3-Bromo-4'-iodo-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(4-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCKEAXEWARUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 187275-73-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterobifunctional Building Block
3-Bromo-4'-iodo-1,1'-biphenyl is a halogenated aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, featuring a biphenyl core with strategically placed bromine and iodine substituents, offers chemists a powerful tool for the controlled and sequential construction of complex molecular architectures. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds under various catalytic conditions makes this reagent particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Characterization
This compound is typically a white to off-white crystalline solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 187275-73-6 | [2][3] |
| Molecular Formula | C₁₂H₈BrI | [4] |
| Molecular Weight | 359.00 g/mol | [4] |
| Appearance | White to gray to brown powder/crystal | [2][3] |
| Melting Point | 45.0 to 49.0 °C | [2][3] |
| Purity | >95.0% (GC) | [2][3] |
Spectroscopic Characterization:
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight distinct protons on the biphenyl core. The specific coupling patterns can be used to confirm the substitution pattern.
-
¹³C NMR spectroscopy will show 12 distinct signals for the carbon atoms of the biphenyl skeleton, with the carbons attached to the halogens being significantly shifted.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 358 and 360, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). The isotopic pattern will be indicative of the presence of one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings, as well as C-C stretching within the rings. The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.
Synthesis and Mechanism
The synthesis of this compound can be achieved through several synthetic routes, most commonly involving a Suzuki-Miyaura cross-coupling reaction. A representative synthetic approach is the coupling of a brominated arylboronic acid with an iodinated aryl halide, or vice versa.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromophenylboronic acid (1.2 mmol), 1,4-diiodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (15 mL) and water (5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The unique structure of this compound makes it a highly valuable intermediate in the synthesis of a variety of organic molecules.[1] The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder conditions, while the bromine atom remains available for a subsequent transformation under more forcing conditions.
Sequential Cross-Coupling Reactions:
This differential reactivity enables a stepwise approach to building complex biaryl and poly-aryl systems. A typical strategy involves a Suzuki-Miyaura, Sonogashira, or Heck reaction at the iodo-position, followed by a second cross-coupling reaction at the bromo-position.[5]
Catalytic Cycle of a Selective Suzuki-Miyaura Reaction:
Caption: Catalytic cycle for a selective Suzuki-Miyaura reaction at the C-I bond.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[8]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6][8]
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its key advantage lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization. This property makes it an invaluable tool for the synthesis of complex molecules with applications in drug discovery, materials science, and other areas of chemical research. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 187275-73-6 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 187275-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4'-iodo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-4'-iodo-1,1'-biphenyl, a halogenated biphenyl compound of interest in various chemical research and development sectors. This document moves beyond a simple data sheet to offer insights into the experimental considerations and the scientific reasoning that underpins the characterization of such molecules.
Introduction and Structural Elucidation
This compound belongs to the class of polyhalogenated biphenyls, which are noted for their diverse applications, including as intermediates in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions. The strategic placement of a bromine and an iodine atom on the biphenyl scaffold at the 3 and 4' positions, respectively, offers distinct reactive sites for sequential, site-selective chemical modifications.
A Note on Isomeric Specificity: It is crucial to distinguish this compound (CAS No. 187275-73-6) from its isomer, 4-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 105946-82-5).[1][2] The differing substitution patterns significantly influence the molecule's symmetry, polarity, and consequently, its physical properties and reactivity. This guide focuses exclusively on the 3-Bromo-4'-iodo isomer.
Molecular Structure:
Caption: 2D structure of this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that while some properties are experimentally determined, others may be predicted and should be confirmed through empirical testing for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrI | [1] |
| Molecular Weight | 359.00 g/mol | [1] |
| CAS Number | 187275-73-6 | [1] |
| Appearance | White to Gray to Brown powder/crystal | [3] |
| Melting Point | 45.0 - 49.0 °C | [3] |
| Boiling Point | No data available | |
| Purity | >95.0% (by GC) | [3] |
Experimental Protocols and Methodologies
Determination of Melting Point
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is expected. The observed range of 45.0 - 49.0 °C suggests a relatively pure substance, though the 4-degree range may indicate the presence of minor impurities or polymorphic forms.
Recommended Protocol: Capillary Melting Point Determination
This technique is chosen for its accuracy, small sample requirement, and the ability to observe the melting process.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform packing. The powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Heating Rate: A rapid heating rate can be used to approximate the melting point, followed by a slower, more precise measurement at a rate of 1-2 °C per minute near the expected melting point. This two-step approach is crucial for obtaining an accurate reading and is a standard practice to balance speed and precision.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.
-
Rationale: The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a narrow range is indicative of high purity.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). Due to the unsymmetrical substitution, all eight aromatic protons should be chemically non-equivalent, leading to a series of doublets, triplets, and multiplets. The coupling constants would be characteristic of ortho, meta, and para relationships between the protons.
-
¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms of the biphenyl core, again due to the lack of symmetry. The carbons attached to the bromine and iodine atoms would be expected to show signals at characteristic chemical shifts, influenced by the electronegativity and heavy atom effect of the halogens.
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C=C stretching (aromatic ring): ~1475-1600 cm⁻¹
-
C-Br stretching: Typically in the 600-800 cm⁻¹ region.
-
C-I stretching: Typically in the 500-600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (359.00 g/mol ).
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. This will appear as two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
Caption: Workflow for the structural characterization of the compound.
Solubility and Partition Coefficient
Solubility Profile
While specific experimental solubility data is not available, the nonpolar nature of the biphenyl core suggests that this compound will be poorly soluble in water and other polar protic solvents. It is expected to be soluble in a range of common organic solvents.
Experimental Approach for Solubility Determination:
A standard method involves preparing saturated solutions of the compound in various solvents at a controlled temperature. The concentration of the dissolved compound is then determined analytically, for example, by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after filtration to remove any undissolved solid.
Predicted Solubility:
-
High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran, Toluene.
-
Moderate Solubility: Acetone, Ethyl Acetate.
-
Low to Insoluble: Methanol, Ethanol, Water.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP value indicates a preference for nonpolar environments.
Estimation of LogP: Computational methods can provide an estimated LogP value. Given the structure of this compound, a relatively high LogP is anticipated, likely in the range of 4.5 to 5.5, indicating significant lipophilicity.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Key Safety Considerations:
-
Eye Contact: May cause serious eye irritation.
-
Skin Contact: May cause skin irritation.
-
Ingestion: May be harmful if swallowed.
-
Environmental Hazards: Potentially toxic to aquatic life.
Recommended Handling Procedures:
-
Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust. Use a fume hood when handling the solid.
-
Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[2]
Conclusion
This compound is a valuable synthetic intermediate with distinct physicochemical properties dictated by its halogenated biphenyl structure. While a foundational set of data exists for this compound, further experimental characterization, particularly in the areas of solubility and spectroscopy, would be highly beneficial for its application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining these critical data points, ensuring the reliable use of this compound in further scientific endeavors.
References
3-Bromo-4'-iodo-1,1'-biphenyl molecular weight
An In-depth Technical Guide to 3-Bromo-4'-iodo-1,1'-biphenyl: Synthesis, Reactivity, and Applications
Introduction
This compound is a di-halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a biphenyl core with bromine and iodine atoms at distinct positions, allows for selective and sequential functionalization. This differential reactivity is the cornerstone of its utility, enabling the precise construction of complex, multi-ring systems.[1] This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, reactivity, and critical applications in drug discovery and materials science. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful synthetic intermediate.
Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in research and development. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrI | PubChem[2] |
| Molecular Weight | 359.00 g/mol | PubChem[2] |
| IUPAC Name | 1-bromo-3-(4-iodophenyl)benzene | PubChem[2] |
| CAS Number | 187275-73-6 | TCI[3] |
| Appearance | White to Gray to Brown powder/crystal | TCI[3] |
| Purity | >95.0% (GC) | TCI[3] |
| SMILES | C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | PubChem[2] |
Synthesis and Reactivity
The synthesis of substituted biphenyls like this compound is typically achieved through cross-coupling reactions. A common strategy involves the coupling of two functionalized benzene rings, for example, using a palladium-catalyzed reaction between an aryl halide and an arylboronic acid (Suzuki-Miyaura coupling).
The true synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[4] This reactivity difference (C-I > C-Br >> C-Cl) allows for selective functionalization at the 4'-position (iodine) while leaving the 3-position (bromine) intact for a subsequent, different coupling reaction.[4] This sequential, site-selective approach is invaluable for building complex molecular architectures from a single precursor.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide.[4] this compound is an ideal substrate for this reaction. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (preferentially the more reactive C-I bond of our substrate), breaking the C-I bond and oxidizing the palladium to Pd(II).[4][5]
-
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide.[5]
-
Reductive Elimination : The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the C-I bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Solvent Addition : Add the degassed solvent system via syringe. The use of an aqueous solvent mixture is common and often accelerates the transmetalation step.
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS. The selective consumption of the starting material and formation of the mono-coupled product should be observed.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 3-bromo-4'-aryl-1,1'-biphenyl.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Development and Materials Science
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to use intermediates like this compound to construct complex, functionalized biphenyls is therefore highly valuable.[1] Medicinal chemists can systematically modify the biphenyl core to optimize a compound's pharmacological properties, such as potency, selectivity, and metabolic stability.
In materials science, this compound serves as a key building block for organic semiconductors, liquid crystals, and materials used in Organic Light-Emitting Diodes (OLEDs).[1][6] The rigid biphenyl core helps create extended π-conjugated systems, which are essential for desirable charge transport and luminescence properties in electronic devices.[1][6]
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards : It is harmful if swallowed and causes skin irritation.[7][8] It may also cause serious eye irritation and respiratory irritation.[8][9]
-
Precautions : Always handle this chemical in a well-ventilated area or a fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Avoid breathing dust.[8]
-
First Aid : In case of skin contact, wash immediately with plenty of soap and water.[7][8] For eye contact, rinse cautiously with water for several minutes.[8][9] If swallowed, rinse mouth and seek immediate medical attention.[7]
-
Storage : Store in a dry, cool, and well-ventilated place, away from light.[8][9]
Conclusion
This compound is a powerful and versatile intermediate in organic chemistry. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a tool for precise, sequential synthesis. This capability is critically important in the rational design of new pharmaceuticals and advanced functional materials, making this compound a key enabler of innovation across multiple scientific disciplines.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 187275-73-6 | TCI AMERICA [tcichemicals.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromo-4'-iodo-1,1'-biphenyl
This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring two distinct halogen atoms on a biphenyl scaffold, allows for selective functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials. This guide provides a comprehensive overview of the most effective synthesis routes for this compound, with a focus on practical experimental protocols, mechanistic insights, and purification strategies.
Comparative Overview of Synthetic Strategies
Several synthetic methodologies can be employed to construct the this compound scaffold. The most prominent and widely applicable method is the Suzuki-Miyaura cross-coupling reaction, renowned for its high yields, mild reaction conditions, and broad functional group tolerance.[1] Alternative approaches, such as the Gomberg-Bachmann and Sandmeyer reactions, offer classical routes to biaryl systems and functional group interconversions, respectively, and are also considered here for their academic and historical significance.
| Synthetic Route | Key Precursors | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Arylboronic acid/ester and Aryl halide | High yields, mild conditions, functional group tolerance, commercially available precursors.[1][2] | Requires a palladium catalyst which can be costly and requires removal from the final product. |
| Gomberg-Bachmann Reaction | Aryl diazonium salt and an arene | Metal-free, utilizes readily available anilines. | Often results in low yields and the formation of significant byproducts.[3][4] |
| Sandmeyer Reaction | Aryl diazonium salt | Effective for introducing halogens onto an aromatic ring.[5] | Primarily for functional group transformation, not direct biphenyl synthesis. |
Primary Synthesis Route: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the preferred method for the synthesis of this compound due to its efficiency and reliability.[2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the target molecule, two primary disconnection approaches are viable:
-
Route A: Coupling of 3-bromophenylboronic acid with a 4-iodoaryl halide (e.g., 1-bromo-4-iodobenzene or 1,4-diiodobenzene).
-
Route B: Coupling of 4-iodophenylboronic acid with a 3-bromoaryl halide (e.g., 1,3-dibromobenzene).
Mechanistic Rationale of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
The following protocol is based on established procedures for Suzuki-Miyaura couplings and is optimized for the synthesis of this compound.
Materials and Reagents
-
3-Bromophenylboronic acid
-
1-Bromo-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylboronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.05 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.[6] The purified product can be further recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.[7]
Alternative Synthetic Routes
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction provides a classical approach to unsymmetrical biphenyls through the reaction of a diazonium salt with an aromatic compound.[3] For the synthesis of this compound, this would involve the diazotization of 3-bromoaniline followed by reaction with iodobenzene.
While conceptually straightforward, this method often suffers from low yields and the formation of complex mixtures of byproducts, including tars and homocoupled products, making purification challenging.[4]
Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5] While not a direct method for biphenyl synthesis, it can be used to prepare key precursors. For instance, if a suitable amino-biphenyl were available, the Sandmeyer reaction could be employed to introduce the bromo or iodo substituent. However, for the de novo synthesis of the target molecule, the Suzuki-Miyaura coupling is significantly more efficient.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted phenyl rings. |
| ¹³C NMR | Resonances corresponding to the 12 carbon atoms of the biphenyl core, with shifts influenced by the bromo and iodo substituents. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (359.00 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.[8] |
| Melting Point | A sharp melting point, indicative of high purity. |
Safety and Handling
-
Palladium Catalysts: Palladium catalysts are flammable solids and can be toxic.[9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
-
Organoboron Compounds: Boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for the synthesis of this compound. This guide has provided a detailed experimental protocol, mechanistic insights, and a comparative overview of alternative synthetic strategies. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. This compound | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. honrel.com [honrel.com]
- 10. carlroth.com [carlroth.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. huaruicarbon.com [huaruicarbon.com]
A Comprehensive Technical Guide to 3-Bromo-4'-iodo-1,1'-biphenyl: A Keystone Building Block for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-4'-iodo-1,1'-biphenyl is a dihalogenated aromatic compound that has emerged as a pivotal precursor in the synthesis of complex organic molecules. Its strategic importance lies in the differential reactivity of its bromine and iodine substituents, enabling selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical identity, structural characteristics, synthesis, and critical applications in the development of novel therapeutics and advanced electronic materials. The strategic manipulation of this molecule, particularly in Suzuki-Miyaura coupling reactions, offers a direct pathway to novel molecular architectures, positioning it as an invaluable tool for researchers in medicinal chemistry and materials science.
Chemical Identity and Structure
The formal IUPAC name for this compound is 1-bromo-3-(4-iodophenyl)benzene .[1] However, it is more commonly referred to in literature and commercial catalogs as This compound .
This molecule consists of two phenyl rings linked by a single bond, forming a biphenyl core. One ring is substituted with a bromine atom at the 3-position, while the other is substituted with an iodine atom at the 4'-position.
Molecular Structure:
Caption: 2D Structure of this compound.
Key Identifiers:
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₂H₈BrI[1] |
| Molecular Weight | 359.00 g/mol [1] |
| CAS Numbers | 187275-73-6, 900806-53-3[1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I[1] |
| InChIKey | HPCKEAXEWARUIH-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 175°C to 179°C | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethyl acetate. | [5] |
Synthesis and Spectroscopic Analysis
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A practical and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
A representative synthetic protocol would involve the coupling of (3-bromophenyl)boronic acid with 1,4-diiodobenzene or 1-bromo-4-iodobenzene with a suitable boronic acid. The differential reactivity of the C-I versus C-Br bond allows for selective coupling. The C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst, enabling selective formation of the desired product.
Illustrative Synthetic Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative): A detailed protocol for a similar Suzuki-Miyaura coupling is as follows:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[6]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).[6]
-
Add a degassed solvent system, such as a mixture of dioxane (8 mL) and water (2 mL).[6]
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[6]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[6]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
Spectroscopic Characterization (Representative Data)
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the brominated ring will exhibit different splitting patterns and chemical shifts compared to the protons on the iodinated ring due to the different electronic effects of the halogen substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl core. The carbons directly attached to the bromine and iodine atoms will have characteristic chemical shifts.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (359.00 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (in the region of 1400-1600 cm⁻¹), and C-Br and C-I stretching vibrations at lower frequencies.
Applications in Drug Discovery and Materials Science
The unique structural feature of this compound, with its two different halogen atoms, makes it a highly valuable and versatile building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective, stepwise functionalization, which is a powerful strategy in the construction of complex molecules.
Intermediate in the Synthesis of BET Bromodomain Inhibitors
Bromodomain and Extra-Terminal Domain (BET) proteins are key regulators of gene expression and are considered important therapeutic targets in cancer and inflammatory diseases.[7][8] Small molecule inhibitors of BET bromodomains have shown significant therapeutic potential.[9] The biphenyl scaffold is a common feature in many of these inhibitors. This compound can serve as a crucial starting material for the synthesis of these complex molecules, allowing for the introduction of different functionalities at the 3 and 4' positions through sequential cross-coupling reactions.
Logical Flow of Application in BET Inhibitor Synthesis:
Caption: Stepwise functionalization for BET inhibitor synthesis.
Precursor for Organic Light-Emitting Diode (OLED) Materials
The field of organic electronics, particularly OLED technology, relies on the synthesis of novel organic semiconductors with tailored photophysical properties.[10] Biphenyl derivatives are frequently used as core structures in materials for various layers of an OLED device, including the emissive layer, hole transport layer, and electron transport layer.[11]
This compound is an excellent precursor for creating extended π-conjugated systems through sequential cross-coupling reactions. This allows for the fine-tuning of the electronic properties of the final material, which is crucial for achieving high efficiency and stability in OLED devices.[5] A particularly promising area is the development of materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs, which can achieve near 100% internal quantum efficiency.[12][13] The ability to systematically modify the biphenyl core using this compound as a starting material is a key strategy in the design of novel TADF emitters.[4][14][15]
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not universally available, general precautions for halogenated biphenyls should be strictly followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][18]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[16]
Hazard Classifications (for similar compounds): Similar halogenated biphenyls are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[16][17][18] They can also be toxic to aquatic life.[16]
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its value is derived from the differential reactivity of its two halogen substituents, which enables chemists to perform selective and sequential cross-coupling reactions. This capability is of paramount importance in the fields of drug discovery, particularly in the synthesis of BET bromodomain inhibitors, and in materials science for the development of advanced OLED materials. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this versatile compound in their work.
References
- 1. This compound | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. H64355.22 [thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. ossila.com [ossila.com]
- 13. mdpi.com [mdpi.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A-1 Technical Guide: Establishing the Solubility Profile of 3-Bromo-4'-iodo-1,1'-biphenyl
Abstract: The precise characterization of a compound's solubility is a cornerstone of drug development and chemical research, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of 3-Bromo-4'-iodo-1,1'-biphenyl, a halogenated aromatic compound for which extensive public solubility data is not available. Recognizing this data gap, this document transitions from a static data repository to an enabling methodological guide. It equips researchers with the theoretical grounding, strategic approach, and detailed experimental protocols necessary to systematically establish the compound's solubility profile across a range of relevant organic solvents. We emphasize the causality behind procedural steps, ensuring that the described workflows are not merely followed, but understood.
Part 1: Theoretical Foundation and Predictive Analysis
Before embarking on experimental determination, a theoretical analysis of the target molecule provides a predictive framework for its behavior. This compound is a biphenyl structure functionalized with two different halogens, bromine and iodine, on separate phenyl rings. This structure dictates its likely interactions with various solvents.
1.1 Physicochemical Properties
The predicted and known properties of this compound are crucial for anticipating its solubility. These values suggest a molecule that is nonpolar, hydrophobic, and solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrI | PubChem[1] |
| Molecular Weight | 359.00 g/mol | PubChem[1] |
| Predicted XLogP3 | 4.9 | PubChem[1] |
| Melting Point | 45.0 to 49.0 °C | ChemicalBook[2] |
| Predicted Boiling Point | 360.0 ± 25.0 °C | ChemicalBook[2] |
| Appearance | White to Gray to Brown powder/crystal | TCI[3] |
XLogP3 is a computed octanol-water partition coefficient, with higher values indicating greater lipophilicity (hydrophobicity).
1.2 Principles of Solubility: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
For this compound, the key factors are:
-
Van der Waals Forces: As a large, nonpolar molecule, its primary interactions are London dispersion forces.
-
Dipole-Dipole Interactions: The C-Br and C-I bonds introduce polarity, creating weak dipole moments. However, the overall molecule remains largely nonpolar.
-
Crystal Lattice Energy: As a solid, energy is required to overcome the forces holding the molecules together in the crystal lattice. Its relatively low melting point suggests that this energy is not excessively high compared to more complex crystalline structures.
Based on these characteristics, we can predict its solubility behavior:
-
High Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and dichloromethane should be effective at dissolving the compound, as their intermolecular forces (primarily dispersion forces) are compatible.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF) and ethyl acetate, which have both nonpolar and polar characteristics, are likely to be good solvents.
-
Low Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and especially water are poor candidates.[4][5] The strong hydrogen bonding networks in these solvents would be disrupted without sufficient compensatory interactions with the nonpolar solute, making dissolution energetically unfavorable.[6] Studies on similar polychlorinated biphenyls (PCBs) confirm that aqueous solubility is very low and decreases with increasing halogenation.[5][6]
Part 2: Strategic Framework for Solvent Selection
A systematic approach to solvent selection is critical for efficiently mapping the solubility profile. The following diagram outlines a logical workflow for choosing an appropriate range of solvents for testing.
Caption: Logical workflow for selecting test solvents based on molecular properties.
Part 3: Experimental Determination of Thermodynamic Solubility
For obtaining definitive solubility data, the Shake-Flask Method is the gold standard, providing a measure of thermodynamic (or equilibrium) solubility.[7][8] This method ensures that the solvent is fully saturated with the solute, and that this equilibrium is stable.
3.1 Workflow for the Shake-Flask Method
The following diagram illustrates the key stages of the experimental protocol.
Caption: Step-by-step workflow for the Shake-Flask solubility method.
3.2 Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and reproducibility.
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at 25°C.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)
-
Validated HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid is visibly present at the end of the experiment. A starting point is ~10-20 mg per 1 mL of solvent. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the vials for a sufficient duration to reach equilibrium. For compounds like this, 24 hours is a standard starting point, but 48 hours is recommended to ensure equilibrium is fully reached.[9][10]
-
Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle. b. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling and Preparation for Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no solid particles are disturbed. b. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulates that could otherwise dissolve and falsely inflate the solubility measurement. c. Perform a precise serial dilution of the filtered sample using a suitable diluent (typically the HPLC mobile phase) to bring the concentration into the linear range of the calibration curve. Record the dilution factor accurately.
-
Quantification by HPLC: a. Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.[11] b. Analyze the diluted samples via HPLC. A reverse-phase C18 column with a UV detector set to an appropriate wavelength (determined by a UV scan of the compound) is a typical choice. c. Use the calibration curve to determine the concentration of the diluted sample. d. Calculate the original solubility in the solvent using the following formula:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Part 4: Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison and interpretation.
Table 2: Experimental Solubility Data Template
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Nonpolar | Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | |
| Polar Protic | Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
Interpretation: The results should be analyzed in the context of the initial predictions. A high solubility in toluene and DCM, coupled with low solubility in methanol, would validate the "like dissolves like" principle for this compound. This data is invaluable for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation in drug development processes.
References
- 1. This compound | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Bromo-4-Iodo-Biphenyl CAS#: 187275-73-6 [m.chemicalbook.com]
- 3. This compound | 187275-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. pharmaguru.co [pharmaguru.co]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-4'-iodo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4'-iodo-1,1'-biphenyl is a halogenated aromatic compound with a molecular structure that presents a unique spectroscopic challenge. As a substituted biphenyl, its structural elucidation is of interest in various fields, including medicinal chemistry and materials science, where such scaffolds are common. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure in solution. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its substituent pattern on the chemical shifts and coupling constants. Due to the limited availability of public experimental spectra for this specific molecule, this guide will present and analyze highly accurate predicted NMR data, substantiated by comparisons with structurally related compounds.
Molecular Structure and Predicted NMR Spectra
The chemical structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 3-position, and the other with an iodine atom at the 4'-position. This substitution pattern leads to a distinct set of signals in both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the biphenyl core. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the halogen substituents. The bromine atom on one ring and the iodine atom on the other will deshield the protons in their vicinity to varying extents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.79 | d | 8.5 | 2H | H-3', H-5' |
| 7.74 | t | 1.8 | 1H | H-2 |
| 7.59 | ddd | 7.9, 1.8, 1.1 | 1H | H-6 |
| 7.49 | ddd | 8.0, 2.0, 1.1 | 1H | H-4 |
| 7.37 | d | 8.5 | 2H | H-2', H-6' |
| 7.33 | t | 7.9 | 1H | H-5 |
Disclaimer: The data presented in this table is based on NMR prediction software and has not been experimentally verified.
The protons on the 4'-iodophenyl ring (H-2', H-3', H-5', H-6') are expected to exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the iodine atom (H-3', H-5') will be more deshielded than the protons meta to the iodine (H-2', H-6'). On the 3-bromophenyl ring, the proton at the 2-position (H-2) is anticipated to be the most deshielded proton on that ring due to its proximity to the bromine atom and the other phenyl ring, appearing as a triplet. The other protons on this ring (H-4, H-5, H-6) will show complex splitting patterns due to ortho, meta, and para couplings.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display twelve distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and their position on the aromatic rings.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 142.9 | C-1 |
| 140.2 | C-1' |
| 138.1 | C-3' |
| 132.8 | C-3 |
| 130.6 | C-5 |
| 130.3 | C-4 |
| 129.0 | C-2' |
| 128.8 | C-6 |
| 125.8 | C-2 |
| 123.1 | C-6' |
| 122.9 | C-4' |
| 94.1 | C-5' |
Disclaimer: The data presented in this table is based on NMR prediction software and has not been experimentally verified.
The carbon atoms directly bonded to the halogen atoms (C-3 and C-4') are expected to have their chemical shifts significantly influenced. The C-Br bond will cause a downfield shift for C-3, while the C-I bond will also result in a downfield shift for C-4'. The ipso-carbons (C-1 and C-1') involved in the biphenyl linkage will also show distinct chemical shifts.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for this compound, the following protocol provides a standardized methodology.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the ¹H NMR signals.
-
Pick the peaks for both ¹H and ¹³C spectra.
Visualization of Molecular Structure and NMR Assignments
To aid in the interpretation of the NMR data, a clear visualization of the molecular structure with atom numbering is essential. The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4'-iodo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromo-4'-iodo-1,1'-biphenyl, a halogenated biphenyl of interest in various research and development sectors. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but a deep understanding of the rationale behind the analytical choices, ensuring robust and reproducible results.
Introduction: The Significance of this compound
This compound (C₁₂H₈BrI) is a halogenated aromatic compound.[1] Its structure, featuring a biphenyl core with bromine and iodine substituents, makes it a valuable building block in organic synthesis and a potential subject of study in environmental and toxicological research, akin to related polychlorinated biphenyls (PCBs). Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. This guide will delve into the expected mass spectrometric behavior of this compound, providing a predictive framework for its analysis.
Foundational Principles: Ionization and Isotopic Abundance
The choice of ionization technique is critical for the successful analysis of this compound. Given its relatively non-polar nature and expected volatility, Electron Ionization (EI) is a highly suitable and commonly employed "hard" ionization technique.[2] EI utilizes a high-energy electron beam (typically 70 eV) to induce ionization, resulting in the formation of a molecular ion (M⁺˙) and characteristic fragment ions that are invaluable for structural identification.[2]
A key feature in the mass spectrum of this compound will be the isotopic patterns of bromine and iodine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M/M+2 pattern for bromine-containing ions.[3] Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion region will exhibit a distinct pattern reflecting the presence of one bromine atom.
Experimental Protocol: A Self-Validating Workflow
This section outlines a robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful combination for the separation and identification of volatile and semi-volatile compounds.
Sample Preparation
-
Solvent Selection : Dissolve the sample in a high-purity volatile solvent such as hexane or dichloromethane. The choice of solvent should be compatible with the GC column and not interfere with the analysis.
-
Concentration : Prepare a dilute solution (e.g., 1-10 µg/mL) to avoid column overloading and detector saturation.
-
Internal Standard : For quantitative analysis, the use of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled analog) is recommended to correct for variations in injection volume and instrument response.
GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace-level analysis. A split injection can be used for more concentrated samples. |
| Injector Temperature | 280 °C | To ensure rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns, providing a balance between analysis time and resolution. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) | The non-polar stationary phase is well-suited for the separation of non-polar biphenyl compounds. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the efficient elution of the analyte while separating it from any impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation.[2] |
| Ion Source Temperature | 230 °C | A standard temperature that balances ionization efficiency and minimizes thermal degradation. |
| Electron Energy | 70 eV | The standard energy for EI, which generates consistent and extensive fragmentation.[2] |
| Mass Range | m/z 50-400 | This range will cover the molecular ion and the expected fragment ions. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate peak integration and mass spectral analysis. |
| Transfer Line Temperature | 290 °C | To prevent condensation of the analyte as it transfers from the GC to the MS. |
Decoding the Mass Spectrum: A Predictive Analysis
The Molecular Ion (M⁺˙)
The molecular formula of this compound is C₁₂H₈BrI. Its exact monoisotopic mass is approximately 357.8854 Da.[1] The molecular ion peak will be observed at m/z 358 (for the most abundant isotopes ⁷⁹Br and ¹²⁷I). Due to the presence of one bromine atom, a significant M+2 peak at m/z 360 will be present with an intensity of approximately 98% of the M peak.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is expected to proceed through the sequential loss of the halogen substituents and cleavage of the biphenyl ring system. The weaker C-I bond is more likely to cleave first, followed by the stronger C-Br bond.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed EI fragmentation pathway for this compound.
Explanation of Key Fragments:
-
[M - I]⁺ (m/z 231/233): Loss of an iodine radical from the molecular ion results in the bromobiphenyl cation. The characteristic 1:1 isotopic pattern for bromine will be observed.
-
[M - Br]⁺ (m/z 279): Loss of a bromine radical from the molecular ion leads to the iodobiphenyl cation.
-
[M - I - Br]⁺˙ (m/z 152): Subsequent loss of the second halogen radical from the initial fragment ions would lead to the biphenyl radical cation.
-
[C₆H₄Br]⁺ (m/z 155/157) and [C₆H₄I]⁺ (m/z 203): Cleavage of the biphenyl C-C bond can lead to the formation of bromophenyl and iodophenyl cations.
-
[C₁₂H₇]⁺ (m/z 151): Loss of H from the biphenyl cation.
The relative abundances of these fragments will depend on their stability. Generally, for halogenated aromatic compounds, the molecular ion is expected to be relatively abundant.
Tabulated Summary of Expected Ions
| m/z (for ⁷⁹Br) | Proposed Ion Structure | Notes |
| 358 | [C₁₂H₈BrI]⁺˙ | Molecular ion (M⁺˙) |
| 360 | [C₁₂H₈⁸¹BrI]⁺˙ | M+2 isotope peak |
| 279 | [C₁₂H₈I]⁺ | [M - Br]⁺ |
| 231 | [C₁₂H₈Br]⁺ | [M - I]⁺ |
| 233 | [C₁₂H₈⁸¹Br]⁺ | Isotope peak for [M - I]⁺ |
| 203 | [C₆H₄I]⁺ | Iodophenyl cation |
| 155 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 157 | [C₆H₄⁸¹Br]⁺ | Isotope peak for bromophenyl cation |
| 152 | [C₁₂H₈]⁺˙ | Biphenyl radical cation |
Conclusion: A Framework for Confident Analysis
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization, fragmentation, and isotopic patterns, researchers can confidently develop and validate analytical methods for the identification and quantification of this and similar halogenated compounds. The proposed experimental protocol and predicted fragmentation pathways serve as a robust starting point for any laboratory engaged in the analysis of such molecules. The key to successful analysis lies in the careful optimization of experimental parameters and a thorough interpretation of the resulting mass spectral data.
References
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the melting point, synthesis, and characterization of the halogenated biphenyl, 3-Bromo-4'-iodo-1,1'-biphenyl. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their physicochemical properties is crucial for their application. This document details a proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction, outlines purification methodologies, and presents predicted analytical data for the confirmation of the compound's identity and purity. Furthermore, this guide discusses the theoretical basis for the observed melting point and provides detailed protocols for its accurate determination.
Introduction: The Significance of Substituted Biphenyls
Substituted biphenyls are a class of organic compounds that have garnered considerable attention in the fields of drug discovery, agrochemicals, and materials science. Their unique structural motif, characterized by two phenyl rings connected by a single bond, allows for a three-dimensional arrangement that can be tailored through substitution to interact with biological targets or to impart specific physical properties. Halogenated biphenyls, in particular, are important intermediates in organic synthesis and can exhibit a range of biological activities. The subject of this guide, this compound, is an unsymmetrically substituted biphenyl containing both bromine and iodine atoms, making it a versatile building block for further functionalization through various cross-coupling reactions. An accurate understanding of its melting point is a critical first step in its characterization, providing an indication of purity and insight into its crystalline structure.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Melting Point | 45.0 - 49.0 °C | [1] |
| Molecular Formula | C₁₂H₈BrI | |
| Molecular Weight | 359.00 g/mol | |
| CAS Number | 187275-73-6 | [1] |
| Appearance | White to off-white crystalline solid |
The melting point of a crystalline solid is a fundamental physical property that is indicative of the strength of the intermolecular forces within the crystal lattice. For this compound, these forces are primarily van der Waals interactions, including dipole-dipole interactions arising from the polar carbon-halogen bonds. The asymmetry of the substitution pattern in the 3,4'-isomer, as opposed to a more symmetric isomer like 4-Bromo-4'-iodobiphenyl, can influence the efficiency of crystal packing, which in turn affects the melting point. Generally, more symmetric molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and a higher melting point. The relatively low melting point of the 3,4'-isomer compared to some other disubstituted biphenyls may be attributed to less optimal crystal packing due to its lower symmetry.
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of unsymmetrical biaryls such as this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and an organohalide, is a particularly versatile and widely used method due to the stability and low toxicity of the boronic acid reagents.[2]
A plausible and efficient synthetic route to this compound involves the Suzuki-Miyaura coupling of 3-bromophenylboronic acid with 1-iodo-4-bromobenzene. However, to avoid potential cross-coupling at the bromo- position of the second reactant, a more selective approach would be the coupling of 3-bromophenylboronic acid with 1,4-diiodobenzene , or alternatively, (4-iodophenyl)boronic acid with 1-bromo-3-iodobenzene . The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for selective coupling at the iodo-position.[3]
Below is a detailed, step-by-step methodology for the synthesis of this compound using the Suzuki-Miyaura reaction.
Proposed Synthetic Protocol
This protocol outlines the synthesis of this compound from 1-bromo-3-iodobenzene and (4-iodophenyl)boronic acid.
Materials:
-
1-bromo-3-iodobenzene
-
(4-iodophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodobenzene (1.0 eq), (4-iodophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
References
A Senior Application Scientist's Guide to 3-Bromo-4'-iodo-1,1'-biphenyl: Sourcing, Synthesis, and Application
Introduction: The Strategic Value of a Di-Halogenated Biphenyl Intermediate
3-Bromo-4'-iodo-1,1'-biphenyl (CAS No: 187275-73-6) is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a biphenyl core with two distinct halogen atoms—bromine and iodine—at specific positions, is not a coincidence but a strategic design for advanced chemical transformations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under conditions such as palladium-catalyzed cross-coupling reactions allows for selective, stepwise functionalization. This makes it an invaluable precursor for constructing complex, multi-substituted aromatic systems that are often the cornerstones of active pharmaceutical ingredients (APIs) and advanced organic materials.[3] This guide provides an in-depth overview of its commercial availability, a representative synthetic workflow, quality control protocols, and its applications for researchers and developers in the pharmaceutical and materials science fields.
Chemical Properties Overview
-
IUPAC Name: 1-bromo-3-(4-iodophenyl)benzene[1]
-
Appearance: Typically a white to brown crystalline powder
Section 1: Commercial Sourcing and Supplier Overview
For research and development, securing a reliable supply of high-purity this compound is a critical first step. The compound is available from several specialized chemical suppliers, typically with purities of 95% or greater. When sourcing, it is essential to verify the CAS number (187275-73-6) to distinguish it from its isomers, such as 4-Bromo-4'-iodobiphenyl (CAS: 105946-82-5).
Below is a comparative table of prominent commercial suppliers.
| Supplier | Product/Catalog No. | Purity Specification | Notes |
| Tokyo Chemical Industry (TCI) | B5321 | >95.0% (GC) | Available in various quantities. |
| BLDpharm | 187275-73-6 | Research Grade | Available for online ordering.[5] |
| AOBChem | 278457 | 95% | Provides detailed safety information.[2] |
| Scientific Sales, Inc. | VWRTCB5321-200MG | >95% | Distributor for TCI products.[4] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of asymmetrically substituted biphenyls like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its tolerance of various functional groups and generally high yields. The core principle involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
A logical synthetic route would involve coupling a dihalogenated benzene derivative with a monohalogenated phenylboronic acid. For instance, reacting 1-bromo-3-iodobenzene with 4-iodophenylboronic acid, or vice-versa, allows for the precise construction of the target molecule. The choice of reactants is guided by commercial availability and the desire to minimize side reactions.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.
-
Reactor Setup: In a nitrogen-purged Schlenk flask, combine 1-bromo-3-iodobenzene (1.0 eq), 4-iodophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base such as sodium carbonate (Na₂CO₃) (2.5 eq).
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound.
Section 3: Quality Control and Analytical Verification
Ensuring the purity and identity of this compound is paramount for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Mobile Phase: Prepare a mobile phase gradient using Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid). A typical gradient might run from 30% B to 95% B over 20 minutes.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column and run the gradient method.
-
Data Interpretation: The purity is calculated based on the relative peak area of the main product peak compared to the total area of all observed peaks in the chromatogram. A purity of >95% is generally considered acceptable for most research applications.[2]
Section 4: Applications in Drug Discovery and Materials Science
The true value of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions, allowing chemists to first substitute the iodine atom, purify the intermediate, and then perform a second, different coupling reaction at the bromine position.
This stepwise approach is critical in drug discovery for building libraries of complex molecules with precisely controlled diversity. For instance, in the development of kinase or bromodomain inhibitors, where a central scaffold is decorated with various functional groups to optimize binding affinity and selectivity, intermediates like this are essential.[6] The biphenyl core provides a rigid, well-defined scaffold that can position functional groups into the binding pockets of protein targets.
In materials science, this compound is a precursor for synthesizing conjugated organic materials used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[3][7] The ability to build extended π-conjugated systems through controlled coupling reactions is fundamental to tuning the electronic and photophysical properties of these materials for enhanced performance.[3]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: The compound may cause skin, eye, and respiratory irritation (GHS Hazard Statements H315, H319, H335).[2]
-
Precautions: Avoid breathing dust and ensure adequate ventilation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8] Recommended storage temperatures can range from room temperature to refrigerated conditions (4-8°C).[2]
References
- 1. This compound | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scisale.com [scisale.com]
- 5. 187275-73-6|this compound|BLD Pharm [bldpharm.com]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Bromo-4'-iodo-1,1'-biphenyl | 105946-82-5 [sigmaaldrich.com]
An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-4'-iodo-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 187275-73-6). As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, a thorough understanding of its chemical stability is paramount to ensure its integrity and performance in sensitive applications. This document synthesizes data from chemical suppliers, safety data sheets, and the broader scientific literature on halogenated aromatic compounds to provide evidence-based recommendations for handling and storage, and to elucidate its degradation profile.
Chemical and Physical Identity
This compound is a di-halogenated aromatic compound with a molecular formula of C₁₂H₈BrI and a molecular weight of approximately 359.00 g/mol .[1] Its structure, featuring a biphenyl core with bromine and iodine substituents on different rings, makes it a valuable synthon for introducing these functionalities into more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 187275-73-6 | [1][2] |
| Molecular Formula | C₁₂H₈BrI | [1][2] |
| Molecular Weight | 359.00 g/mol | [1] |
| Appearance | White to gray to brown powder or crystal | [3][4] |
| Melting Point | 45.0 to 49.0 °C or 175-179 °C | [3][4][5] |
Note on Melting Point Discrepancy: A significant discrepancy exists in the reported melting points for this compound. Several suppliers report a range of 45-49°C, while others, for the isomeric 4-Bromo-4'-iodobiphenyl, report a much higher range of 175-179°C.[3][5] This could be due to the presence of different isomers or varying levels of purity. Researchers should verify the melting point of their specific batch as a measure of identity and purity.
Intrinsic Chemical Stability and Reactivity
The stability of this compound is governed by the nature of the carbon-halogen bonds on the aromatic rings.
Differential Halogen Reactivity
The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond. This is a key feature of the molecule's reactivity profile, making the iodine atom more susceptible to cleavage under certain conditions, such as in palladium-catalyzed cross-coupling reactions. This differential reactivity is often exploited in synthetic chemistry to achieve selective functionalization.
Hydrolytic Stability
Thermal Stability
Halogenated biphenyls are known for their high thermal stability. While specific data for this compound is limited, studies on related polychlorinated biphenyls (PCBs) indicate that they can withstand high temperatures. However, thermal decomposition at very high temperatures can lead to the formation of hazardous byproducts. It is recommended to avoid exposing the compound to excessive heat.
Key Factors Influencing Degradation
Several environmental factors can contribute to the degradation of this compound, compromising its purity and suitability for downstream applications.
Photostability
A critical factor in the stability of this compound is its sensitivity to light.[5] The carbon-iodine bond is particularly susceptible to photolytic cleavage upon exposure to UV radiation. This can lead to the formation of radical species and subsequent degradation products. Therefore, protection from light is a primary consideration for storage and handling.
Oxidative Stability
While generally stable to atmospheric oxygen under ambient conditions, prolonged exposure, especially in the presence of light or heat, could potentially lead to oxidative degradation. Strong oxidizing agents should be considered incompatible.
The following diagram illustrates the key decision-making process for ensuring the stability of this compound.
Caption: Decision workflow for handling and storing this compound.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
Table 2: Recommended Storage and Handling Protocols
| Condition | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8 °C) | Prevents thermal degradation and slows down potential side reactions. |
| Light | Store in a dark place, in an amber or opaque container.[2] | The compound is light-sensitive; protection from UV and visible light is crucial to prevent photodegradation. |
| Atmosphere | Keep container tightly sealed. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and atmospheric oxygen, which could contribute to degradation over time. |
| Moisture | Store in a dry environment, such as a desiccator. | Prevents potential hydrolysis, although the risk is low under neutral conditions. |
Signs of Degradation
Visual inspection can provide an initial indication of degradation. A noticeable change in color from its typical off-white or pale yellow to a darker brown may suggest decomposition. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to determine purity. A significant change in the melting point from the value provided for the specific batch can also indicate the presence of impurities.
Experimental Protocols for Stability Assessment
For critical applications, it may be necessary to perform stability studies. Forced degradation studies can provide valuable information on the potential degradation pathways.
Protocol for Forced Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Exposure: Expose the solution to a controlled UV light source (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method at various time points.
-
Evaluation: Compare the chromatograms to identify and quantify any degradation products and calculate the percentage of degradation of the parent compound.
The following diagram outlines a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study of this compound.
Conclusion
This compound is a stable compound under the recommended storage conditions. The primary factors to control are exposure to light and, for long-term storage, moisture and atmospheric oxygen. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this important chemical intermediate for their applications. It is crucial to be aware of the existing discrepancy in the reported melting point and to verify the identity and purity of the material upon receipt and before use in critical experiments.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Cas 187275-73-6,3'-Bromo-4-Iodo-Biphenyl | lookchem [lookchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound | 187275-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-Bromo-4'-iodobiphenyl, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of the Biphenyl System
Biphenyl, a molecule comprised of two interconnected benzene rings, presents a fascinating case study in aromatic reactivity. Its structure, featuring a phenyl group substituent on a benzene ring, renders it more susceptible to electrophilic attack than benzene itself.[1][2] This heightened reactivity stems from the ability of the second phenyl ring to stabilize the positively charged intermediate, known as the arenium ion or sigma complex, which is formed during the substitution process.[3][4] This guide delves into the core principles governing electrophilic substitution in biphenyl and its derivatives, offering a technical overview for professionals in research and drug development. Biphenyl derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs).[5][6]
The Mechanism of Electrophilic Aromatic Substitution in Biphenyl
The fundamental mechanism of electrophilic aromatic substitution (EAS) in biphenyl mirrors that of other aromatic compounds and proceeds in three key steps:[7]
-
Generation of the Electrophile: A strong electrophile is generated, often with the aid of a catalyst.[7]
-
Formation of the Arenium Ion (Sigma Complex): The π-electron system of one of the biphenyl rings acts as a nucleophile, attacking the electrophile. This disrupts the aromaticity of that ring and forms a resonance-stabilized carbocation known as the arenium ion or sigma complex.[7][8]
-
Removal of a Proton: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted biphenyl product.[7]
The phenyl substituent in biphenyl is considered a weak activator and directs incoming electrophiles to the ortho and para positions.[9][10] This is because the positive charge of the arenium ion can be delocalized onto the second phenyl ring when the attack occurs at these positions, providing additional resonance stabilization.[3][9]
Directing Effects and Regioselectivity
The position of electrophilic attack on the biphenyl nucleus is dictated by the electronic properties of the phenyl substituent and any other groups present on the rings.
The Phenyl Group as an Ortho-, Para-Director
The phenyl group itself acts as an ortho-, para-director.[9] This is due to its ability to donate electron density into the reacting ring through resonance, thereby stabilizing the arenium ion intermediate when the electrophile attacks the ortho or para positions.[3][11] Consequently, electrophilic substitution on unsubstituted biphenyl predominantly yields a mixture of 2-substituted and 4-substituted products.
The ratio of ortho to para substitution can be influenced by several factors, including the nature of the electrophile and the reaction conditions. Steric hindrance can play a significant role, with larger electrophiles favoring the less sterically hindered para position.[9] For instance, the Friedel-Crafts acylation of biphenyl often yields the para product almost exclusively due to the bulkiness of the acylium ion electrophile.[9]
Substituent Effects in Substituted Biphenyls
When a biphenyl molecule already bears a substituent, the position of the second electrophilic attack is determined by the directing effects of both the existing substituent and the adjacent phenyl ring.
-
Activating Groups: Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) activate the ring to which they are attached, making it more reactive than the unsubstituted ring.[12][13] These groups are also ortho-, para-directors. Therefore, the incoming electrophile will preferentially substitute at the ortho or para position relative to the activating group on the same ring.[14]
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the ring they are on, making it less reactive.[12][13] Most deactivating groups are meta-directors, with the exception of halogens which are deactivating but ortho-, para-directing.[12][15] An interesting phenomenon is observed in substituted biphenyls where, regardless of the electronic nature of the initial substituent, the second electrophilic substitution often occurs at the 4'-position of the unsubstituted ring.[9] For example, the nitration of 4-nitrobiphenyl yields 4,4'-dinitrobiphenyl.[9] This highlights the powerful directing influence of the phenyl group on the adjacent ring.
Key Electrophilic Substitution Reactions of Biphenyl
Biphenyl undergoes a variety of electrophilic substitution reactions, similar to benzene, to yield a range of important derivatives.[5]
Nitration
Nitration of biphenyl is a well-studied reaction and provides a clear example of the ortho-, para-directing effect of the phenyl group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[16] The nitronium ion (NO₂⁺) is the active electrophile.[17]
The product distribution in the nitration of biphenyl can be sensitive to reaction conditions.[18] While the phenyl group directs to both the ortho and para positions, the ratio of 2-nitrobiphenyl to 4-nitrobiphenyl can vary.[18][19] Once a nitro group is introduced, it deactivates the ring it is on, making further nitration on that ring more difficult.[19]
Experimental Protocol: Mononitration of Biphenyl [16]
-
Reaction Setup: In a round-bottom flask, dissolve biphenyl in a suitable solvent such as acetic acid.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring.
-
Reaction Monitoring: Maintain the temperature between 0-10°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The nitrobiphenyl products will precipitate out of the aqueous solution.[3]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The mixture of 2-nitrobiphenyl and 4-nitrobiphenyl can be separated by column chromatography.
Halogenation
Halogenation of biphenyl, such as chlorination or bromination, typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to generate the electrophilic halogen species.[20][21] The reaction proceeds via the standard electrophilic aromatic substitution mechanism.[22]
For example, the chlorination of biphenyl yields a mixture of 2-chlorobiphenyl and 4-chlorobiphenyl, with the para isomer often being the major product.[9]
Experimental Protocol: Chlorination of Biphenyl
-
Reaction Setup: In a flask equipped with a stirrer and a gas trap, dissolve biphenyl in an inert solvent like carbon tetrachloride or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride (AlCl₃).
-
Chlorine Gas Introduction: Bubble chlorine gas through the solution at a controlled rate while maintaining a low temperature (e.g., 0-5°C).
-
Reaction Monitoring: Monitor the reaction by TLC or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with a solution of sodium bicarbonate and then with water.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The isomeric products can be separated by chromatography.
Sulfonation
Sulfonation of biphenyl can be achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H).[23][24] The electrophile is sulfur trioxide (SO₃) or a related species. The reaction is reversible and the position of sulfonation can be influenced by the reaction temperature.
Sulfonation of biphenyl typically yields biphenyl-4-sulfonic acid as the major product at lower temperatures. At higher temperatures, the thermodynamically more stable biphenyl-4,4'-disulfonic acid can be formed.[23]
Experimental Protocol: Sulfonation of Biphenyl [23]
-
Reaction Setup: In a flask, carefully add biphenyl to an excess of chlorosulfonic acid at a low temperature (0-10°C).
-
Reaction Progression: Allow the reaction to proceed with stirring for a specified time. The disulfonic acid may precipitate from the reaction mixture.
-
Conversion to Sulfonyl Chloride (Optional): To obtain the disulfonyl chloride, the reaction mixture can be heated, often with the addition of thionyl chloride and a catalyst like N,N-dialkylcarboxamides, to convert the sulfonic acid groups to sulfonyl chloride groups.[23]
-
Work-up: Carefully pour the reaction mixture onto ice water to precipitate the sulfonic acid or sulfonyl chloride product.
-
Isolation: Collect the solid product by filtration and wash thoroughly with cold water.
Friedel-Crafts Reactions
Biphenyl readily undergoes Friedel-Crafts alkylation and acylation reactions.[25][26] These reactions are essential for introducing alkyl and acyl groups onto the biphenyl scaffold, which are common steps in the synthesis of pharmaceuticals and other fine chemicals.[25][27]
-
Friedel-Crafts Alkylation: This reaction involves the reaction of biphenyl with an alkyl halide in the presence of a Lewis acid catalyst.[5] For example, 4,4'-di-tert-butylbiphenyl can be synthesized from biphenyl and tert-butyl chloride using ferric chloride as a catalyst.[5]
-
Friedel-Crafts Acylation: Acylation is achieved by reacting biphenyl with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[25][28] The acylation of biphenyl with acetyl chloride, for example, is a common laboratory experiment.[28] The reaction is highly regioselective for the para position due to the steric bulk of the acylating agent.[9]
Experimental Protocol: Friedel-Crafts Acylation of Biphenyl with Acetyl Chloride [28]
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, inert solvent like dichloromethane.
-
Reagent Addition: Cool the suspension in an ice bath. Add acetyl chloride dropwise, followed by a solution of biphenyl in the same solvent.
-
Reaction: Allow the reaction to stir at room temperature for a set period.
-
Work-up: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Regioselectivity in the Mononitration of Substituted Benzenes [13]
| Substituent | % Ortho | % Meta | % Para |
| -CH₃ | 63 | 3 | 34 |
| -OH | 50 | 0 | 50 |
| -Cl | 35 | 1 | 64 |
| -NO₂ | 7 | 91 | 2 |
This table illustrates the directing effects of various substituents on an aromatic ring, which are foundational to understanding the more complex substitution patterns in biphenyl derivatives.
Visualizations
Caption: General workflow of electrophilic aromatic substitution on biphenyl.
Caption: Ortho and para attack pathways in biphenyl electrophilic substitution.
Conclusion
The electrophilic substitution reactions of biphenyl compounds are governed by the activating and directing effects of the phenyl substituent, leading primarily to ortho and para substituted products. Understanding the interplay of electronic and steric factors is crucial for predicting and controlling the outcomes of these reactions. This knowledge is paramount for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is essential for designing novel compounds with desired properties. The protocols and principles outlined in this guide provide a solid foundation for the practical application of these important transformations.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. digitalcommons.spu.edu [digitalcommons.spu.edu]
- 17. vpscience.org [vpscience.org]
- 18. The ortho: para ratio in the nitration of biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. byjus.com [byjus.com]
- 23. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 24. Aromatic sulphonation. Part 66. Sulphonation of some biphenyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 25. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Full Abstract [abstracts.societyforscience.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-4'-iodo-1,1'-biphenyl
Introduction: Strategic C-C Bond Formation Leveraging Halogen Reactivity Differentials
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is distinguished by its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and stable reagents.[1] A particularly nuanced application of this methodology lies in the selective functionalization of polyhalogenated aromatic compounds, where the differential reactivity of various carbon-halogen bonds can be exploited to achieve regioselective synthesis.
This guide focuses on the Suzuki-Miyaura cross-coupling of 3-Bromo-4'-iodo-1,1'-biphenyl , a dihalogenated biphenyl that serves as an exemplary substrate for sequential and site-selective C-C bond formation. The inherent difference in the bond dissociation energies of the C-I and C-Br bonds allows for a strategic and controlled introduction of diverse functionalities, making this compound a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[2]
The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle is the cornerstone of this selectivity.[1] By carefully tuning the reaction parameters—catalyst, ligand, base, and solvent—chemists can preferentially activate the C-I bond, enabling the synthesis of mono-arylated intermediates that retain the C-Br bond for subsequent transformations. This stepwise approach is instrumental in the construction of unsymmetrical terphenyls and other complex polyaromatic systems.[3]
This document provides a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed protocols for the selective Suzuki-Miyaura cross-coupling of this compound.
Mechanistic Insights: The Catalytic Cycle and the Basis of Selectivity
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction is initiated by the oxidative addition of the organic halide to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent, activated by a base, is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The regioselectivity in the cross-coupling of this compound arises from the difference in the rates of oxidative addition for the C-I and C-Br bonds. The C-I bond is weaker and more polarized than the C-Br bond, leading to a significantly faster oxidative addition at the iodo-substituted position. This allows for the selective formation of a mono-arylated product under carefully controlled conditions.
Key Experimental Parameters and Their Influence
The success and selectivity of the Suzuki-Miyaura coupling of this compound are highly dependent on the judicious choice of several key experimental parameters.
| Parameter | Role in the Reaction | Key Considerations for Selectivity |
| Palladium Catalyst | Facilitates the catalytic cycle. | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands can influence the rate and selectivity of oxidative addition. For selective C-I coupling, a less reactive catalyst system may be preferred to avoid competing C-Br activation. |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | The ligand's steric and electronic properties are paramount. Ligands like triphenylphosphine (PPh₃) are commonly used. For more challenging couplings, specialized ligands such as SPhos or XPhos may be necessary for the subsequent C-Br coupling. |
| Base | Activates the organoboron species for transmetalation. | The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can affect the reaction rate and yield. The base's strength and solubility are important factors. Inorganic bases are generally preferred. |
| Solvent | Solubilizes reactants and influences reaction kinetics. | A variety of solvents can be employed, often in biphasic mixtures with water (e.g., dioxane/water, toluene/water, THF/water). The solvent system can impact the solubility of the base and the overall reaction efficiency. |
| Temperature | Affects the reaction rate. | Lower temperatures generally favor selective coupling at the more reactive C-I bond. Higher temperatures may be required for the subsequent, more challenging C-Br bond coupling. |
| Organoboron Reagent | Provides the organic moiety for the new C-C bond. | Boronic acids are most common, but boronic esters (e.g., pinacol esters) can offer enhanced stability and are suitable for anhydrous conditions. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the selective Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details the selective coupling of an arylboronic acid at the more reactive 4'-iodo position of this compound.
Reaction Scheme:
Figure 2: Selective Suzuki-Miyaura coupling at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-4'-aryl-1,1'-biphenyl.
-
Protocol 2: Sequential Suzuki-Miyaura Coupling for the Synthesis of Unsymmetrical Terphenyls
This protocol describes the subsequent coupling at the C-Br position of the mono-arylated product from Protocol 1, leading to the synthesis of an unsymmetrical terphenyl.
Reaction Scheme:
Figure 3: Sequential Suzuki-Miyaura coupling at the C-Br position.
Materials:
-
3-Bromo-4'-aryl-1,1'-biphenyl (from Protocol 1)
-
A different arylboronic acid (Ar'B(OH)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromo-4'-aryl-1,1'-biphenyl (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas as described in Protocol 1.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.) under a positive flow of inert gas.
-
Solvent Addition: Add a degassed 5:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Follow the workup procedure outlined in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to afford the unsymmetrical terphenyl.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient degassing, impure reagents or solvents. | Use fresh catalyst, ensure thorough degassing of solvents, use high-purity reagents. |
| Formation of homocoupling byproducts | Presence of oxygen, inappropriate catalyst/ligand system. | Improve inert atmosphere techniques, screen different palladium catalysts and ligands. |
| Protodeborylation of boronic acid | Presence of excess water or acid, prolonged reaction times at high temperatures. | Use anhydrous solvents if possible, use a boronic ester, or a milder base. |
| Lack of selectivity (reaction at both C-I and C-Br) | Reaction temperature is too high, overly active catalyst system. | Lower the reaction temperature, use a less reactive catalyst/ligand combination for the first coupling step. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and strategic tool for the synthesis of complex polyaromatic compounds. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, researchers can achieve highly selective and sequential C-C bond formations. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this methodology in academic and industrial research settings. Careful optimization of the reaction parameters is key to achieving high yields and selectivities, enabling the efficient construction of valuable molecular architectures for a wide range of applications.
References
Application Notes & Protocols: Palladium-Catalyzed Activation of C-I vs. C-Br Bonds
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. A nuanced understanding of the factors governing catalyst performance is critical for successful and efficient synthesis. This guide provides an in-depth analysis of the differential reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed transformations. We explore the fundamental principles underlying bond activation, detail the strategic selection of catalyst systems for each substrate class, and provide validated, step-by-step protocols for Suzuki-Miyaura couplings that highlight these differences. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in experimental design, optimize reaction conditions, and troubleshoot common challenges.
The Energetic Imperative: Why C-I and C-Br Bonds Dictate Catalyst Choice
The crucial, and often rate-determining, step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[1][2] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) intermediate. The ease with which this occurs is fundamentally governed by the strength of the C-X bond, quantified by its Bond Dissociation Energy (BDE).
Aryl iodides possess a significantly weaker C-I bond compared to the C-Br bond in aryl bromides. This energetic difference is the primary reason for their distinct reactivity profiles.
| Bond | Bond Dissociation Energy (BDE) (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Ph-I | ~64-65 | Highest |
| Ph-Br | ~79-80 | Intermediate |
| Ph-Cl | ~95-96 | Low |
| Data compiled from various sources.[3][4] |
Key Implications for Experimental Design:
-
C-I Bond Activation: The lower BDE of the C-I bond means that oxidative addition is kinetically facile. This allows for the use of less reactive, more user-friendly, and often less expensive palladium catalysts under milder reaction conditions.
-
C-Br Bond Activation: The stronger C-Br bond presents a higher energetic barrier for oxidative addition.[5] Consequently, this step requires a more potent catalyst system, often necessitating higher temperatures, longer reaction times, and, most critically, specialized ligands to enhance the catalytic activity of the palladium center.[6]
Strategic Catalyst Selection: Tailoring the Ligand Sphere
The choice of ligand is paramount in tuning the electronic and steric properties of the palladium catalyst to overcome the activation barrier of a given C-X bond.
Activating Aryl Iodides: Simplicity and Reliability
Given their high intrinsic reactivity, aryl iodides can often be coupled effectively using simple, commercially available catalyst systems.
-
Common Catalysts: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or in-situ systems generated from a Pd(0) source like Pd₂(dba)₃ and a simple phosphine ligand like PPh₃ are frequently sufficient.
-
Mechanism of Action: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand that effectively stabilizes the Pd(0) species. While not the most activating ligand, its capabilities are well-matched to the low energetic demand of C-I bond cleavage.
Activating Aryl Bromides: The Need for Advanced Ligands
The activation of the more robust C-Br bond typically requires catalyst systems that are more electron-rich and sterically demanding. This is the domain of modern biaryl monophosphine ligands, often referred to as "Buchwald ligands."[7][8]
-
Common Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to create a highly active catalytic species.
-
Mechanism of Action: These ligands possess two key features:
-
High Electron Density: Bulky alkyl groups (like cyclohexyl) on the phosphorus atom make it a strong σ-donor, increasing the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) center facilitates the attack on the electrophilic carbon of the C-Br bond.[9]
-
Steric Bulk: The large, sterically demanding biaryl backbone promotes the formation of a highly reactive, monoligated L₁Pd(0) species in solution.[7] This coordinatively unsaturated species is less sterically hindered, allowing the aryl bromide to approach and undergo oxidative addition more rapidly.[9]
-
The following diagram illustrates how a bulky, electron-rich ligand promotes the formation of the active monoligated Pd(0) species, which is crucial for activating stronger bonds like C-Br.
Caption: Equilibrium favoring the highly active monoligated LPd⁰ species.
Comparative Protocols: Suzuki-Miyaura Coupling
To illustrate these principles, we provide two detailed protocols for the Suzuki-Miyaura cross-coupling of phenylboronic acid with 4-methoxy-substituted aryl halides. Note the critical differences in the catalyst system, base, and reaction temperature.
Protocol A: C-I Bond Activation (4-iodoanisole)
This protocol utilizes a classic, air-stable Pd(0) catalyst and mild conditions suitable for a highly reactive aryl iodide.
Reagents & Equipment:
-
4-iodoanisole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene and Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer/hotplate
Step-by-Step Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
Protocol B: C-Br Bond Activation (4-bromoanisole)
This protocol employs a modern, highly active catalyst system necessary for the more challenging C-Br bond activation.[8][10]
Reagents & Equipment:
-
4-bromoanisole
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
SPhos ligand
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Dioxane (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer/hotplate
Step-by-Step Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%) in anhydrous dioxane (1 mL).
-
Add the catalyst solution to the reaction flask.
-
Add additional anhydrous, degassed dioxane to bring the total volume to 6 mL.
-
Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
The workflow below contrasts the key decision points for setting up these two reactions.
Caption: Comparative workflow for C-I vs. C-Br Suzuki-Miyaura coupling.
Quantitative Comparison and Troubleshooting
The practical differences between activating C-I and C-Br bonds are summarized below.
| Parameter | C-I Activation (Protocol A) | C-Br Activation (Protocol B) | Rationale |
| Substrate | 4-Iodoanisole | 4-Bromoanisole | C-I bond is weaker and more reactive. |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | C-Br requires a more electron-rich, bulky ligand for efficient oxidative addition.[7][9] |
| Catalyst Loading | 2-3 mol% | 1-2 mol% Pd | Modern ligands are highly efficient, allowing for lower catalyst loadings.[11] |
| Base | K₂CO₃ (mild) | K₃PO₄ (strong) | More active catalysts often perform better with stronger bases to facilitate the transmetalation step. |
| Temperature | ~80 °C | ~100 °C | The higher activation energy for C-Br oxidative addition requires more thermal energy. |
| Reaction Time | 2-4 hours | 6-12 hours | Slower oxidative addition for C-Br leads to longer overall reaction times. |
| Typical Yield | >90% | >85% | With optimized systems, both can achieve high yields. |
Field Notes & Troubleshooting
-
For C-I Reactions:
-
Problem: Rapid reaction completion followed by decomposition (darkening of solution, yield loss).
-
Cause & Solution: The high reactivity can sometimes lead to side reactions or catalyst decomposition over time. If the reaction is complete in 1-2 hours (check by TLC), consider working it up promptly rather than letting it stir for a longer, pre-set time. Reducing the temperature slightly may also improve selectivity.
-
-
For C-Br Reactions:
-
Problem: Low or no conversion.[12]
-
Cause & Solution 1 (Atmosphere): The highly active Pd(0)L₁ species required for C-Br activation is extremely sensitive to oxygen. Ensure rigorous exclusion of air by using proper Schlenk techniques and thoroughly degassed solvents.
-
Cause & Solution 2 (Reagent Quality): The boronic acid may have decomposed into a boroxine. Use fresh, high-quality boronic acid. The base (K₃PO₄) can be hygroscopic; ensure it is dry.
-
Cause & Solution 3 (Ligand Ratio): The ratio of ligand to palladium is critical. For biaryl monophosphine ligands, a Ligand:Pd ratio of 1.1:1 to 2.2:1 is typical. An incorrect ratio can lead to inactive palladium species.
-
Conclusion
The successful application of palladium-catalyzed cross-coupling reactions hinges on a rational approach to catalyst selection, guided by the fundamental reactivity of the electrophile. While aryl iodides are amenable to a wide range of simple catalyst systems due to their low C-I bond dissociation energy, the activation of more challenging aryl bromides necessitates the use of advanced, sterically demanding, and electron-rich ligands. By understanding the energetic principles and tailoring the catalyst system and reaction conditions accordingly, researchers can unlock the full synthetic potential of these powerful transformations for both C-I and C-Br containing substrates, enabling the efficient construction of complex molecules for drug discovery and materials science.
References
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Bond Energies [www2.chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Chemoselective Sonogashira Coupling with 3-Bromo-4'-iodo-1,1'-biphenyl for Sequential Functionalization
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions and tolerates a wide array of functional groups.[3][4] These features have established it as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5]
Functionalized biphenyl scaffolds are prevalent in medicinal chemistry and materials science due to their unique structural and electronic properties.[6][7][8] The ability to precisely and sequentially introduce different substituents onto a biphenyl core allows for the fine-tuning of a molecule's biological activity or material properties. The substrate 3-bromo-4'-iodo-1,1'-biphenyl is a prime example of a versatile building block designed for such a strategy. It possesses two distinct reactive sites for cross-coupling, the carbon-iodine bond and the carbon-bromine bond.
This application note provides a detailed guide to leveraging the differential reactivity of these two halides to achieve a highly selective Sonogashira coupling at the more labile C-I bond, while leaving the C-Br bond intact for subsequent transformations. We will explore the mechanistic basis for this selectivity and provide a robust, field-proven protocol for researchers in synthetic chemistry and drug development.
The Principle of Chemoselectivity
The success of a sequential cross-coupling strategy hinges on the ability to selectively address one reactive site over another. In palladium-catalyzed reactions like the Sonogashira coupling, the rate of the initial oxidative addition step is highly dependent on the nature of the aryl halide (Ar-X). The reactivity trend is well-established and follows the order of bond dissociation energies:
The carbon-iodine bond is weaker and therefore more readily cleaved by the Pd(0) catalyst than the carbon-bromine bond. This significant difference in reactivity allows for the selective coupling at the C-I position by carefully controlling the reaction conditions, most notably the temperature. The coupling of aryl iodides can often be achieved at or near room temperature, whereas the activation of aryl bromides typically requires elevated temperatures.[1] This protocol is designed to exploit this reactivity gap to install an alkyne at the 4'-position of the biphenyl scaffold with high fidelity.
Mechanistic Overview of the Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[10][11] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl halide (in our case, the more reactive aryl iodide) to form a Pd(II) complex.
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[11]
-
Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the aryl-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating the interplay between these two catalytic cycles.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Protocol 1: Selective Coupling at the C-I Position
This protocol details the selective Sonogashira coupling of a generic terminal alkyne, phenylacetylene, to the 4'-iodo position of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier CAS | Notes |
| This compound | C₁₂H₈BrI | 359.00 | 1.0 | 1.0 | 187275-73-6[12] | Starting substrate. |
| Phenylacetylene | C₈H₆ | 102.13 | 1.1 | 1.1 | 536-74-3 | Coupling partner. Ensure it is freshly distilled or from a new bottle. |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 (2 mol%) | 13965-03-2 | Palladium catalyst precursor. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 | 0.04 (4 mol%) | 7681-65-4 | Co-catalyst. Use a high-purity grade; off-white/tan is acceptable. |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | - | - | 121-44-8 | Base and solvent. Should be anhydrous and freshly distilled. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 109-99-9 | Anhydrous co-solvent. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (359 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[5]
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Typically, the consumption of the starting material is complete within 2-4 hours.[13]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of Celite® to remove the catalyst residues and amine salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 3-bromo-4'-(phenylethynyl)-1,1'-biphenyl.
Optimizing Reaction Conditions for Selectivity
While the above protocol is robust, optimization may be required for different alkyne coupling partners. The following table outlines key parameters and their expected impact.
| Parameter | Condition | Rationale & Expected Outcome |
| Temperature | Room Temperature (20-25 °C) vs. Elevated (e.g., 60 °C) | Crucial for selectivity. Room temperature strongly favors reaction at the C-I bond.[1] Increasing the temperature may lead to a loss of selectivity and the formation of di-coupled and homocoupled byproducts. |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI vs. Copper-Free | The classic Pd/Cu system is highly efficient. A copper-free system can be used to avoid alkyne homocoupling but may require a stronger base or different ligand and may proceed more slowly.[4] |
| Base | Triethylamine vs. Diisopropylamine (DIPEA) | Triethylamine is a standard and effective base.[14] More hindered or stronger bases like DIPEA can sometimes improve yields, particularly with less reactive substrates. |
| Solvent | THF/Et₃N vs. DMF or Acetonitrile | The amine base can often serve as the sole solvent.[1] A co-solvent like THF aids in solubility.[15] Polar aprotic solvents like DMF can sometimes accelerate the reaction but may require higher purification effort. |
Protocol 2: Sequential Coupling at the C-Br Position
After the successful synthesis and purification of 3-bromo-4'-(phenylethynyl)-1,1'-biphenyl, the remaining C-Br bond can be functionalized with a second, different alkyne. This protocol requires more forcing conditions to activate the less reactive aryl bromide.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. nbinno.com [nbinno.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. This compound | 187275-73-6 | TCI AMERICA [tcichemicals.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. books.lucp.net [books.lucp.net]
Synthesis of Core Organic Materials for High-Efficiency OLEDs: An Application Guide
This comprehensive guide provides researchers, scientists, and professionals in drug development and materials science with detailed application notes and protocols for the synthesis of key organic materials used in the fabrication of Organic Light-Emitting Diodes (OLEDs). Moving beyond a simple recitation of steps, this document delves into the rationale behind synthetic choices, offering insights honed from extensive experience in the field of organic electronics. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Molecular Architecture of Light
Organic Light-Emitting Diodes have revolutionized display and lighting technologies, offering unprecedented color vibrancy, flexibility, and energy efficiency. At the heart of every OLED is a meticulously engineered stack of thin organic layers, each performing a specific function to facilitate the conversion of electrical current into light.[1] The performance of these devices is critically dependent on the purity, thermal stability, and optoelectronic properties of the constituent organic materials. This guide will focus on the synthesis of four essential classes of small-molecule OLED materials:
-
Hole Transport Materials (HTMs): Responsible for the efficient injection and transport of positive charge carriers (holes) from the anode.
-
Host Materials: Form the matrix for the emissive dopant in the light-emitting layer, facilitating charge transport and energy transfer.
-
Emissive Materials (Emitters): The luminescent heart of the OLED, where electron-hole recombination occurs to generate light. We will focus on a phosphorescent emitter, which can theoretically achieve 100% internal quantum efficiency.
-
Electron Transport Materials (ETMs): Facilitate the injection and transport of negative charge carriers (electrons) from the cathode.
A foundational understanding of the interplay between these materials is crucial for designing and fabricating high-performance OLEDs. This guide will provide the synthetic knowledge to produce these critical components.
I. Synthesis of Hole Transport Materials (HTMs)
Hole transport materials are characterized by their high hole mobility and appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode.[2][3] Triphenylamine derivatives are a prominent class of HTMs due to their excellent electron-donating properties and morphological stability.[2] We will detail the synthesis of 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), a widely used HTM known for its high hole mobility.[4][5]
A. Synthetic Strategy: Buchwald-Hartwig Amination
The synthesis of TAPC is efficiently achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[2][6][7][8] This reaction is a powerful tool for forming carbon-nitrogen bonds, offering a significant improvement over harsher, traditional methods. The causality behind choosing this method lies in its high functional group tolerance, excellent yields, and applicability to a wide range of amine and aryl halide coupling partners.
Diagram 1: Synthetic Workflow for TAPC
Caption: Workflow for the synthesis of TAPC via Buchwald-Hartwig amination.
B. Detailed Protocol: Synthesis of TAPC
Materials:
-
1,1-Bis(4-iodophenyl)cyclohexane
-
Di(p-tolyl)amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard work-up and purification reagents (diethyl ether, saturated brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Hexane and dichloromethane for elution
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 1,1-bis(4-iodophenyl)cyclohexane (1.0 eq), di(p-tolyl)amine (2.2 eq), and sodium tert-butoxide (2.5 eq).
-
In a separate glovebox, prepare a solution of palladium(II) acetate (0.02 eq) and tri(tert-butyl)phosphine (0.04 eq) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under argon. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with diethyl ether. Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford TAPC as a white solid.
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (post-column) | >99% |
| HOMO Level | ~5.5 eV |
| LUMO Level | ~2.0 eV |
II. Synthesis of Host Materials
Host materials are crucial for achieving high-efficiency phosphorescent OLEDs (PhOLEDs). They must possess a triplet energy higher than that of the phosphorescent dopant to prevent back energy transfer.[9] 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a canonical host material with good hole-transporting properties and a high triplet energy, making it suitable for a wide range of phosphorescent emitters.[10][11]
A. Synthetic Strategy: Ullmann Condensation
CBP is commonly synthesized via an Ullmann condensation reaction, a copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol.[12][13][14] In this case, 4,4'-diiodobiphenyl is coupled with carbazole. The choice of the Ullmann reaction is historical and practical; it provides a straightforward route to CBP, although it often requires high temperatures and stoichiometric amounts of copper.
Diagram 2: Synthetic Pathway for CBP
Caption: Synthetic route to CBP via Ullmann condensation.
B. Detailed Protocol: Synthesis of CBP
Materials:
-
4,4'-Diiodobiphenyl
-
Carbazole
-
Copper powder
-
Potassium carbonate (K₂CO₃)
-
1,3-Diisopropylbenzene (solvent)
-
Toluene
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4,4'-diiodobiphenyl (1.0 eq), carbazole (2.0 eq), copper powder (1.5 eq), and potassium carbonate (2.5 eq).
-
Add 1,3-diisopropylbenzene as the solvent and heat the mixture to reflux (approximately 200-205 °C) under a nitrogen atmosphere.
-
Maintain the reflux for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to about 100 °C and add hot toluene to dissolve the product.
-
Filter the hot mixture to remove copper and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot toluene or a mixture of toluene and methanol to yield pure CBP as a white crystalline powder.[15]
| Parameter | Typical Value |
| Yield | 60-75% |
| Purity (recryst.) | >99.5% |
| Triplet Energy (E_T) | ~2.6 eV |
| Glass Transition (T_g) | ~62 °C |
III. Synthesis of Phosphorescent Emitters
Phosphorescent emitters, typically based on heavy metal complexes like iridium(III) or platinum(II), are capable of harvesting both singlet and triplet excitons, leading to high internal quantum efficiencies.[13][16] Fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) is a benchmark green phosphorescent emitter known for its high photoluminescence quantum yield and stability.[17]
A. Synthetic Strategy: Cyclometalation
The synthesis of Ir(ppy)₃ involves the cyclometalation of 2-phenylpyridine with an iridium salt, typically iridium(III) chloride.[17] This reaction forms a highly stable complex where the iridium center is coordinated to both the phenyl and pyridine moieties of the ligand. The reaction initially forms a chloro-bridged dimer, which then reacts with additional ligand to form the final tris-cyclometalated complex.
Diagram 3: Synthesis of Ir(ppy)₃
Caption: Synthetic pathway for the phosphorescent emitter Ir(ppy)₃.
B. Detailed Protocol: Synthesis of Ir(ppy)₃
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Phenylpyridine
-
2-Ethoxyethanol
-
Water
-
Methanol
Procedure:
-
In a round-bottom flask, suspend iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (3.0-4.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours. The color of the solution will change as the reaction progresses, and a yellow precipitate will form.
-
Cool the reaction mixture to room temperature. Collect the yellow precipitate by filtration.
-
Wash the precipitate sequentially with water and then methanol to remove unreacted starting materials and byproducts.
-
The crude Ir(ppy)₃ can be further purified by column chromatography on silica gel (using a dichloromethane/hexane eluent) or, more effectively for OLED-grade purity, by temperature gradient sublimation.[6][18]
| Parameter | Typical Value |
| Yield | 70-90% |
| Purity (sublimed) | >99.9% |
| Emission Peak (λ_em) | ~510 nm (Green) |
| PLQY (in solution) | >90% |
IV. Synthesis of Electron Transport Materials (ETMs)
Electron Transport Materials are essential for efficient electron injection from the cathode and transport to the emissive layer.[10][18] They require a low Lowest Unoccupied Molecular Orbital (LUMO) energy level and high electron mobility. 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is a widely used ETM due to its excellent electron-transporting properties and high glass transition temperature, which imparts morphological stability to the device.[3][19]
A. Synthetic Strategy: Condensation Reaction
TPBi is synthesized through a condensation reaction between 1,3,5-benzenetricarboxylic acid (trimesic acid) and N-phenyl-o-phenylenediamine.[5][20][21] This reaction, typically carried out in a high-boiling solvent like polyphosphoric acid (PPA), involves the formation of the benzimidazole rings in a one-pot process.
Diagram 4: Synthesis of TPBi
Caption: Synthetic route to the electron transport material TPBi.
B. Detailed Protocol: Synthesis of TPBi
Materials:
-
1,3,5-Benzenetricarboxylic acid
-
N-Phenyl-o-phenylenediamine
-
Polyphosphoric acid (PPA)
-
Aqueous ammonium hydroxide
-
Methanol
-
Ethanol
Procedure:
-
Place 1,3,5-benzenetricarboxylic acid (1.0 eq), N-phenyl-o-phenylenediamine (3.3 eq), and polyphosphoric acid in a reaction vessel equipped with a mechanical stirrer.
-
Heat the mixture to 200-220 °C under a nitrogen atmosphere and stir for 4-6 hours.
-
Cool the reaction mixture to approximately 100 °C and pour it into a large volume of vigorously stirred water.
-
Neutralize the aqueous mixture with concentrated ammonium hydroxide until a precipitate forms.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Boil the crude product in ethanol, cool, and filter to remove impurities.
-
The resulting solid can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or by temperature gradient sublimation to achieve OLED-grade purity.
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity (sublimed) | >99.5% |
| LUMO Level | ~2.7 eV |
| Glass Transition (T_g) | ~150 °C |
V. Purification and Characterization
The performance and lifetime of OLED devices are acutely sensitive to impurities.[22] Therefore, rigorous purification and thorough characterization of all synthesized materials are paramount.
A. Purification: Temperature Gradient Sublimation
For small-molecule organic materials, temperature gradient sublimation is the gold standard for achieving the ultra-high purity (>99.9%) required for OLED fabrication.[7][10][14] This technique separates materials based on their different sublimation temperatures under high vacuum.
Diagram 5: Temperature Gradient Sublimation Workflow
Caption: General workflow for purification by temperature gradient sublimation.
B. Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and assess purity.
-
Protocol: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should match the expected structure and show no significant impurity peaks.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Protocol: Analyze the sample using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The observed molecular ion peak (e.g., [M+H]⁺ or M⁺) should correspond to the calculated molecular weight.
-
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the HOMO and LUMO energy levels.[13][23][24]
-
Protocol:
-
Prepare a solution of the sample (typically ~1 mM) in an appropriate solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential to measure the onset oxidation (E_ox) and reduction (E_red) potentials.
-
Calculate HOMO and LUMO levels relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
-
-
Photoluminescence Quantum Yield (PLQY):
-
Purpose: To measure the emission efficiency of the emitter.[2][8][15]
-
Protocol (Absolute Method):
-
Use an integrating sphere coupled to a spectrometer.
-
Measure the spectrum of the excitation source with an empty sphere.
-
Place the sample (in solution or as a thin film) inside the sphere and measure the spectrum again under the same excitation conditions.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
-
Conclusion
The synthesis of high-purity, well-characterized organic materials is the bedrock of advanced OLED technology. The protocols and strategies outlined in this guide provide a robust framework for producing key hole transport, host, emissive, and electron transport materials. By understanding the causality behind the chosen synthetic routes and adhering to rigorous purification and characterization standards, researchers can confidently fabricate the molecular components necessary for next-generation lighting and display applications.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Visible-Light-Induced Radical Condensation Cyclization to Synthesize 3,4-Dihydropyrimidin-2-(1H)-ones/thiones Using Photoexcited Na2 Eosin Y as a Direct Hydrogen Atom Transfer (HAT) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Structures and mechanism of condensation in non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl synthesis - chemicalbook [chemicalbook.com]
- 16. 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene | 192198-85-9 [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane for fast response organic photodetectors with high external efficiency and low leakage current - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. Phosphonate substituted 4,4′-bis(N-carbazolyl)biphenyl with dominant electron injection/transport ability for tuning the single-layer device performance of self-host phosphorescent dendrimer - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. TPBI; 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene CAS-no-192198-85-9 - Career Henan Chemical Co. [coreychem.com]
- 24. CAS # 192198-85-9, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene, 2,2',2''-(1,3,5-Benzenetriyl)tris[1-phenyl-1H-benzimidazole], TPBi - chemBlink [chemblink.com]
Application Notes and Protocols for the Use of 3-Bromo-4'-iodo-1,1'-biphenyl in Pharmaceutical Intermediate Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 3-Bromo-4'-iodo-1,1'-biphenyl in Complex Synthesis
This compound (CAS No. 187275-73-6) is a pivotal building block in modern medicinal chemistry and pharmaceutical development.[1][2] This dihalogenated biphenyl scaffold offers a distinct strategic advantage in the synthesis of complex pharmaceutical intermediates due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond. This inherent chemoselectivity allows for a stepwise and controlled functionalization of the biphenyl core, enabling the construction of intricate molecular architectures that are often central to the pharmacophore of a drug candidate.
These application notes provide a comprehensive guide to the utilization of this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Physicochemical Properties and Safety Considerations
| Property | Value | Reference |
| CAS Number | 187275-73-6 | [2] |
| Molecular Formula | C₁₂H₈BrI | [1][3] |
| Molecular Weight | 359.00 g/mol | [3] |
| Appearance | White to off-white or gray to brown powder/crystal | |
| Melting Point | 45.0 to 49.0 °C | [1] |
Safety Precautions:
The Principle of Orthogonal Reactivity: A Chemist's Toolkit
The synthetic utility of this compound is rooted in the concept of orthogonal reactivity. The carbon-iodine (C-I) bond has a lower bond dissociation energy than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to a palladium(0) catalyst. This crucial difference in reactivity allows for selective functionalization at the 4'-position (the iodo-substituted ring) under milder reaction conditions, leaving the 3-bromo position available for a subsequent, distinct cross-coupling reaction under more forcing conditions.
This stepwise approach is invaluable for the synthesis of unsymmetrical biphenyl derivatives, which are common motifs in pharmaceuticals. For instance, in the synthesis of the antihypertensive drug Telmisartan, a complex heterocyclic moiety is introduced at one end of the biphenyl system, while the other end is functionalized to form a carboxylic acid group.
Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5][6] In the case of this compound, this reaction can be performed with high selectivity at the more reactive C-I bond.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is used to initiate the catalytic cycle. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky biarylphosphine, is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.[7]
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or a phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[5]
-
Solvent System: A mixed solvent system, often a combination of an organic solvent (e.g., dioxane, toluene) and water, is used to dissolve both the organic-soluble biphenyl derivative and the water-soluble inorganic base.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 3-Bromo-4'-(p-tolyl)-1,1'-biphenyl
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (359 mg, 1.0 mmol), p-tolylboronic acid (204 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (21 mg, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Application Protocol 2: Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in pharmaceuticals and materials science.[8][9] The higher reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group.
Causality of Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[8]
-
Ligand: Phosphine ligands, similar to those used in Suzuki coupling, are employed to stabilize the palladium catalyst.
Catalytic Cycles: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Synthesis of 3-Bromo-4'-(phenylethynyl)-1,1'-biphenyl
-
Reaction Setup: In a Schlenk tube, dissolve this compound (359 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol) in anhydrous, degassed tetrahydrofuran (THF, 10 mL).
-
Catalyst and Base Addition: Add dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol, 2 mol%), copper(I) iodide (4 mg, 0.02 mmol, 2 mol%), and triethylamine (0.42 mL, 3.0 mmol).
-
Inert Atmosphere: Purge the mixture with argon for 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Application Protocol 3: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] This reaction can be performed selectively at the C-I bond of this compound to introduce primary or secondary amines.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos), which facilitate both the oxidative addition and the challenging reductive elimination steps.[4]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-(4'-Iodo-[1,1'-biphenyl]-3-yl)aniline
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), a suitable biarylphosphine ligand (e.g., XPhos, 9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (359 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Conclusion: A Versatile Scaffold for Pharmaceutical Innovation
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its differential halogen reactivity provides a powerful handle for the selective and stepwise construction of complex molecular architectures. The protocols outlined in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a solid foundation for researchers to leverage the unique synthetic advantages of this building block. By understanding the principles behind these transformations, scientists can further innovate and accelerate the development of new and life-saving medicines.
References
- 1. Cas 187275-73-6,3'-Bromo-4-Iodo-Biphenyl | lookchem [lookchem.com]
- 2. 187275-73-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. scilit.com [scilit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note & Protocols: Strategic Synthesis of Complex Biaryl Molecules Utilizing 3-Bromo-4'-iodo-1,1'-biphenyl
Abstract
The targeted synthesis of complex, polysubstituted biaryl and terphenyl scaffolds is a cornerstone of modern drug discovery and materials science. These structural motifs are prevalent in a wide array of pharmacologically active compounds and advanced materials.[1][2][3][4] This guide provides a comprehensive overview of synthetic strategies leveraging the unique reactivity of 3-Bromo-4'-iodo-1,1'-biphenyl, a versatile and strategically-functionalized building block. We will delve into the principles of selective, palladium-catalyzed cross-coupling reactions, offering detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The focus will be on exploiting the differential reactivity of the C-I and C-Br bonds to achieve site-selective functionalization, enabling the efficient and controlled construction of intricate molecular architectures.
Introduction: The Significance of Biaryl Scaffolds and the Utility of Dihalogenated Precursors
Biaryl moieties are a privileged structural class in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory to anti-cancer.[3][4][5] Their unique conformational properties and ability to engage with biological targets make them highly sought after. The synthesis of these molecules often relies on robust and versatile methods, with palladium-catalyzed cross-coupling reactions being the gold standard.[6]
This compound is a particularly valuable starting material due to its two distinct halogen atoms. This differential functionalization allows for sequential or orthogonal cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition to a Pd(0) catalyst compared to the more robust carbon-bromine (C-Br) bond.[7][8] This inherent reactivity difference can be exploited to perform selective transformations at the iodo-position under milder conditions, while the bromo-position remains available for a subsequent coupling reaction under more forcing conditions.[7][9] This strategic approach provides a streamlined pathway to complex, non-symmetrical biaryl and terphenyl derivatives.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.
| Property | Value |
| CAS Number | 900806-53-3[10] |
| Molecular Formula | C₁₂H₈BrI[10] |
| Molecular Weight | 359.00 g/mol [10] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as THF, Dioxane, DMF, Toluene. Insoluble in water. |
| Storage | Store in a cool, dry place away from light and moisture. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage to prevent degradation. |
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Strategies: Harnessing Differential Reactivity
The key to successfully using this compound is the selective functionalization of the C-I bond followed by a subsequent reaction at the C-Br bond. This allows for the introduction of two different functionalities in a controlled manner.
The Foundational Principle: Oxidative Addition Reactivity
The palladium-catalyzed cross-coupling cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[8] This principle allows for the selective reaction at the C-I bond by carefully controlling the reaction conditions (e.g., temperature, catalyst, ligand).
Caption: Sequential cross-coupling workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[11][12] To achieve selectivity with this compound, the first Suzuki coupling should be performed under conditions that favor reaction at the C-I bond.
-
Mechanism Overview: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11][12]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] The higher reactivity of the C-I bond makes it the preferred site for the initial coupling.[14]
-
Mechanism Overview: The Sonogashira reaction is thought to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I), and a base. Reductive elimination from the palladium complex then furnishes the final product.[14] Copper-free protocols also exist, often requiring a stronger base.[15]
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of C-N bonds, coupling an amine with an aryl halide.[16][17][18] Selective amination at the C-I position of this compound can be achieved, providing a route to complex aminobiphenyl derivatives.
-
Mechanism Overview: The reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[16][18]
Caption: Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrates used. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol details the selective coupling of a terminal alkyne at the more reactive 4'-iodo position.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous THF or DMF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent, followed by the base (Et₃N or DIPEA) and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Expected Outcome | |
| Product | 3-Bromo-4'-(alkynyl)-1,1'-biphenyl |
| Typical Yield | 85-95% |
| Key to Selectivity | The mild reaction temperature (room temperature) is generally sufficient to activate the C-I bond while leaving the C-Br bond intact.[7] |
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the formation of a terphenyl scaffold by selectively coupling a boronic acid at the 4'-iodo position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol) or Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Solvent system: 1,4-Dioxane/Water (4:1, 10 mL)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base (K₂CO₃ or K₃PO₄).
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 4-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Expected Outcome | |
| Product | 3-Bromo-4'-(aryl)-1,1'-biphenyl |
| Typical Yield | 80-90% |
| Key to Selectivity | Using a less reactive catalyst like Pd(PPh₃)₄ and moderate temperatures helps to discriminate between the C-I and C-Br bonds.[9] |
Protocol 3: Subsequent Suzuki-Miyaura Coupling at the C-Br Position
This protocol uses the product from Protocol 2 to perform a second coupling at the remaining bromo-position.
Materials:
-
3-Bromo-4'-(aryl)-1,1'-biphenyl (from Protocol 2) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos or XPhos ligand (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous Toluene or Dioxane (10 mL)
Procedure:
-
In a Schlenk tube, combine the 3-Bromo-4'-(aryl)-1,1'-biphenyl, the second arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-110 °C. Monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and proceed with an aqueous workup as described in Protocol 2.
-
Purify the final product by column chromatography or recrystallization.
| Expected Outcome | |
| Product | Polysubstituted Terphenyl |
| Typical Yield | 70-85% |
| Key to Success | More forcing conditions are required to activate the stronger C-Br bond. This is achieved through higher temperatures and the use of a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[19] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Lack of Selectivity (Reaction at both C-I and C-Br) | Reaction temperature is too high; catalyst is too active for the first step. | Decrease the reaction temperature for the initial C-I coupling. Use a less reactive catalyst/ligand system (e.g., Pd(PPh₃)₄ instead of a more active Buchwald-type ligand).[9] |
| Homocoupling of Boronic Acid (Suzuki) | Base is too strong; catalyst concentration is too high. | Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃). Reduce the catalyst loading. Ensure proper degassing of solvents to remove oxygen.[7] |
| Alkyne Dimerization (Glaser Coupling in Sonogashira) | Presence of oxygen; incorrect Cu(I)/Pd ratio. | Ensure the reaction is run under strictly anaerobic conditions. A copper-free Sonogashira protocol can also be employed.[7] |
| Low Yield in C-Br Coupling | Insufficiently active catalyst; low reaction temperature. | Increase the reaction temperature. Switch to a more active catalyst system, such as a palladacycle precatalyst (e.g., G2, G3, G4) with a bulky biarylphosphine ligand (XPhos, SPhos).[19] |
| Debromination/Deiodination | Presence of water or protic impurities; certain bases or ligands. | Use rigorously dried solvents and reagents. Screen different bases; sometimes a weaker base can suppress hydrodehalogenation. |
Applications in Drug Development and Materials Science
The ability to sequentially introduce different functional groups onto the biphenyl core makes this compound an invaluable tool for creating libraries of complex molecules for screening. The resulting polysubstituted biaryl and terphenyl structures are key components in:
-
Pharmaceuticals: As ligands for nuclear receptors, enzyme inhibitors, and protein-protein interaction modulators.[4][5]
-
Organic Electronics: In the development of Organic Light-Emitting Diodes (OLEDs) and organic semiconductors, where the extended π-conjugation and tailored electronic properties are crucial.[3][4]
-
Chiral Ligands: For asymmetric catalysis, where the atropisomeric nature of some sterically hindered biaryls can be exploited.
Conclusion
This compound offers a robust and strategic platform for the synthesis of complex biaryl molecules. By understanding and controlling the differential reactivity of its carbon-halogen bonds, researchers can execute selective, sequential cross-coupling reactions to build molecular complexity efficiently. The protocols and strategies outlined in this guide provide a solid foundation for scientists and professionals in drug development and materials science to harness the full potential of this versatile building block.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. ijsdr.org [ijsdr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-bromo-4-iodo-1,1'-biphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.rsc.org [pubs.rsc.org]
Application and Protocol Guide for Sequential Cross-Coupling Reactions
Abstract
Sequential cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the programmed and efficient construction of complex molecular architectures from polyfunctionalized precursors.[1][2] This powerful strategy, particularly prevalent in pharmaceutical and materials science, allows for the selective formation of multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner, often within a single reaction vessel ("one-pot").[2][3][4][5] This guide provides a detailed overview of the core principles governing selectivity in sequential cross-coupling reactions. It delves into the causal relationships behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for key methodologies are presented, alongside troubleshooting guidance and strategies for reaction optimization.
Introduction: The Strategic Advantage of Sequential Coupling
The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, providing robust and versatile methods for bond formation.[1][2][6] Sequential and iterative cross-coupling reactions extend this power by allowing for the controlled, stepwise functionalization of molecules containing multiple reactive sites.[1] This approach is invaluable in drug discovery and development, where the rapid generation of analog libraries for structure-activity relationship (SAR) studies is critical.[3][4][5][7] By avoiding the isolation and purification of intermediates, one-pot sequential reactions enhance synthetic efficiency, reduce waste, and save resources, aligning with the principles of green chemistry.[2][8]
The core challenge and strategic opportunity in sequential cross-coupling lie in achieving exquisite control over chemoselectivity—directing the reaction to a specific site on a polyfunctionalized molecule. This control can be achieved through several key strategies, which will be the focus of this guide.
Pillars of Selectivity in Sequential Cross-Coupling
Achieving selectivity in sequential cross-coupling reactions hinges on the ability to differentiate between two or more reactive sites on a substrate.[1] This differentiation can be achieved through three primary strategies: exploiting the inherent reactivity differences of leaving groups, leveraging substrate-intrinsic electronic and steric effects, or exerting external control through catalyst and ligand choice.
Leaving Group Reactivity: A Pre-Programmed Reaction Pathway
One of the most straightforward methods for achieving sequential functionalization is to use a substrate bearing leaving groups with differential reactivity.[1] The order of reactivity for common leaving groups in palladium-catalyzed cross-coupling reactions generally follows the trend: -I > -Br ≈ -OTf > -Cl.[1]
By selecting a di- or poly-halogenated substrate with distinct halogens, one can selectively couple the more reactive site under milder conditions, leaving the less reactive site untouched for a subsequent transformation.[1] For instance, the greater reactivity of an aryl iodide compared to an aryl bromide allows for a selective Suzuki-Miyaura coupling at the C-I bond, followed by a second coupling at the C-Br bond, often by simply increasing the reaction temperature or changing the catalyst system.[1]
Table 1: Relative Reactivity of Common Leaving Groups in Pd-Catalyzed Cross-Coupling
| Leaving Group | Relative Reactivity | Typical First Coupling Conditions | Typical Second Coupling Conditions |
| Iodide (-I) | Highest | Mild (e.g., room temp to 60 °C) | N/A |
| Bromide (-Br) | High | Moderate (e.g., 60-100 °C) | Harsher (e.g., >100 °C, stronger base) |
| Triflate (-OTf) | High | Moderate (e.g., 60-100 °C) | Harsher (e.g., >100 °C, stronger base) |
| Chloride (-Cl) | Moderate | Harsher (e.g., >100 °C, specialized ligands) | Very harsh conditions required |
This table provides a generalized overview. Specific conditions are highly dependent on the substrate, catalyst, and coupling partners.
Substrate Control: Inherent Steric and Electronic Bias
In many cases, even with identical leaving groups, the electronic and steric environment of the substrate itself can dictate the site of reaction.[1] This "substrate control" is a powerful tool for achieving regioselectivity.
-
Electronic Effects: Electron-deficient positions on an aromatic ring are generally more reactive towards the oxidative addition step of the catalytic cycle. For example, in dihalogenated N-heteroarenes, the position adjacent to the heteroatom is often more electron-deficient and thus reacts preferentially.[9]
-
Steric Hindrance: A sterically encumbered reactive site will be less accessible to the bulky palladium catalyst complex, leading to preferential reaction at a less hindered position.[10]
Catalyst Control: The Decisive Role of the Ligand
Perhaps the most sophisticated strategy for controlling selectivity involves the judicious choice of the palladium catalyst and, most importantly, its associated ligands.[9][10][11] The ligand sphere around the palladium center profoundly influences its electronic properties and steric bulk, thereby dictating its reactivity and selectivity.[6][12][13][14]
-
Ligand Sterics: Bulky ligands can be used to selectively block reaction at more sterically accessible sites, forcing the catalyst to engage with a less accessible but electronically more favorable position.[9][12] Conversely, less bulky ligands may favor reaction at the most sterically accessible site.
-
Ligand Electronics: Electron-donating ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition, a key step in the catalytic cycle.[13] The electronic properties of the ligand can be tuned to favor reaction at one site over another.[13]
Remarkably, by simply changing the ligand, it is possible to completely reverse the regioselectivity of a reaction, a concept known as "divergent selectivity".[9][15][16] For example, in the cross-coupling of a chloro-aryl triflate, a catalyst with tricyclohexylphosphine (PCy₃) might selectively couple at the C-OTf bond, while a catalyst with tri-tert-butylphosphine (P(t-Bu)₃) can lead to exclusive reaction at the C-Cl bond.[15]
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for common and illustrative sequential cross-coupling reactions. These protocols are intended as a starting point and should be optimized for specific substrates and desired outcomes.
General Considerations for Successful Sequential Cross-Coupling
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.[17]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can interfere with the catalytic cycle.[17]
-
Reagent Purity: The purity of all reagents, including substrates, coupling partners, and bases, is crucial for obtaining high yields and reproducible results.
-
Catalyst Generation: The active Pd(0) species is typically generated in situ from a more stable Pd(II) precatalyst.[6][17] The choice of precatalyst and the method of its activation can significantly impact reaction efficiency.[6]
Workflow for a One-Pot Sequential Suzuki-Miyaura Coupling
This workflow illustrates the general procedure for a one-pot sequential Suzuki-Miyaura coupling of a dihaloarene, exploiting the differential reactivity of bromide and chloride leaving groups.
Caption: General workflow for a one-pot sequential Suzuki-Miyaura coupling.
Protocol 3.2.1: Sequential Suzuki-Miyaura Coupling of 1-bromo-4-chlorobenzene
Materials:
-
1-bromo-4-chlorobenzene
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
Step 1: First Coupling (Reaction at the C-Br bond)
-
To an oven-dried Schlenk flask, add 1-bromo-4-chlorobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.1 mmol, 1.1 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
Step 2: Second Coupling (Reaction at the C-Cl bond)
-
After cooling the reaction mixture to room temperature, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv) to the flask under a positive flow of argon.
-
Increase the temperature of the oil bath to 110 °C and continue stirring for 12-16 hours, or until reaction completion is confirmed by TLC/GC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrically substituted biaryl.
Workflow for a Ligand-Controlled Regioselective Coupling
This workflow demonstrates how changing the ligand can invert the selectivity in the coupling of a substrate with two different reactive sites of similar intrinsic reactivity, such as an aryl chloride and an aryl triflate.
Caption: Ligand-controlled divergent selectivity in cross-coupling.
Protocol 3.3.1: Ligand-Controlled Suzuki-Miyaura Coupling of 4-chlorophenyl trifluoromethanesulfonate
Materials:
-
4-chlorophenyl trifluoromethanesulfonate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
Procedure A: Selective Coupling at the C-OTf Bond
-
Follow the general procedure outlined in Protocol 3.2.1, using PCy₃ (0.04 mmol, 4 mol%) as the ligand and K₃PO₄ (2.0 mmol, 2.0 equiv) as the base.
-
Use toluene as the solvent and conduct the reaction at 100 °C.
-
Monitor the reaction for the formation of 4-chloro-4'-phenylbiphenyl.
Procedure B: Selective Coupling at the C-Cl Bond
-
Follow the general procedure outlined in Protocol 3.2.1, but use P(t-Bu)₃ (0.04 mmol, 4 mol%) as the ligand and K₃PO₄ (2.0 mmol, 2.0 equiv) as the base.
-
Use toluene as the solvent and conduct the reaction at 100 °C.
-
Monitor the reaction for the formation of 4-(trifluoromethoxy)-4'-phenylbiphenyl.
Troubleshooting and Optimization
Even with well-established protocols, sequential cross-coupling reactions can sometimes yield suboptimal results. The following table provides guidance on common issues and potential solutions.
Table 2: Troubleshooting Guide for Sequential Cross-Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield in the first coupling step | - Inactive catalyst- Presence of oxygen- Impure reagents- Incorrect base or solvent | - Use a fresh, active precatalyst.[17]- Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[17]- Purify starting materials.- Screen different bases and solvents. |
| Lack of selectivity (double coupling occurs) | - Reaction conditions are too harsh for the first step.- Insufficient reactivity difference between leaving groups. | - Lower the reaction temperature or use a milder base for the first coupling.[1]- Choose a catalyst/ligand system known for higher selectivity.[11]- If possible, modify the substrate to have more distinct leaving groups (e.g., I/Cl instead of Br/Cl). |
| Stalled reaction in the second coupling step | - Catalyst deactivation after the first step.- The second reactive site is too unreactive under the conditions. | - Add a fresh portion of catalyst before the second step.- Increase the reaction temperature and/or use a stronger base.- Switch to a more active ligand for the second coupling (e.g., a Buchwald-type biarylphosphine ligand).[6] |
| Homocoupling of the boronic acid | - Presence of oxygen.- Inefficient transmetalation. | - Improve inert atmosphere techniques.[17]- Ensure the base is appropriate for the chosen boronic acid and catalyst system. |
Conclusion and Future Outlook
Sequential cross-coupling reactions are a mature yet continuously evolving field, providing indispensable tools for the efficient synthesis of complex molecules. The principles of selectivity, rooted in leaving group reactivity, substrate electronics, and catalyst control, offer a robust framework for rational reaction design. As our understanding of reaction mechanisms deepens and new, more powerful catalyst systems are developed, the scope and utility of sequential cross-coupling will undoubtedly continue to expand.[18] This will further empower chemists in academia and industry to tackle increasingly complex synthetic challenges, accelerating innovation in drug discovery, materials science, and beyond.[4][5][7][19]
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. scite.ai [scite.ai]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls via the Heck Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of Biphenyls
The biphenyl motif is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its rigid, yet conformationally flexible, structure allows for precise spatial orientation of substituents, making it a cornerstone for the design of countless active pharmaceutical ingredients (APIs) and functional materials. Among the arsenal of synthetic methodologies available for forging the crucial aryl-aryl bond, the Mizoroki-Heck reaction stands out as a powerful and versatile tool.[1] This palladium-catalyzed cross-coupling of an aryl halide with a vinylarene offers a direct and atom-economical route to stilbenes and other vinyl-substituted biphenyls, which are valuable intermediates and final products in their own right.
This guide provides an in-depth exploration of the Heck reaction for the synthesis of substituted biphenyls. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that dictate the choice of catalysts, ligands, bases, and reaction conditions. Our aim is to equip you with the expertise to not only execute these protocols but also to rationally troubleshoot and optimize them for your specific synthetic challenges.
Mechanistic Insights: The "Why" Behind the Conditions
The efficacy of the Heck reaction hinges on a finely tuned palladium catalytic cycle. A thorough understanding of this cycle is paramount for rational experimental design. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[2][3]
The Catalytic Cycle of the Heck Reaction
The reaction is initiated by the oxidative addition of an aryl halide to a low-valent Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step. Subsequently, the vinylarene coordinates to the palladium center, followed by a migratory insertion of the alkene into the Pd-aryl bond. The final steps involve a β-hydride elimination to release the substituted biphenyl product and reductive elimination, typically facilitated by a base, to regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction for substituted biphenyl synthesis.
Key Parameters for Success: A Guided Selection
The success of a Heck reaction for biphenyl synthesis is not fortuitous; it is the result of a careful selection of several critical parameters.
The Palladium Catalyst: The Heart of the Reaction
The choice of the palladium source is foundational. While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient and economical to use air-stable Pd(II) precursors such as palladium(II) acetate [Pd(OAc)₂] or palladium(II) chloride [PdCl₂].[1] These are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed catalysts or palladacycles, which exhibit higher stability and activity, can be employed.[4]
The Ligand: The Catalyst's Navigator
Ligands are not mere spectators; they are crucial for stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand, but for less reactive aryl chlorides or sterically demanding substrates, bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are often more effective as they promote the oxidative addition step.[4]
-
Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can offer enhanced stability to the catalytic complex.
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands, often exhibiting superior performance to phosphines, especially for challenging substrates, due to their strong σ-donating properties which stabilize the palladium center.
The Base: More Than a Proton Scavenger
A stoichiometric amount of base is required to neutralize the hydrogen halide (HX) produced during the catalytic cycle, thus regenerating the Pd(0) catalyst.[5] The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are commonly used.[1] Their strength and solubility can influence the reaction rate.
-
Organic Bases: Hindered amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed, particularly in non-polar solvents.
The Solvent: The Reaction's Environment
The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism. High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are the most common choices.[2][4]
Experimental Protocols
The following protocols provide a starting point for the synthesis of substituted biphenyls via the Heck reaction. Optimization may be required based on the specific substrates used.
Protocol 1: Synthesis of (E)-4-Nitrostilbene
This protocol details the reaction of an electron-deficient aryl halide with styrene.
Materials:
-
1-bromo-4-nitrobenzene
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 1-bromo-4-nitrobenzene (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by styrene (1.2 equiv.).
-
Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-4-nitrostilbene.
Protocol 2: Phosphine-Free Synthesis of a Substituted Stilbene
Recent advancements have led to the development of phosphine-free Heck reaction conditions, which offer advantages in terms of cost and ease of product purification.[6][7]
Materials:
-
Aryl iodide or bromide
-
Substituted styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tetrabutylammonium bromide (TBAB)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), sodium acetate (2.0 equiv.), palladium(II) acetate (0.01 equiv.), and TBAB (1.0 equiv.).
-
Under an inert atmosphere, add the substituted styrene (1.1 equiv.) and anhydrous DMAc.
-
Heat the mixture to 130-140 °C for 12-24 hours, monitoring by an appropriate analytical technique.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by recrystallization or column chromatography.
Caption: A typical experimental workflow for the synthesis of substituted biphenyls.
Data Summary: Influence of Reaction Parameters
The following table summarizes typical conditions and their impact on the synthesis of substituted biphenyls via the Heck reaction.
| Parameter | Typical Conditions | Rationale and Impact on Yield |
| Aryl Halide | I > Br >> Cl | The rate of oxidative addition follows this trend. Iodides are the most reactive, while chlorides often require specialized, highly active catalyst systems.[8] |
| Vinylarene Substituent | Electron-withdrawing groups | Generally accelerate the migratory insertion step. |
| Catalyst Loading | 0.01 - 5 mol% | Lower loadings are desirable for process efficiency but may require more active catalyst systems and longer reaction times. |
| Ligand | PPh₃, P(t-Bu)₃, NHCs | Bulky, electron-rich ligands facilitate the reaction of less reactive aryl halides. The choice depends on the specific substrates.[8] |
| Base | K₂CO₃, Et₃N, NaOAc | The base must be strong enough to neutralize the generated acid but not so strong as to cause side reactions. |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are generally effective. |
| Temperature | 80 - 140 °C | Higher temperatures are often required, but can lead to side reactions like polymerization of the vinylarene.[2] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly chosen ligand/base | - Use a fresh batch of catalyst or a pre-catalyst.- Increase the reaction temperature in increments.- Screen a variety of ligands and bases. For aryl chlorides, consider bulky, electron-donating ligands. |
| Formation of Homocoupled Byproducts | - Side reactions of organometallic intermediates | - Carefully control the stoichiometry.- Consider the slow addition of the more reactive coupling partner.[9] |
| Polymerization of Vinylarene | - High reaction temperature | - Lower the reaction temperature and extend the reaction time.- Add a polymerization inhibitor if compatible with the reaction conditions. |
| Dehalogenation of Aryl Halide | - Presence of water or other proton sources | - Ensure all reagents and solvents are anhydrous. |
Comparative Analysis with Other Cross-Coupling Reactions
While the Heck reaction is a powerful tool, it is essential to consider its advantages and disadvantages in the context of other major cross-coupling reactions for biphenyl synthesis.[2]
| Reaction | Coupling Partner | Advantages | Disadvantages |
| Heck | Alkene | - Avoids pre-formation of organometallic reagents.- Direct use of alkenes. | - Generally limited to vinylarenes for biphenyl synthesis.- Often requires higher temperatures.[2] |
| Suzuki-Miyaura | Boronic acid/ester | - Mild reaction conditions.- Stable and commercially available reagents.- Non-toxic byproducts.[2] | - Requires a base, which can cause side reactions.- Potential for protodeboronation.[2] |
| Stille | Organostannane | - High reactivity and functional group tolerance. | - Toxicity of tin compounds and difficulty in their removal.[10] |
| Negishi | Organozinc | - High reactivity and functional group tolerance. | - Organozinc reagents are often sensitive to air and moisture.[2] |
The Suzuki-Miyaura reaction is often the preferred method due to its operational simplicity and the low toxicity of its reagents.[2] However, the Heck reaction provides a valuable alternative, particularly when the direct use of an alkene is advantageous.
Conclusion
The Heck reaction offers a robust and versatile platform for the synthesis of substituted biphenyls. By understanding the underlying mechanistic principles and the roles of the various reaction components, researchers can effectively harness this powerful transformation. The protocols and guidelines presented here serve as a solid foundation for the successful application and optimization of the Heck reaction in the pursuit of novel and valuable biphenyl-containing molecules.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium [mdpi.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of 3-Bromo-4'-iodo-1,1'-biphenyl in Medicinal Chemistry
Introduction: The Strategic Value of 3-Bromo-4'-iodo-1,1'-biphenyl in Drug Discovery
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to engage with a variety of biological targets.[1][2] The strategic functionalization of this core structure is paramount in the drug discovery process, allowing for the fine-tuning of a compound's activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicology) profile. This compound emerges as a particularly valuable and versatile starting material for the synthesis of complex, poly-substituted biaryl and terphenyl derivatives.
The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility. The C-I bond, being weaker, undergoes oxidative addition to a palladium(0) catalyst more readily than the C-Br bond. This reactivity differential enables a predictable and regioselective functionalization sequence, where the iodo-position can be selectively modified under milder conditions, leaving the bromo-position available for subsequent transformations under more forcing conditions. This sequential approach allows for the controlled and efficient construction of complex molecular architectures, a critical capability in the synthesis of novel drug candidates.
This guide provides an in-depth exploration of the key functionalization strategies for this compound, complete with detailed experimental protocols and the underlying scientific rationale for procedural choices.
Core Functionalization Strategies: A Sequential Approach
The differential reactivity of the two halogen atoms on the this compound scaffold allows for a logical and efficient two-step functionalization workflow. This typically involves an initial, milder reaction at the more reactive 4'-iodo position, followed by a second, more forcing reaction at the 3-bromo position.
Caption: Sequential functionalization workflow for this compound.
Selective Suzuki-Miyaura Coupling at the 4'-Iodo Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] By carefully controlling the reaction conditions, one can achieve selective coupling of an arylboronic acid at the more reactive 4'-iodo position of this compound.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The choice of ligand is critical; for this selective transformation, ligands that are not overly activating are preferred to avoid competitive reaction at the bromide position.
-
Base: A relatively mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to promote the transmetalation step without activating the C-Br bond.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
-
Temperature: Lower to moderate temperatures (e.g., 80-90 °C) favor selective reaction at the C-I bond. Higher temperatures can lead to a loss of selectivity and the formation of di-substituted byproducts.
Experimental Protocol: Synthesis of 3-Bromo-4'-(aryl)-1,1'-biphenyl
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Then, add a degassed solvent mixture (e.g., 4:1 dioxane/water).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Standard, reliable catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0-3.0 eq.) | Mild base to promote selective reaction at the C-I bond. |
| Solvent | Dioxane/Water (4:1) | Good solvent system for both organic and inorganic reagents. |
| Temperature | 80-90 °C | Favors selective reaction at the more labile C-I bond. |
| Time | 4-12 hours | Typical reaction time, monitor for completion. |
Sonogashira Coupling at the 4'-Iodo Position
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties.[4] Similar to the Suzuki reaction, selective coupling at the 4'-iodo position can be achieved under controlled conditions.
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
-
Temperature: These reactions can often be run at or slightly above room temperature, which helps to ensure selectivity for the iodo position.
Experimental Protocol: Synthesis of 3-Bromo-4'-(alkynyl)-1,1'-biphenyl
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in an anhydrous, degassed solvent (e.g., THF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and the amine base (e.g., triethylamine, 2-3 eq.).
-
Reaction: Stir the reaction mixture at room temperature to 50 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Common and effective palladium source. |
| Cu Co-catalyst | CuI (1-3 mol%) | Facilitates the formation of the copper acetylide. |
| Base | Triethylamine (2-3 eq.) | Deprotonates the alkyne and acts as a scavenger. |
| Solvent | Anhydrous THF | Standard solvent for Sonogashira reactions. |
| Temperature | Room Temperature to 50 °C | Mild conditions to ensure selectivity. |
Functionalization at the 3-Bromo Position
Once the 4'-iodo position has been selectively functionalized, the remaining 3-bromo position can be modified using more forcing cross-coupling conditions. This allows for the introduction of a second, different functional group.
A. Suzuki-Miyaura Coupling at the 3-Bromo Position
To couple a second aryl group at the 3-bromo position, more forcing conditions are generally required compared to the initial coupling at the iodo position.
-
Causality Behind Experimental Choices:
-
Catalyst/Ligand: More active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), are often necessary to activate the less reactive C-Br bond.
-
Base: A stronger base such as potassium phosphate (K₃PO₄) may be required.
-
Temperature: Higher temperatures (e.g., 100-110 °C) are typically needed to drive the reaction to completion.
-
B. Buchwald-Hartwig Amination at the 3-Bromo Position
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.[5][6]
-
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Similar to the Suzuki coupling at the bromo-position, highly active catalyst systems with bulky, electron-rich ligands are essential. Ligands such as BINAP or Josiphos are often effective.[5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
-
Temperature: Elevated temperatures (e.g., 80-110 °C) are generally necessary.
-
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4'-(functionalized)-1,1'-biphenyl
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the 3-bromo-4'-(functionalized)-1,1'-biphenyl (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Addition of Amine and Solvent: Add the amine (1.1-1.3 eq.) and anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Reaction pathways for the synthesis of diverse terphenyl and functionalized biphenyl derivatives.
Application in Medicinal Chemistry: Synthesis of a PI3K/mTOR Inhibitor Precursor
A practical application of this sequential functionalization strategy is exemplified in the synthesis of precursors for potent kinase inhibitors. For instance, the core of GSK2126458, a highly potent inhibitor of PI3K and mTOR, features a substituted quinoline scaffold.[7] The synthesis of key intermediates for such molecules often relies on the selective functionalization of di-halogenated precursors. While not the exact biphenyl substrate, the synthesis of 6-bromo-4-iodoquinoline demonstrates the same principle of selectively reacting at the iodo-position first.[1][2]
-
Selective Suzuki Coupling: 6-bromo-4-iodoquinoline can undergo a selective Suzuki coupling with 4-pyridylboronic acid at the 4-iodo position to install the pyridine ring.[7]
-
Subsequent Functionalization: The remaining 6-bromo position is then available for a second cross-coupling reaction to introduce other aryl groups, ultimately leading to the complex scaffold of the final drug molecule.[7]
This approach highlights the power of using di-halogenated building blocks with differential reactivity to construct complex, medicinally relevant molecules in a controlled and efficient manner. The this compound scaffold offers a direct entry into a vast chemical space of terphenyl and other poly-aryl compounds with significant potential in drug discovery.[8]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its key advantage lies in the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for a predictable and regioselective sequential functionalization strategy. By employing a carefully chosen sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently construct a diverse array of complex, poly-functionalized biaryl and terphenyl derivatives. The protocols and principles outlined in this guide provide a solid foundation for leveraging the synthetic potential of this important intermediate in the quest for novel therapeutic agents.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this specific biaryl synthesis. The predominant method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which, despite its versatility, presents unique challenges that require careful optimization.[1][2] This document provides in-depth troubleshooting guides, FAQs, and optimized protocols grounded in mechanistic principles to ensure robust and reproducible results.
Core Synthesis Protocol: Suzuki-Miyaura Coupling
The synthesis of this compound is typically achieved by the palladium-catalyzed cross-coupling of (3-bromophenyl)boronic acid and 1-iodo-4-bromobenzene's logical precursor, 4-iodobenzene, or more strategically, by coupling 3-bromo-1-iodobenzene with (4-iodophenyl)boronic acid or its corresponding boronate ester. The choice depends on starting material availability and the desired reactivity, as the C-I bond is significantly more reactive than the C-Br bond in the oxidative addition step.[1]
Below is a standard, robust protocol that serves as a baseline for optimization.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Protocol
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1-iodobenzene (1.0 eq), (4-iodophenyl)boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 v/v). The solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Degassing: Sparge the reaction mixture with Argon for 15-20 minutes to ensure the complete removal of dissolved oxygen, which can lead to catalyst deactivation and side reactions.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., Ethyl Acetate). Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 3-bromo-1-iodobenzene | The C-I bond is more reactive than C-Br, allowing for selective coupling. |
| Boronic Acid | (4-iodophenyl)boronic acid | Commercially available and stable coupling partner. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol% loading. These are robust and common catalysts.[4] |
| Base | K₃PO₄ or K₂CO₃ | 2.0-3.0 equivalents. K₃PO₄ is often effective for challenging couplings.[5] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | The aqueous phase is crucial for activating the boronic acid and dissolving the base.[6] |
| Temperature | 80 - 110 °C | Balances reaction rate against potential for side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the Pd(0) catalyst and homocoupling.[3] |
Troubleshooting Guide
Problem: Low or No Product Yield
Question: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix this?
Answer: A low or zero yield in a Suzuki coupling is a common issue that can almost always be traced back to one of three components: the catalyst, the base, or the reagents/conditions.
-
Inactive Catalyst System: The palladium catalyst is the heart of the reaction. If it's not active, the catalytic cycle cannot proceed.
-
Cause: The active Pd(0) species may not be forming or is being deactivated. The formation of a black precipitate (palladium black) is a visual indicator of catalyst aggregation and deactivation.[7] This can be caused by oxygen in the system or ligands that are not robust enough.
-
Solution:
-
Ensure Inert Atmosphere: Meticulously degas your solvents and maintain a positive pressure of an inert gas (Argon is preferred) throughout the setup and reaction.[3]
-
Screen Ligands: The standard PPh₃ ligand may not be sufficient. Switch to more electron-rich and bulky phosphine ligands like SPhos or XPhos, which stabilize the Pd(0) center, promote oxidative addition, and accelerate reductive elimination.[4][6][8]
-
Use a Pre-catalyst: Consider using a modern palladium pre-catalyst, such as a Buchwald pre-catalyst. These are air-stable Pd(II) sources designed to generate the active Pd(0) species cleanly and efficiently in situ.[6]
-
-
-
Ineffective Base: The base is not a spectator; it plays a critical role in activating the boronic acid for transmetalation.[9][10]
-
Cause: The chosen base might be too weak, poorly soluble in the reaction medium, or sterically hindered. Without proper activation, the boronic acid will not transfer its organic group to the palladium center.
-
Solution:
-
Increase Base Strength: If using a mild base like Na₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Stronger bases can accelerate the reaction, especially for sterically hindered or electron-rich substrates.[5][11]
-
Improve Solubility: Ensure the base is at least partially soluble. K₃PO₄ often works well in aqueous mixtures. For fully anhydrous conditions, a base like KF might be used, though it can slow the reaction rate.[12]
-
Check Base Quality: Ensure your base is fresh and anhydrous if the reaction is water-sensitive.
-
-
-
Suboptimal Conditions or Reagents:
-
Cause: Impure starting materials, wet solvents (when anhydrous conditions are needed), or an inappropriate temperature can halt the reaction.
-
Solution:
-
Verify Reagent Purity: Use high-purity aryl halides and boronic acids. Impurities can sometimes act as catalyst poisons.[13]
-
Optimize Temperature: If the reaction is sluggish, try increasing the temperature in 10 °C increments. Conversely, if side products are the issue, lowering the temperature may be beneficial.
-
Consider a Phase-Transfer Catalyst: In biphasic systems (e.g., Toluene/Water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the yield by facilitating interaction between the aqueous and organic phases.[14]
-
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
Problem: Significant Side Products Observed
Question: My analysis shows significant impurities alongside my product. What are they and how can I prevent them?
Answer: The formation of byproducts is common and understanding their origin is key to suppression.
-
Homocoupling: This results in the formation of 3,3'-dibromo-1,1'-biphenyl or 4,4'-diiodo-1,1'-biphenyl.
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst. Homocoupling of the aryl halide can also occur.
-
Solution: Rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere is the most effective solution.[3][14] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor its homocoupling.
-
-
Protodeborylation: The C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom, resulting in iodobenzene in your starting materials.
-
Cause: This side reaction is often mediated by the base and the presence of water, especially at elevated temperatures or with prolonged reaction times.[7] Some boronic acids are more susceptible to this than others.
-
Solution:
-
Use Boronate Esters: Pinacol boronate esters are often more stable and less prone to protodeborylation than their corresponding boronic acids.[14]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
-
Moderate Base/Temperature: If protodeborylation is severe, consider using a milder base or slightly lower temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to run the reaction under an inert atmosphere? A1: The active catalyst in the Suzuki coupling is a Palladium(0) species. This species is highly electron-rich and susceptible to oxidation by atmospheric oxygen. Oxidation deactivates the catalyst, leading to the formation of palladium black and halting the catalytic cycle.[7] An inert atmosphere of argon or nitrogen protects the catalyst, maximizing its lifetime and preventing oxygen-mediated side reactions like homocoupling.[3]
Q2: How do I choose the correct base? A2: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[5][9][15] The choice depends on the substrates:
-
For standard couplings: K₂CO₃ or Na₂CO₃ are often sufficient.
-
For challenging/sterically hindered couplings: A stronger base like K₃PO₄ or Cs₂CO₃ is often required to increase the rate of transmetalation.[11]
-
For base-sensitive substrates: A milder base like KF can be used, although this may require longer reaction times or higher temperatures.[12]
Q3: What is the purpose of the ligand and which one should I use? A3: The ligand stabilizes the palladium center, influences its reactivity, and prevents aggregation into inactive palladium black.[6] Ligands modulate the electronic and steric properties of the catalyst.
-
Electron-rich ligands (like alkylphosphines) accelerate the initial oxidative addition step.[4]
-
Bulky ligands (like SPhos, XPhos) promote the final reductive elimination step to release the product and regenerate the catalyst.[1][8] For this specific synthesis, starting with a general ligand like PPh₃ is reasonable, but if yields are low, switching to a more advanced Buchwald-type ligand is a standard optimization step.
Q4: How should I purify the final this compound product? A4: Purification is typically achieved by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of Hexanes and Ethyl Acetate (or Dichloromethane), is effective. The polarity should be chosen based on TLC analysis. Given the potential for homocoupled side products (which will be less polar) and residual boronic acid species (which are very polar), a well-chosen gradient should provide good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an alternative or subsequent step for achieving high purity.[16]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. wwjmrd.com [wwjmrd.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-4'-iodo-1,1'-biphenyl
Welcome to the technical support resource for the purification of 3-Bromo-4'-iodo-1,1'-biphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find answers to common challenges, detailed troubleshooting protocols, and expert advice to help you obtain this key building block in high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what impurities should I expect?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves reacting a boronic acid or ester with an aryl halide, catalyzed by a palladium complex. For this specific molecule, two common pathways are:
-
(Route A): Coupling of (3-bromophenyl)boronic acid with 1,4-diiodobenzene.
-
(Route B): Coupling of (4-iodophenyl)boronic acid with 1,3-dibromobenzene.
Regardless of the route, the reaction mixture is rarely clean. You must anticipate several classes of impurities that can complicate purification.
Expected Impurities from Suzuki-Miyaura Coupling:
| Impurity Class | Specific Examples | Rationale for Formation |
| Homocoupling Byproducts | 4,4'-Diiodobiphenyl, 3,3'-Dibromobiphenyl, Biphenyl | Unwanted reaction of two molecules of the boronic acid starting material or two molecules of the aryl halide. This is often promoted by the presence of oxygen or high reaction temperatures.[3] |
| Unreacted Starting Materials | (3-bromophenyl)boronic acid, 1,4-diiodobenzene, etc. | Incomplete reaction conversion. |
| Protodeboronation Products | Bromobenzene, Iodobenzene | The boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water) before coupling can occur. |
| Catalyst Residues | Palladium complexes, phosphine ligands | Residual palladium catalyst and ligands used in the reaction. These are often colored and can be difficult to remove. |
Q2: How do I perform an initial purity assessment of my crude reaction mixture?
A2: A quick and effective purity assessment is crucial before committing to a large-scale purification method. Thin-Layer Chromatography (TLC) is the primary tool for this.
-
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of appropriate polarity. A good starting point for biphenyls is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v).
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like your product and related impurities will be UV-active.[4]
A well-resolved TLC plate will show you the number of major components. The desired product, this compound, is relatively non-polar. Homocoupling byproducts will have different polarities, and highly polar impurities (like boronic acids or catalyst residues) will typically remain at or near the baseline.
Q3: What are the primary methods for purifying this compound?
A3: The two most effective and widely used purification techniques for this compound are Flash Column Chromatography and Recrystallization . The choice between them depends on the impurity profile, the scale of your reaction, and the desired final purity.
-
Flash Column Chromatography: Excellent for removing impurities with different polarities. It is the most versatile method for complex mixtures.[5][6]
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid product, especially at a larger scale. It is highly effective if a suitable solvent can be found.[7][8]
Below is a workflow to guide your decision-making process.
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash chromatography is often the go-to method for purifying Suzuki coupling products.[4] However, separating structurally similar aromatic compounds can be challenging.
Problem 1: Poor separation of the desired product from impurities (overlapping spots on TLC).
-
Possible Cause: The chosen eluent system has insufficient resolving power. Halogenated biphenyls can have very similar polarities.
-
Solution: Optimize the Solvent System.
-
Systematic TLC Analysis: Test a range of solvent systems. For non-polar compounds like this, begin with pure hexanes and gradually add a more polar solvent.[6]
-
Utilize Different Solvents: If hexanes/ethyl acetate fails, try hexanes/dichloromethane or hexanes/toluene. Toluene can introduce different selectivity for aromatic compounds through π-π stacking interactions.[4]
-
Aim for an Optimal Rf: For the best separation on a column, aim for an Rf (retention factor) of 0.25-0.35 for your desired product on the TLC plate.
-
| Solvent System (v/v) | Typical Rf Range for Product | Notes |
| 100% Hexanes | 0.0 - 0.1 | Good starting point to elute non-polar homocoupling byproducts (e.g., biphenyl). |
| 98:2 Hexanes:Ethyl Acetate | 0.2 - 0.4 | Often a good starting point for the product itself. |
| 95:5 Hexanes:Dichloromethane | 0.2 - 0.4 | Dichloromethane offers different selectivity compared to ethyl acetate. |
| 95:5 Hexanes:Toluene | 0.1 - 0.3 | Can improve separation of aromatic isomers and byproducts. |
-
Possible Cause: The column is overloaded with crude material.
-
Solution: Reduce Sample Load. A common rule of thumb is to use a silica gel-to-crude product mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
Protocol: Step-by-Step Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack a uniform bed.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of a solvent (dichloromethane is often a good choice). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column. Apply pressure and begin collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Combine the fractions that show a single, clean spot corresponding to the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purification by Recrystallization
Recrystallization is an economical and scalable method if your crude product is already of moderate purity (>85%).
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. The reported melting point for similar compounds like 4-Bromo-4'-iodobiphenyl is high (175-179°C), but impurities can significantly lower this.[9]
-
Solution: Adjust Solvent and Concentration.
-
Use a Lower-Boiling Solvent: Try a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone or hot ethanol). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexanes) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. A common pair is ethanol/water.
-
Dilute the Solution: Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or nucleation is slow.
-
Solution: Induce Crystallization.
-
Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling often leads to smaller, less pure crystals or no crystals at all.[4]
-
Protocol: Step-by-Step Recrystallization
-
Solvent Selection: Test small batches to find a suitable solvent. The ideal solvent dissolves the compound poorly at room temperature but well at its boiling point. Ethanol, methanol, or isopropanol are good starting points.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., catalyst residues), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Synthesis of Diiodinated Biphenyls and Iodinated <i>meta</i>‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. fishersci.fi [fishersci.fi]
Technical Support Center: Suzuki Coupling of Dihalogenated Biphenyls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the Suzuki-Miyaura coupling of dihalogenated biphenyls. Instead of a rigid manual, this resource is structured as a series of frequently asked questions (FAQs) that directly address the complex challenges of these reactions, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Introduction: The Challenge of Dihalogenated Biphenyls
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1][2] However, when applied to dihalogenated biphenyls—key precursors for advanced materials and pharmaceutical compounds—the reaction's complexity increases significantly.[3] Issues such as incomplete reaction, low yield, and difficult-to-separate byproducts are common. This guide will help you diagnose and resolve the most prevalent side reactions: dehalogenation , homocoupling , and challenges in achieving selective mono- or di-substitution .
Troubleshooting FAQ: Common Side Reactions & Solutions
Section 1: Dehalogenation - The Missing Halogen
Q1: My primary side product is the mono- or di-dehalogenated biphenyl (Ar-H instead of Ar-Ar'). What is causing this, and how can I prevent it?
A1: Dehalogenation is a pervasive side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[4][5] This significantly lowers the yield of your desired cross-coupled product.
The Underlying Cause: The culprit is typically the formation of a palladium-hydride (Pd-H) species.[6] This can arise from several sources in your reaction flask:
-
The Base: Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu), can generate Pd-H species.[5][6]
-
The Solvent: Protic solvents like alcohols can act as hydride donors.[6][7]
-
Trace Water: While often necessary for the catalytic cycle, excess or uncontrolled water can be a proton source.[6]
Once formed, the Ar-Pd-X intermediate can undergo reductive elimination with the hydride to yield the undesired Ar-H product.[6][7] The propensity for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[6][8][9]
Troubleshooting Strategies:
-
Optimize Your Base: Switch from strong alkoxide bases to milder inorganic bases. Phosphates and carbonates are excellent choices as they are less likely to generate hydride species.
-
Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[6]
-
-
Choose an Aprotic Solvent: Avoid alcoholic solvents. Toluene, 1,4-dioxane, or THF are generally safer choices to minimize this side reaction.[5][6]
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands are crucial. They accelerate the desired reductive elimination step to form the C-C bond, making it kinetically outcompete the dehalogenation pathway.[10][11]
-
Recommended Ligands: Biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6]
-
-
Control Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the rate of dehalogenation.[4][5] Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed.
| Ligand | Base | Illustrative Desired Product Yield (%) | Illustrative Dehalogenated Byproduct (%) | Rationale |
| PPh₃ | NaOEt | 60% | 35% | Traditional ligand with a strong base; high potential for dehalogenation.[5] |
| dppf | Cs₂CO₃ | 88% | 10% | A better ligand, but dehalogenation can still be an issue.[5] |
| SPhos | K₃PO₄ | 92% | <8% | Bulky, electron-rich ligand promotes desired coupling and a milder base reduces hydride formation.[5][6] |
| XPhos | K₂CO₃ | 95% | <5% | Excellent choice for suppressing dehalogenation in challenging couplings.[5][6] |
Note: These values are illustrative and actual results will vary depending on the specific substrates and reaction conditions.[5]
Section 2: Homocoupling - The Unwanted Dimer
Q2: My reaction mixture contains a significant amount of the boronic acid dimer (Ar'-Ar'). Why is this happening?
A2: Homocoupling of the boronic acid is another common side reaction that consumes your nucleophile and complicates purification.[7]
The Underlying Cause: This side reaction is primarily driven by two mechanisms:
-
Palladium(II)-Mediated Coupling: If your catalytic cycle has free Pd(II) species, they can react with two molecules of the boronic acid to form the dimer and Pd(0).[7][12] This is common when using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), where the initial reduction to the active Pd(0) state can be inefficient or can be coupled with boronic acid consumption.[7]
-
Oxidative Homocoupling: The presence of oxygen (air) in the reaction flask can lead to the oxidative homocoupling of boronic acids, a process also catalyzed by palladium.[7][13] It has been shown that higher oxygen levels lead to an increase in homocoupling.[7]
Troubleshooting Strategies:
-
Rigorous Degassing is Non-Negotiable: The most critical step to prevent oxidative homocoupling is the thorough removal of dissolved oxygen from your reaction mixture.
-
Method: Sparge the solvent and the final reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, perform three freeze-pump-thaw cycles for maximum oxygen removal.[6]
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass the problematic in-situ reduction step of Pd(II) precatalysts.[7]
-
Add a Mild Reducing Agent: To "mop up" any residual Pd(II), a small amount of a mild reducing agent can be added. This strategy was shown to nearly eliminate a persistent homocoupling impurity in the synthesis of a pharmaceutical intermediate.[12][14]
-
Recommended Agent: Potassium formate.[12]
-
-
Ensure High Purity of Reagents: Impurities in the boronic acid can sometimes promote side reactions.
Caption: A decision tree for minimizing boronic acid homocoupling.
Section 3: Controlling Selectivity with Dihalogenated Substrates
Q3: I am trying to perform a selective mono-coupling on my 2,2'-dibromobiphenyl, but I get a mixture of starting material, mono-, and di-substituted products. How can I improve selectivity?
A3: Achieving selective mono-arylation on a symmetric dihalogenated substrate is a common challenge. The initial mono-coupled product can be as reactive, or even more reactive, than the starting material. Conversely, achieving complete di-substitution can also be difficult due to factors like steric hindrance.
The Underlying Cause: Selectivity is a game of kinetics and stoichiometry.
-
Stoichiometry: Using an excess of the boronic acid will inevitably drive the reaction towards di-substitution.
-
Reactivity: The electronic and steric environment of the two halogen atoms dictates their relative reactivity. For a symmetric substrate like 2,2'-dibromobiphenyl, the main challenge is stopping the reaction after the first coupling. For unsymmetrical substrates (e.g., 2-bromo-4-chlorobiphenyl), the more reactive halogen (in this case, bromine) will react first.[1][7]
-
Steric Hindrance: As substitution proceeds, steric bulk increases around the palladium center, which can slow down or prevent the second coupling, especially if bulky boronic acids or ligands are used.[15][16][17]
Troubleshooting Strategies for Selective MONO-Coupling:
-
Control Stoichiometry: This is the most important factor. Use the boronic acid as the limiting reagent. Start with 0.9-1.0 equivalents of the boronic acid relative to your dihalogenated biphenyl.
-
Lower the Temperature: Running the reaction at a lower temperature will slow down the rate of the second coupling more significantly, allowing you to stop the reaction in time.
-
Use a Bulky Ligand/Boronic Acid: Introducing significant steric hindrance can effectively "shut down" the reaction after the first substitution.[15][17]
-
Monitor Closely: Follow the reaction progress carefully by TLC or LC-MS and quench it as soon as the desired mono-substituted product is maximized.
Troubleshooting Strategies for Complete DI-Coupling:
-
Use an Excess of Boronic Acid: To drive the reaction to completion, use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents).
-
Increase Temperature and Reaction Time: More forcing conditions may be necessary to overcome the steric hindrance of the second coupling.
-
Choose a Less Bulky, Highly Active Ligand: While still needing to be effective, a ligand that is slightly less bulky might facilitate the second, more hindered oxidative addition step. Catalyst systems based on N-heterocyclic carbenes (NHCs) can be very effective here.[18]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Optimized to Minimize Dehalogenation
This protocol is adapted for challenging substrates prone to side reactions, using a modern biarylphosphine ligand and a phosphate base.[6]
Materials:
-
Dihalogenated Biphenyl (1.0 mmol, 1 equiv.)
-
Arylboronic Acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (3.0 mmol), finely ground
-
Toluene (8 mL) and Water (2 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon), add the dihalogenated biphenyl, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Add the toluene and water.
-
Crucial Step (Degassing): Sparge the mixture with a subsurface stream of Argon for 20 minutes with gentle stirring.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Competing Reaction Pathways
The success of a Suzuki coupling hinges on favoring the desired catalytic cycle over competing side reactions.
Caption: The Suzuki catalytic cycle and key off-cycle pathways leading to dehalogenation and homocoupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Regioselectivity in Reactions of 3-Bromo-4'-iodo-1,1'-biphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4'-iodo-1,1'-biphenyl. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of achieving regioselective functionalization of this versatile building block. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in your experiments.
The unique structure of this compound, with two different halogen atoms on distinct phenyl rings, presents a powerful opportunity for sequential, site-selective cross-coupling reactions.[1] However, controlling which carbon-halogen bond reacts is a common challenge. This guide will explain the underlying principles and provide actionable troubleshooting strategies for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which bond, C-I or C-Br, is expected to react first in a standard palladium-catalyzed cross-coupling reaction?
A1: In general, the C-I bond is significantly more reactive than the C-Br bond in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions.[2] This reactivity trend (C-I > C-Br > C-Cl) is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-I bond has a lower BDE than the C-Br bond, making it easier for the Pd(0) catalyst to insert into this bond and initiate the catalytic cycle.[3][4] Therefore, under standard conditions using common catalysts like Pd(PPh₃)₄, you should expect preferential reaction at the C-4' iodo position.
Q2: What are the key factors that I can modify to control the regioselectivity?
A2: While the intrinsic reactivity favors the C-I bond, regioselectivity is not absolute and can be influenced or even reversed by a careful choice of reaction parameters. The key factors you can control are:
-
Catalyst System: The choice of palladium precursor and, most critically, the ancillary ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can dramatically alter the outcome.[5][6][7]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all play a role in tuning the relative rates of reaction at the two sites.[7][8]
-
Additives: In some cases, additives can influence the catalyst's behavior or the stability of intermediates, thereby affecting selectivity.[9]
The diagram below illustrates the interplay of these critical factors.
References
- 1. nbinno.com [nbinno.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in Scaling Up 3-Bromo-4'-iodo-1,1'-biphenyl Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl, with a specific focus on the challenges encountered during scale-up. The synthesis of this versatile biaryl compound, a key building block in pharmaceuticals and electronic materials, often involves palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] While these reactions are robust on a lab scale, significant challenges can emerge when transitioning to pilot plant or manufacturing scales.[4][5]
This document provides practical, experience-driven insights to help you navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide: From Milligrams to Kilograms
This section addresses specific issues that can arise during the scale-up of this compound synthesis. Each issue is followed by a root cause analysis and actionable troubleshooting steps.
Issue 1: Reaction Yield Decreases Significantly at Larger Scale
You've successfully synthesized this compound in high yield on a 1-gram scale, but upon scaling to 100 grams, the yield drops from 90% to 60%.
Root Cause Analysis:
This is a classic scale-up challenge.[5] Several factors that are negligible in a small flask become critical in a large reactor. These include inefficient mixing, poor heat transfer, and the increased impact of impurities. The intrinsic complexities of palladium-catalyzed processes, such as sensitivity to air and temperature, are magnified at a larger scale.[4]
Troubleshooting Steps:
-
Re-evaluate Mixing Efficiency:
-
Why it matters: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions like homocoupling.
-
Actionable Advice: Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogeneous mixture. For viscous reaction mixtures, consider a different impeller type or increasing the solvent volume.
-
-
Optimize Heat Transfer:
-
Why it matters: Exothermic cross-coupling reactions can lead to temperature spikes in large reactors with a lower surface-area-to-volume ratio. This can cause thermal degradation of the catalyst, reactants, or product.
-
Actionable Advice: Implement a controlled heating and cooling system. A gradual temperature ramp to the desired setpoint is preferable to rapid heating.[6] For highly exothermic reactions, consider adding one of the reactants portion-wise to manage the heat evolution.
-
-
Scrutinize Reagent and Solvent Quality:
-
Why it matters: The absolute amount of impurities (e.g., water, oxygen) increases with scale, even if the concentration remains the same. These impurities can deactivate the palladium catalyst.
-
Actionable Advice: Use high-purity, dry, and degassed solvents.[6] Ensure all reagents are of a suitable grade for process chemistry. It's crucial to run the reaction under a robust inert atmosphere (nitrogen or argon).[6]
-
Issue 2: Increased Formation of Homocoupled Byproducts
At a larger scale, you observe a significant increase in homocoupled byproducts, such as 4,4'-diiodobiphenyl or 3,3'-dibromo-1,1'-biphenyl.
Root Cause Analysis:
Homocoupling is a common side reaction in palladium-catalyzed cross-couplings.[7] It is often promoted by high catalyst concentrations, elevated temperatures, and certain bases.[7] Oxygen is a known culprit in promoting the homocoupling of boronic acids.
Troubleshooting Steps:
-
Optimize Catalyst Loading:
-
Rigorous Exclusion of Oxygen:
-
Why it matters: Oxygen can participate in the catalytic cycle, leading to the oxidative homocoupling of the boronic acid partner.
-
Actionable Advice: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.[6]
-
-
Choice of Base and Stoichiometry:
-
Why it matters: The base activates the boronic acid, but overly basic conditions can lead to catalyst degradation and promote side reactions.[7]
-
Actionable Advice: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) for Suzuki couplings to minimize side reactions.[7] Ensure the stoichiometry of the base is carefully controlled.
-
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Recommended Action for Scale-Up |
| Catalyst Loading | 2 mol % | 2 mol % (High Homocoupling) | Decrease to 0.5-1 mol % |
| Inert Atmosphere | Balloon | Positive N₂ Pressure | Maintain positive N₂ pressure with rigorous degassing |
| Base | NaOH | NaOH | Switch to K₂CO₃ or K₃PO₄ |
Issue 3: Difficulty in Removing Palladium to Acceptable Levels (<10 ppm)
After workup and initial purification, the final product is contaminated with high levels of residual palladium, exceeding regulatory limits for active pharmaceutical ingredients (APIs).
Root Cause Analysis:
Removing palladium to parts-per-million (ppm) levels is a significant challenge in process chemistry.[9] The nature of the palladium species at the end of the reaction (e.g., colloidal palladium black vs. soluble complexes) influences the effectiveness of removal techniques.
Troubleshooting Steps:
-
Employ Scavengers:
-
Why it matters: Scavengers are materials with a high affinity for palladium that can bind to it, facilitating its removal by filtration.
-
Actionable Advice: After the reaction is complete, treat the reaction mixture with a palladium scavenger. Common choices include silica-based scavengers with thiol or amine functional groups, or activated carbon. A screening of different scavengers may be necessary.
-
-
Optimize the Crystallization/Purification Step:
-
Why it matters: During crystallization, palladium impurities can be trapped within the crystal lattice of the product.
-
Actionable Advice: The metal often remains in the crystallization mother liquors.[10] Experiment with different crystallization solvents and cooling profiles. A slower cooling rate can lead to the formation of purer crystals.[5] Sometimes, a re-crystallization or a slurry of the crude product in a suitable solvent can significantly reduce palladium levels.
-
-
Aqueous Washes:
-
Why it matters: Certain aqueous solutions can help extract residual palladium.
-
Actionable Advice: Washing the organic layer with an aqueous solution of a chelating agent like sodium bisulfite (NaHSO₃) or thiourea can be effective.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for scaling up the synthesis of this compound?
A1: There is no single "best" system, as the optimal choice depends on the specific coupling partners. However, for Suzuki-Miyaura reactions, pre-formed, air-stable palladium(II) pre-catalysts are often preferred for their stability and reproducibility on a large scale.[6][11] Ligands such as SPhos and XPhos are known for their high activity and broad applicability in cross-coupling reactions.[7] It is highly recommended to perform a small-scale screen of different catalysts and ligands to identify the most efficient system before proceeding to a large-scale reaction.
Q2: My reaction is sluggish and does not go to completion at a larger scale. What should I do?
A2: A sluggish reaction at scale can be due to several factors:
-
Insufficient Temperature: Ensure the internal temperature of the reactor is reaching the desired setpoint. Use a calibrated temperature probe.
-
Catalyst Deactivation: As mentioned, impurities can deactivate the catalyst. Ensure high-purity reagents and rigorous inert conditions.
-
Poor Solubility: The reactants or catalyst may not be fully soluble at the reaction concentration. Consider increasing the solvent volume or using a co-solvent.
-
Check Boronic Acid Quality: Boronic acids can dehydrate over time to form unreactive trimeric boroxines.[7] Ensure you are using a high-quality boronic acid.
Q3: What are the key safety considerations when scaling up palladium-catalyzed cross-coupling reactions?
A3: Safety is paramount during scale-up. Key considerations include:
-
Exothermicity: As discussed, be prepared to manage the heat generated by the reaction.
-
Pressure Build-up: Heating solvents in a sealed reactor can lead to a dangerous build-up of pressure. Ensure the reactor is equipped with a pressure relief system.[12]
-
Flammable Solvents: Many reactions use flammable solvents like toluene or dioxane. Ensure the reactor is properly grounded and that all operations are conducted in a well-ventilated area, free from ignition sources.
-
Reagent Handling: Some reagents, like strong bases, are corrosive. Always use appropriate personal protective equipment (PPE).
Q4: How do I develop a robust impurity profile for my scaled-up product?
A4: Impurity profiling is critical for regulatory submissions.[13][14]
-
Identify Potential Impurities: Consider all possible side reactions (e.g., homocoupling, dehalogenation) and impurities from starting materials.
-
Use Appropriate Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for quantifying impurities. Mass Spectrometry (MS) is used for identification.[14]
-
ICH Guidelines: According to ICH guidelines, any impurity present at a level greater than 0.1% should be identified and quantified.[13]
Experimental Protocols & Visualizations
Protocol: General Procedure for Scale-Up of Suzuki-Miyaura Coupling
This protocol provides a general framework. Specific quantities and conditions should be optimized at a small scale first.
-
Reactor Setup: An appropriately sized, clean, and dry reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.
-
Inerting: The reactor is purged with nitrogen or argon for at least 30 minutes.
-
Reagent Charging: 3-Bromophenyl boronic acid (or the appropriate boronic acid), 4-iodo-1-bromobenzene, and the base (e.g., K₂CO₃) are charged to the reactor.
-
Solvent Addition: Degassed solvent (e.g., dioxane/water mixture) is added via a cannula or pump.
-
Catalyst Addition: The palladium catalyst and ligand are added. For air-stable pre-catalysts, this can be done before solvent addition.
-
Reaction: The mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas. The reaction is monitored by HPLC or TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Palladium Removal: The organic layer is treated with a scavenger or subjected to aqueous washes as described in the troubleshooting section.
-
Isolation and Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or column chromatography.
Diagrams
Caption: Decision tree for troubleshooting common scale-up issues.
Caption: Workflow for effective palladium removal post-reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 187275-73-6,3'-Bromo-4-Iodo-Biphenyl | lookchem [lookchem.com]
- 3. 3'-Bromo-4-Iodo-Biphenyl|Electronical chemicals|Products [codchem.com]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Palladium Catalyst Removal from Biphenyl Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for a critical challenge in modern synthesis: the removal of residual palladium catalysts from biphenyl products, often synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated due to toxicity concerns.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate that palladium levels be controlled to as low as 5-10 parts per million (ppm) in the final drug product.[1][4] Achieving these ultralow levels requires a robust and well-understood purification strategy.
Part 1: Understanding the Challenge - The Nature of Palladium Residues
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, but they present a significant purification challenge.[5][6] The residual palladium in a crude biphenyl product is rarely a single, simple species. It exists as a heterogeneous mixture that can include:
-
Soluble Pd(0) and Pd(II) Species: During the catalytic cycle, soluble palladium species can leach from the solid catalyst support.[7][8][9][10][11] These species, often complexed with ligands or the product itself, are notoriously difficult to remove by simple filtration.
-
Colloidal Palladium Nanoparticles: Aggregates of palladium atoms can form colloidal suspensions that may pass through standard filters.
-
Heterogeneous Catalyst Particles: Larger particles of the original catalyst (e.g., Pd on carbon) can often be filtered, but fine particles may remain suspended in the reaction mixture.[9]
The choice of removal technique is highly dependent on the nature of the palladium species present, as well as the properties of the biphenyl product, the solvent system, and other components in the reaction mixture.[5]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during palladium removal in a direct question-and-answer format.
Q1: My initial filtration after the Suzuki reaction didn't significantly reduce palladium levels. What's happening?
Answer: A simple filtration is often insufficient because a significant portion of the residual palladium is soluble or colloidal.[7][8][9][10][11] If you used a heterogeneous catalyst like Pd/C, fine particles might also be passing through your filter medium.
-
First Action: Try filtering the reaction mixture through a pad of Celite®. This can help trap finer catalyst particles that standard filter paper might miss.[12][13]
-
Underlying Cause: The key issue is likely the presence of leached, soluble palladium species.[7] These will require a more active removal strategy than simple physical separation.
Q2: I'm seeing low product recovery after using activated carbon. How can I fix this?
Answer: Activated carbon is a cost-effective adsorbent, but its high surface area can lead to non-specific binding of your biphenyl product, reducing your yield.[4][14]
-
Troubleshooting Steps:
-
Optimize Loading: Reduce the amount of activated carbon used. Start with a smaller quantity (e.g., 0.1-0.2 weight equivalents relative to your product) and increase only if necessary.[5]
-
Thorough Washing: After filtering off the carbon, wash the carbon cake thoroughly with fresh solvent to recover any adsorbed product.[14]
-
Temperature and Time: Adjust the treatment time and temperature. Sometimes a shorter treatment at a slightly elevated temperature can be effective for palladium removal without significant product loss.[5]
-
Q3: How do I choose the right palladium scavenger for my biphenyl product?
Answer: The selection of a scavenger depends on the expected form of the palladium and the solvent system. Scavengers are typically silica-based or polymer-based materials functionalized with groups that chelate palladium.[4][15][16]
-
For Pd(II) Species: Scavengers with thiol (SH) or amine functional groups are highly effective for chelating Pd(II).[15][16][17]
-
For Pd(0) and Hindered Complexes: Thiourea or dimercaptotriazine (DMT) functionalized scavengers are often more versatile and can capture various forms of palladium.[15][17]
-
Screening is Key: The most effective approach is to screen a small selection of scavengers under your specific reaction conditions to identify the best performer.[6]
Q4: My chosen scavenger isn't working effectively. What could be wrong?
Answer: Several factors can inhibit scavenger performance.
-
Potential Causes & Solutions:
-
Insufficient Mixing: Ensure the scavenger is well-suspended in the solution to maximize surface contact. Vigorous stirring is crucial.
-
Suboptimal Temperature: While many scavengers work at room temperature, increasing the temperature to 40-60°C can improve the kinetics of metal capture.[14]
-
Incorrect Equivalents: Ensure you are using a sufficient molar excess of the scavenger relative to the initial palladium concentration. A starting point is often 4-8 molar equivalents.[18]
-
Solvent Incompatibility: Although scavengers are designed to work in many organic solvents, their efficiency can be solvent-dependent.[5][14] Consult the manufacturer's data or consider performing the scavenging step in a different solvent if feasible.
-
Q5: Can I use crystallization or solvent extraction to remove palladium?
Answer: Yes, both are viable methods, though they often require optimization.
-
Crystallization: This can be an effective final purification step. However, some biphenyl products, especially those with multiple heteroatoms, can co-crystallize with palladium species.[1][2][5] To improve palladium rejection, consider adding a chelating agent like N-acetylcysteine or thiourea to the solution before crystallization to keep the palladium complex dissolved in the mother liquor.[1]
-
Solvent Extraction: Liquid-liquid extraction can remove palladium, particularly if the palladium can be complexed to be more soluble in an aqueous phase. For example, treating the organic solution with an aqueous solution of a chelating agent like thiourea or L-cysteine can facilitate the transfer of palladium to the aqueous layer.[19][20][21]
Q6: How can I accurately measure my final palladium concentration?
Answer: The standard and most reliable method for quantifying trace levels of palladium in pharmaceutical products is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[1][22] This technique offers the high sensitivity required to detect palladium at the low ppm or even parts-per-billion (ppb) level.[23][24] Proper sample preparation, often involving microwave digestion, is critical for accurate results.[24][25]
Part 3: Palladium Removal Strategies & Protocols
This section provides structured protocols for common palladium removal techniques.
Strategy 1: Adsorption with Activated Carbon
A cost-effective first-line approach, particularly for removing residual heterogeneous catalyst fines and some soluble species.[26]
Protocol:
-
Preparation: After completion of the cross-coupling reaction, filter the mixture through a pad of Celite® to remove the bulk of the heterogeneous catalyst. Concentrate the filtrate.
-
Dissolution: Dissolve the crude biphenyl product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[14]
-
Treatment: Add activated carbon (0.1–0.5 wt/wt relative to the crude product).
-
Agitation: Stir the suspension vigorously at room temperature or an elevated temperature (e.g., 45-60°C) for 2 to 18 hours.[5][14]
-
Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon.
-
Recovery: Wash the Celite® pad thoroughly with fresh solvent to recover the adsorbed product.
-
Analysis: Combine the filtrate and washings, concentrate, and analyze a sample for residual palladium content via ICP-MS.[14]
Strategy 2: Scavenging with Functionalized Silica
A highly selective method that uses chemisorption to bind palladium.[5][27] Thiol- and DMT-functionalized silicas are common choices.[15][17]
Protocol:
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add the selected functionalized silica scavenger (typically 4–10 molar equivalents relative to the initial palladium load).
-
Agitation: Stir the mixture at room temperature or an elevated temperature (e.g., 50°C) for 1 to 24 hours.[18] The optimal time should be determined experimentally.
-
Filtration: Remove the scavenger by filtration. Since scavenger particles are typically well-defined, filtration is usually straightforward.
-
Recovery & Analysis: Wash the scavenger with fresh solvent, combine the filtrates, concentrate, and analyze for palladium content.
Data Summary: Comparison of Common Palladium Removal Methods
| Method | Mechanism | Pros | Cons | Typical Pd Reduction |
| Filtration (Celite®) | Physical Separation | Simple, fast, removes bulk heterogeneous catalyst. | Ineffective against soluble/colloidal Pd.[7][8] | Variable, often poor |
| Activated Carbon | Physisorption | Cost-effective, widely applicable.[4][5] | Non-selective, can cause product loss.[4][14] | 300 ppm to <10 ppm[5] |
| Silica Scavengers | Chemisorption | High selectivity, high efficiency, low product loss.[15][27] | Higher cost than carbon.[26] | 2400 ppm to <16 ppm[15] |
| Crystallization | Purification | Can provide very pure product, scalable.[] | Palladium may co-crystallize with product.[2][5] | Highly variable |
| Solvent Extraction | Partitioning | Can be integrated into workup, scalable. | May require specific chelators, can be solvent-intensive.[19] | 8000 ppm to <30 ppm[5] |
Part 4: Method Selection & Workflow
Choosing the right palladium removal strategy is critical for process efficiency. The following decision tree provides a logical workflow for tackling palladium contamination.
Workflow Diagram: Selecting a Palladium Removal Strategy
References
- 1. arborassays.com [arborassays.com]
- 2. biotage.com [biotage.com]
- 3. si-novations.com [si-novations.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. onyxipca.com [onyxipca.com]
- 7. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qualitas1998.net [qualitas1998.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. silicycle.com [silicycle.com]
- 16. km3.com.tw [km3.com.tw]
- 17. silicycle.com [silicycle.com]
- 18. m.youtube.com [m.youtube.com]
- 19. jps.usm.my [jps.usm.my]
- 20. researchgate.net [researchgate.net]
- 21. Extraction of Palladium(II) with a Magnetic Sorbent Based on Polyvinyl Alcohol Gel, Metallic Iron, and an Environmentally Friendly Polydentate Phosphazene-Containing Extractant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azom.com [azom.com]
- 23. researchgate.net [researchgate.net]
- 24. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 25. researchgate.net [researchgate.net]
- 26. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Catalyst Deactivation in Biphenyl Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in biphenyl synthesis. The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern organic synthesis for creating C-C bonds.[1][2][3] However, the efficiency of these reactions is critically dependent on the stability of the palladium catalyst. Catalyst deactivation is a frequent and costly issue, leading to low yields, stalled reactions, and inconsistent results.[4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you diagnose, prevent, and manage catalyst deactivation in your experiments.
Section 1: Troubleshooting Guide (Q&A)
This section addresses specific, observable problems you might encounter in the lab.
Q1: My biphenyl synthesis reaction has stalled or shows unexpectedly low conversion. What should I investigate first?
A low-yield or failed reaction requires a systematic diagnosis. Before focusing on the catalyst, first verify the integrity of your reagents and conditions:
-
Reagent Purity: Confirm the purity of your aryl halide, boronic acid (or ester), base, and solvent. Impurities, particularly sulfur-containing compounds from starting material synthesis, are known catalyst poisons.[5]
-
Reaction Conditions: Ensure your reaction is truly anaerobic. The active Pd(0) catalyst is highly sensitive to oxygen.[6] Double-check temperature control, as excessively high temperatures can accelerate catalyst decomposition.[6]
-
Base and Solvent: Verify that the base is anhydrous and has been stored correctly. Ensure the solvent is appropriate for the chosen catalyst system and can dissolve all components.[7]
If these factors are ruled out, the issue is likely related to catalyst deactivation. The following questions will help you pinpoint the specific cause.
Q2: I'm observing a black precipitate (Palladium Black) in my reaction flask. What does this signify and how can I prevent it?
The formation of a black precipitate is a classic sign of catalyst deactivation through aggregation. This "palladium black" consists of metallic palladium nanoparticles that have agglomerated, drastically reducing the available catalytically active surface area.[6][8]
-
Causality: This process, also known as sintering, is often triggered by:
-
High Temperatures: Increases the mobility of palladium atoms, leading to aggregation.[6]
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio leaves the palladium center coordinatively unsaturated and prone to clustering.[6][9]
-
Inappropriate Ligand Choice: Ligands that are not sterically bulky enough cannot effectively shield the palladium atoms from each other.
-
-
Solutions:
-
Lower the Reaction Temperature: If kinetics allow, reducing the temperature can significantly slow the rate of aggregation.
-
Increase Ligand-to-Palladium Ratio: Adding an extra equivalent of ligand can help maintain the stability of the active monomeric catalyst species.[7]
-
Switch to a More Effective Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Their steric hindrance provides a protective shield around the palladium center, preventing aggregation.[10][11][12]
-
Q3: My well-established protocol suddenly resulted in a poor yield. Could a contaminant be poisoning the catalyst?
Yes, a sudden drop in performance of a reliable reaction is a strong indicator of catalyst poisoning. A poison is any substance that binds strongly to the palladium center, rendering it inactive. Even trace amounts can be detrimental.[5][13]
| Common Catalyst Poisons | Potential Sources | Mitigation Strategy |
| Sulfur Compounds | Residual thiols, sulfides, or elemental sulfur in starting materials.[5] | Recrystallize starting materials; treat solutions with activated carbon.[5] |
| Oxygen | Leaks in the inert gas setup; inadequately degassed solvents. | Use robust anaerobic techniques (e.g., Schlenk line); sparge solvents thoroughly with Argon or Nitrogen.[6] |
| Water / Moisture | Wet solvents or reagents; use of non-anhydrous bases. | Use freshly distilled, anhydrous solvents; dry reagents and glassware meticulously.[14] |
| Coordinating Heterocycles | Substrates or impurities containing strongly coordinating nitrogen or sulfur atoms.[15] | Use ligands designed to be less susceptible to displacement; increase catalyst loading if necessary. |
| Excess Cyanide | Can be a contaminant or a reagent in other steps; forms inactive Pd-cyanide complexes.[14] | Ensure rigorous purification of reagents to remove cyanide traces. |
Q4: I am using a heterogeneous (supported) catalyst, and its activity is decreasing with each recycle. What is the cause?
This is a common issue with supported catalysts and is typically caused by palladium leaching . Leaching occurs when the active palladium species detaches from the solid support and dissolves into the reaction medium.[16][17][18] The reaction then proceeds, at least in part, via a homogeneous catalytic cycle. While the reaction may still work on the first run, the solid support you recover will have a lower palladium content, leading to diminished activity in subsequent cycles.[19]
-
Diagnosis: The "hot filtration test" is the definitive method to confirm leaching. See Protocol 1 for the detailed procedure.
-
Solutions:
-
Modify Reaction Conditions: Leaching is often influenced by the solvent, base, and temperature. Sometimes milder conditions can reduce it.
-
Change the Support Material: The interaction between palladium and the support is crucial. Some supports are more resistant to leaching under specific chemical conditions.
-
Use a More Robust Catalyst: Consider catalysts designed for ultra-low leaching, such as those where palladium is encapsulated within a polymer matrix.[18]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary mechanisms of palladium catalyst deactivation?
There are four primary pathways through which a palladium catalyst loses its activity. Understanding these is key to prevention.
-
Sintering (Aggregation): As discussed in Q2, this is the process where active palladium nanoparticles collide and merge, forming larger, inactive clusters (palladium black).[8][9]
-
Poisoning: Strong binding of impurities or even substrates/products to the palladium active sites, blocking them from participating in the catalytic cycle.[5][13][14]
-
Leaching (for Heterogeneous Catalysts): The physical loss of the active palladium metal from its solid support into the reaction solution.[16][17] The leached palladium may remain active in solution for that run but is lost during catalyst recovery.
-
Ligand Degradation: The chemical breakdown of the ligand itself under reaction conditions. For example, phosphine ligands can be susceptible to oxidation or P-C bond cleavage, which destabilizes the palladium center and leads to aggregation.[9]
FAQ 2: How does the choice of ligand impact catalyst stability and prevent deactivation?
The ligand is arguably the most critical component for maintaining catalyst stability and activity. It is not merely a spectator but an active participant that modulates the properties of the palladium center.[10][11]
-
Steric Bulk: Large, bulky ligands (e.g., SPhos, XPhos, P(t-Bu)₃) create a sterically crowded environment around the palladium atom.[11] This "shield" physically prevents two palladium atoms from getting close enough to aggregate, thus inhibiting the formation of palladium black.[10]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This strengthens the Pd-Ligand bond and promotes the crucial oxidative addition step of the catalytic cycle, increasing overall reaction efficiency.[11]
-
Bite Angle (for Bidentate Ligands): For bidentate ligands like dppf, the natural angle formed by the P-Pd-P bond influences the ease of the reductive elimination step, which releases the final biphenyl product and regenerates the active Pd(0) catalyst.[10]
| Ligand Class | Key Characteristics | Advantages for Stability |
| Biaryl Phosphines | Sterically bulky, strongly electron-donating. | Excellent at preventing aggregation; high catalytic activity.[12] |
| N-Heterocyclic Carbenes (NHCs) | Very strong electron donors; form robust Pd-C bonds. | Highly stable and resistant to degradation; effective for challenging substrates.[7] |
| Ferrocenyl Phosphines (e.g., dppf) | Bidentate, rigid backbone. | Good thermal stability and balances flexibility with rigidity.[10] |
FAQ 3: Can a deactivated catalyst be regenerated?
Regeneration is challenging and depends heavily on the deactivation mechanism.
-
Palladium Black (Aggregation): Regeneration is generally not feasible in a standard lab setting. The aggregated metal is highly stable, and redispersion into catalytically active nanoparticles requires harsh chemical or physical treatments that are not practical for recycling small batches.
-
Poisoning: If the poison is reversibly bound, it may be possible to wash the catalyst with a solution that can displace the poison. However, many poisons (like sulfur) bind irreversibly.
-
Leaching: The lost palladium cannot be regenerated. The only option is to recover the palladium from the solution (a complex process) and re-impregnate it onto a fresh support.
-
Fouling/Coking (in heterogeneous catalysts): For supported catalysts deactivated by organic residue (coke), a careful washing procedure or, in some industrial settings, controlled calcination can burn off the residue. See Protocol 2 for a general approach.
Section 3: Experimental Protocols
Protocol 1: Hot Filtration Test to Detect Palladium Leaching
This protocol determines if a heterogeneous catalyst is leaching active palladium into the solution, causing the reaction to proceed homogeneously.[16][17]
-
Set Up Reaction: Run your biphenyl synthesis using the heterogeneous catalyst as you normally would.
-
Partial Reaction: Allow the reaction to proceed to a moderate conversion (e.g., 20-50%), which you can determine by taking a small aliquot for analysis (TLC, GC, LC-MS).
-
Hot Filtration: While maintaining the reaction temperature, rapidly filter the reaction mixture through a fine, pre-heated filter (e.g., a cannula filter or a heated funnel with celite) to remove all solid catalyst particles.
-
Continue Reaction on Filtrate: Allow the clear filtrate (which now contains only the soluble components) to continue stirring at the reaction temperature.
-
Monitor Progress: Take aliquots from the filtrate over time and analyze them for product formation.
-
Interpret Results:
-
If the reaction in the filtrate continues to progress: This is strong evidence for leaching. Catalytically active palladium has dissolved from the support into the solution.
-
If the reaction in the filtrate stops: This indicates that the catalysis is truly heterogeneous, and leaching is not a significant deactivation pathway.
-
Protocol 2: General Procedure for Regeneration of a Fouled Supported Catalyst
This procedure is for supported catalysts that have lost activity due to the deposition of organic byproducts (coking/fouling). Caution: This may not work for all catalyst types and can sometimes cause sintering if not done carefully.
-
Recover Catalyst: After the reaction, recover the solid catalyst by filtration.
-
Solvent Wash: Wash the recovered catalyst thoroughly with the reaction solvent while it is still in the filter funnel to remove residual reactants and products.
-
Polar Solvent Wash: Wash the catalyst with a more polar solvent (e.g., ethanol or acetone) to remove more polar organic residues.
-
Non-Polar Solvent Wash: Follow with a wash using a non-polar solvent (e.g., hexanes or toluene) to remove non-polar residues.
-
Drying: Dry the catalyst thoroughly under high vacuum, possibly with gentle heating (e.g., 60-80 °C). Ensure the temperature is well below the point where sintering might occur.
-
Test Activity: Use the cleaned, dried catalyst in a new reaction to assess if its activity has been restored.
Protocol 3: Purification of Reagents to Remove Potential Catalyst Poisons
-
Solvent Degassing: Before use, sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Recrystallization of Solids: Purify solid starting materials (aryl halides, bases) by recrystallization from an appropriate solvent to remove trace impurities.
-
Activated Carbon Treatment: If sulfur contamination is suspected in a starting material, dissolve the material in a suitable solvent and stir with a small amount of activated carbon for 1-2 hours.[5] Filter the mixture through celite to remove the carbon, and then remove the solvent under reduced pressure.
Section 4: Visual Guides
Caption: Troubleshooting workflow for low biphenyl yield.
Caption: Major pathways of palladium catalyst deactivation.
References
- 1. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qualitas1998.net [qualitas1998.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Separation of Isomers in Substituted Biphenyl Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of substituted biphenyls. The unique stereochemical challenges presented by these structures, namely the separation of positional isomers and atropisomers, are critical hurdles in pharmaceutical and materials science. Hindered rotation around the aryl-aryl single bond can give rise to stable, non-interconvertible rotational isomers called atropisomers, a form of axial chirality.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions.
Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource will help you navigate the complexities of isomer separation, from method development to preventing post-separation racemization.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems encountered during the purification of substituted biphenyls in a direct question-and-answer format.
Issue 1: Poor or No Resolution of Atropisomers on Chiral HPLC/SFC
Question: My synthesized biphenyl is expected to be atropisomeric, but I'm seeing only a single peak or poorly resolved shoulder on my chiral column. What's going wrong?
Answer: This is a classic challenge that can stem from several factors, ranging from the stability of the atropisomers to the chromatographic conditions.
Possible Causes & Solutions:
-
Low Rotational Barrier (Rapid Interconversion): The most common reason is that the energy barrier to rotation around the biphenyl bond is too low under the analytical conditions, causing the atropisomers to interconvert rapidly on the column.[1][4] This results in a "peak-plateau-peak" phenomenon or a single broadened peak.[5]
-
Troubleshooting:
-
Lower the Column Temperature: Decreasing the temperature is the most effective way to slow down the rate of interconversion.[5][6][7] Try running the analysis at temperatures as low as 5-10°C. Lower temperatures enhance the subtle bonding forces responsible for chiral recognition.[5][6]
-
Assess Stability: A rotational energy barrier of at least 16-19 kcal/mol is generally needed to prevent spontaneous racemization at room temperature.[4] If your molecule's barrier is below this, separation may only be possible at very low temperatures.
-
-
-
Inappropriate Chiral Stationary Phase (CSP): The "lock-and-key" interaction between your atropisomers and the CSP is highly specific. The chosen CSP may not have the right chiral selector for your molecule.
-
Troubleshooting:
-
Screen Different CSPs: There is no universal chiral column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often a good starting point.[8][9] Also consider Pirkle-type, cyclodextrin, or protein-based columns.[5][8]
-
Consult CSP Selection Guides: Leading manufacturers provide guides that suggest CSPs based on the functional groups of your analyte.
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.
-
Troubleshooting:
-
Vary the Organic Modifier: In normal phase, switch between isopropanol (IPA), ethanol, and acetonitrile. In reversed-phase, vary the ratio of acetonitrile or methanol to the aqueous buffer.[6] The choice of alcohol can significantly alter selectivity.
-
Additives/Modifiers: For acidic or basic analytes, secondary interactions can cause peak tailing and poor resolution. Add small amounts (0.1%) of an acid (e.g., trifluoroacetic acid, TFA) for acidic compounds or a base (e.g., diethylamine, DEA) for basic compounds to improve peak shape.[6]
-
-
Issue 2: Co-elution of Positional Isomers (e.g., 2,2'- vs. 2,3'-)
Question: My Suzuki or Ullmann coupling reaction produced a mixture of positional isomers, and they are co-eluting on my standard C18 column. How can I separate them?
Answer: Positional isomers often have very similar polarities and hydrophobicities, making them difficult to separate on standard alkyl phases like C18.[10] The key is to exploit more subtle electronic and steric differences.
Possible Causes & Solutions:
-
Insufficient π-π Interactions: C18 phases separate primarily based on hydrophobicity. To resolve aromatic positional isomers, you need a stationary phase that can engage in π-π interactions.[11][12]
-
Troubleshooting:
-
Switch to a Phenyl-based Column: Columns with phenyl ligands (e.g., Phenyl-Hexyl, Biphenyl) are designed to provide alternative selectivity for aromatic compounds.[12][13][14] Biphenyl phases, in particular, offer enhanced π-π interactions and are an excellent choice for separating isomers that are difficult to resolve on C18 or standard phenyl columns.[10][14]
-
Pentafluorophenyl (PFP) Columns: These columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them very powerful for isomer separations.[10]
-
-
-
Mobile Phase Not Optimized for Selectivity: The choice of organic modifier in reversed-phase can dramatically alter the selectivity between positional isomers.
-
Troubleshooting:
-
Compare Acetonitrile vs. Methanol: Run the separation with both acetonitrile-based and methanol-based mobile phases. Methanol is a hydrogen-bond donor and can interact differently with your isomers and the stationary phase compared to acetonitrile, often leading to significant changes in elution order and resolution.[12]
-
-
-
Chemical Derivatization (Preparative Scale): For challenging separations on a preparative scale, selective chemical derivatization can be employed.
-
Troubleshooting:
-
Selective Reaction: One isomer may react faster or more selectively than another due to steric hindrance or electronic effects. For example, an ortho-substituted amine or phenol may react differently than its meta or para counterpart.[15] This allows the unreacted isomer to be easily separated from the derivatized, more polar product. The derivative can then be hydrolyzed back to the pure second isomer.[15]
-
-
Issue 3: Racemization of Separated Atropisomers During Workup or Storage
Question: I successfully separated my atropisomers using preparative chiral chromatography, but the enantiomeric excess (ee) decreases over time or after solvent removal. What is causing this?
Answer: This indicates that the rotational energy barrier is high enough for chromatographic separation but not sufficient to prevent racemization under your workup or storage conditions.[16][17] This is a common issue for "Class 2" atropisomers with rotational barriers between 20-30 kcal/mol.[1]
Possible Causes & Solutions:
-
Thermal Racemization: The most common cause is exposure to heat.
-
Troubleshooting:
-
Low-Temperature Workup: Perform all post-chromatography steps, especially solvent evaporation (e.g., rotary evaporation), at the lowest possible temperature. Use a high-vacuum pump and a low-temperature bath.
-
Cold Storage: Store the isolated atropisomers at low temperatures (e.g., -20°C or -80°C) to minimize thermal rotation.[7]
-
-
-
Solvent or pH Effects: The polarity of the solvent and the pH can influence the rotational barrier.
-
Troubleshooting:
-
Analyze Solvent Effects: If possible, study the racemization kinetics in different solvents to find one where the atropisomers are most stable.[18]
-
Control pH: If the molecule has acidic or basic functional groups, ensure the final formulation is at a pH that maximizes stability. Avoid strongly acidic or basic conditions during workup unless necessary.
-
-
-
Photochemical Racemization: Although less common, exposure to light (especially UV) can sometimes provide the energy needed to overcome the rotational barrier.
-
Troubleshooting:
-
Protect from Light: Store samples in amber vials and minimize exposure to direct light during and after purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical rotational energy barrier (ΔG‡) required for stable atropisomers at room temperature?
A small molecule drug candidate with a rotational energy barrier greater than 30 kcal/mol (Class 3 atropisomer) is generally considered stable enough to be developed as a single atropisomer.[1][17] Barriers between 20-30 kcal/mol (Class 2) are challenging, as the isomers may interconvert over time.[1] Barriers below 20 kcal/mol (Class 1) are typically considered rapidly equilibrating conformers.[1][19]
Q2: How do I choose between chiral HPLC, Supercritical Fluid Chromatography (SFC), or derivatization for my separation?
This decision depends on the scale, stability of the atropisomers, and available resources.
| Technique | Pros | Cons | Best For |
| Chiral HPLC | Widely available, versatile (Normal & Reversed Phase), excellent for analytical and preparative scale. | Slower than SFC, uses more solvent. | General purpose analytical and preparative separation of most stable atropisomers. |
| Chiral SFC | Very fast, uses less organic solvent (greener), excellent for high-throughput screening. | Higher initial equipment cost, less effective for very polar compounds. | High-throughput screening of CSPs and mobile phases; rapid purification. |
| Derivatization | Converts enantiomers into diastereomers, which can be separated on standard achiral columns (e.g., C18).[20] | Requires an extra reaction step, a chiral derivatizing agent, and subsequent removal of the chiral auxiliary.[20] | Difficult separations where direct chiral methods fail, or for confirming absolute configuration. |
Q3: My biphenyl synthesis (e.g., Suzuki coupling) is complete, but I'm struggling with purification. Are there synthetic strategies to avoid forming isomers in the first place?
Yes, while cross-coupling reactions like Suzuki-Miyaura and Ullmann are powerful for forming the biphenyl bond, controlling regioselectivity can be difficult.[21][22][23] Asymmetric synthesis is the ideal approach. Consider using a chiral catalyst or ligand in your coupling reaction to favor the formation of one atropisomer over the other. This is an advanced field but can save significant downstream purification effort.
Experimental Protocols & Workflows
Protocol 1: Systematic Chiral HPLC Method Development
This protocol outlines a logical workflow for developing a separation method for a new pair of biphenyl atropisomers.
-
Column Screening:
-
Select 3-4 chiral stationary phases (CSPs) with different selectivities (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).
-
Prepare a 1 mg/mL solution of your racemic biphenyl mixture.
-
Run a screening gradient on each column using a standard mobile phase system (e.g., Heptane/Isopropanol for normal phase; Acetonitrile/Water for reversed-phase).
-
-
Mobile Phase Optimization:
-
Take the column that shows the best initial selectivity.
-
Systematically vary the percentage of the organic modifier (e.g., isopropanol) in 5% increments.[6]
-
If resolution is still poor, switch the primary organic modifier (e.g., from isopropanol to ethanol in normal phase).
-
-
Additive Optimization (if needed):
-
If peak shape is poor (tailing), add 0.1% TFA (for acids) or 0.1% DEA (for bases) to the mobile phase and re-run the optimized condition from step 2.
-
-
Temperature Optimization:
Diagram: Chiral Separation Strategy Workflow
This diagram illustrates the decision-making process for separating biphenyl isomers.
References
- 1. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
- 16. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Halogen Dance: A Comparative Guide to the Reactivity of Aryl Iodides vs. Aryl Bromides in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide in a cross-coupling reaction is a critical decision that can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their performance, grounded in mechanistic principles and supported by experimental data.
The enhanced reactivity of aryl iodides over aryl bromides is a cornerstone principle in palladium-catalyzed cross-coupling reactions. This difference is primarily rooted in the fundamental properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage.[1][2] This is quantitatively reflected in their bond dissociation energies (BDEs), where the C-I bond requires less energy to break.[1][3]
This inherent difference in bond strength directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst.[4][5] The weaker C-I bond facilitates a faster oxidative addition, leading to a more rapid overall reaction rate.[4]
Mechanistic Underpinnings: The Critical Oxidative Addition Step
The generally accepted catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of the aryl halide to a Pd(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The lower bond dissociation energy of the C-I bond translates to a lower activation energy for this crucial step, hence the typically observed higher reactivity of aryl iodides.[4][6]
Figure 1: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction. The oxidative addition step is often rate-limiting, and its facility is directly related to the C-X bond strength.
Performance in Practice: A Head-to-Head Comparison
The theoretical advantage of aryl iodides often translates into tangible benefits in the laboratory, including milder reaction conditions, lower catalyst loadings, and faster reaction times. However, the choice is not always straightforward, and aryl bromides remain highly valuable and widely used substrates.
| Feature | Aryl Iodides | Aryl Bromides | Rationale & Supporting Data |
| Reactivity | Generally higher | Generally lower | The C-I bond has a lower bond dissociation energy (BDE) than the C-Br bond, facilitating faster oxidative addition.[1][3] The general reactivity trend is Ar-I > Ar-Br > Ar-Cl.[4][7] |
| Reaction Conditions | Milder temperatures, often room temperature. | Often require elevated temperatures. | The higher reactivity of aryl iodides allows for less forcing conditions. For example, in Sonogashira couplings, aryl iodides can react at room temperature, whereas aryl bromides typically require heating.[8] |
| Catalyst Loading | Often require lower catalyst loadings. | May require higher catalyst loadings. | Due to the faster catalytic turnover with aryl iodides, less catalyst is often needed to achieve high yields. |
| Cost & Availability | Generally more expensive and less commercially diverse. | More cost-effective and widely available. | The higher cost of iodine and the synthetic routes to aryl iodides contribute to their higher price.[9] |
| Substrate Scope | Broadly applicable. | Broadly applicable, with advancements in ligand design expanding their scope significantly. | While aryl iodides are reactive with a wide range of coupling partners, modern phosphine ligands have enabled the efficient use of aryl bromides in many transformations.[10] |
| Side Reactions | More prone to side reactions like homocoupling (Ullmann reaction). | Less prone to homocoupling. | The high reactivity of aryl iodides can sometimes lead to undesired side reactions, especially at elevated temperatures.[11] |
| Special Considerations | Can sometimes exhibit inhibitory effects in certain reactions like Buchwald-Hartwig amination due to the formation of stable palladium-iodide dimers.[10][12][13] | Generally less prone to catalyst inhibition by the halide. | In some cases, the iodide byproduct can form stable, less reactive palladium complexes, slowing down the catalytic cycle.[14][15] |
Experimental Protocols: A Practical Illustration
To provide a tangible comparison, the following are representative protocols for a Suzuki-Miyaura coupling reaction, highlighting the typical differences in reaction setup for an aryl iodide versus an aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide
Objective: To synthesize 4-phenylacetophenone from 4-iodoacetophenone and phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Iodoacetophenone
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vial, add 4-iodoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol %) and triphenylphosphine (0.04 mmol, 4 mol %).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and stir the mixture at 80 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide
Objective: To synthesize 4-phenylacetophenone from 4-bromoacetophenone and phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (a bulky phosphine ligand)
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vial, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(II) acetate (0.03 mmol, 3 mol %) and SPhos (0.06 mmol, 6 mol %).
-
Add toluene (5 mL) and water (0.5 mL).
-
Seal the vial and stir the mixture at 100 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Differences in Protocols: The protocol for the aryl bromide typically requires a higher temperature, a more specialized and electron-rich phosphine ligand (SPhos), and a stronger base (K₃PO₄) to achieve a comparable outcome to the aryl iodide.
Making the Right Choice: Practical Considerations
The decision to use an aryl iodide or an aryl bromide is a multifaceted one that depends on several factors:
-
Cost and Scale: For large-scale synthesis, the lower cost of aryl bromides can be a significant advantage.[9]
-
Reactivity of Coupling Partner: If the other coupling partner is particularly unreactive, the higher intrinsic reactivity of an aryl iodide may be necessary to drive the reaction to completion.
-
Functional Group Tolerance: In molecules with sensitive functional groups, the milder conditions often possible with aryl iodides can be beneficial.
-
Availability of Starting Materials: The commercial availability of the desired aryl halide can be a deciding factor.
-
Potential for Side Reactions: If homocoupling or other side reactions are a concern, an aryl bromide might be the more prudent choice.
Interestingly, some studies have reported counterintuitive results, where aryl iodides showed poorer reactivity than aryl bromides at lower temperatures in Suzuki-Miyaura reactions using "classical" Pd/PPh₃ catalyst systems.[16] This highlights the nuanced interplay of substrate, catalyst, and reaction conditions.
Conclusion
In the landscape of cross-coupling reactions, both aryl iodides and aryl bromides hold indispensable roles. Aryl iodides, with their weaker carbon-halogen bond, generally offer higher reactivity, allowing for milder reaction conditions and lower catalyst loadings. This makes them excellent substrates for a wide array of transformations. Conversely, aryl bromides provide a more cost-effective and readily available alternative, and with the advent of sophisticated ligand systems, their utility has expanded dramatically to rival that of their iodine-containing counterparts in many applications. A thorough understanding of the mechanistic differences and practical considerations outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic strategies for efficiency and success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bond strength | chemistry | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Alternatives for 3-Bromo-4'-iodo-1,1'-biphenyl in Sequential Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of unsymmetrical biaryl scaffolds is a cornerstone of modern synthesis. Molecules like 3-Bromo-4'-iodo-1,1'-biphenyl are valuable tools, offering two distinct reactive sites for sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of this compound with viable alternative reagents, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Principle of Differential Reactivity: A Tale of Two Halogens
The utility of dihalogenated biphenyls in sequential cross-coupling hinges on the disparity in reactivity among carbon-halogen bonds. In palladium-catalyzed reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is dictated by the carbon-halogen bond strength, leading to a well-established reactivity trend: C-I > C-OTf > C-Br >> C-Cl.[1][2] This predictable hierarchy allows for the selective reaction at the more labile C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing coupling reaction.
This compound: The Archetype
This compound serves as a classic example of a dihalogenated substrate for sequential cross-coupling. The iodine atom, being the more reactive halogen, readily participates in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination under relatively mild conditions. The less reactive bromine atom can then be functionalized in a second step, often by employing a more active catalyst system, a stronger base, or higher temperatures.
A Comparative Analysis of Alternative Reagents
The choice of a dihalogenated biphenyl substrate is often dictated by commercial availability, cost, and the specific steric and electronic requirements of the target molecule. Below is a comparison of this compound with several classes of alternative reagents.
Isomeric Bromoiodobiphenyls
The positional isomers of bromoiodobiphenyl offer subtle yet significant differences in reactivity and steric hindrance.
| Reagent | Structure | Key Features & Considerations |
| This compound | Meta-bromo substitution may influence the electronic properties of the subsequently introduced group differently than a para-substituent. | |
| 4-Bromo-4'-iodo-1,1'-biphenyl | A common and often more readily available isomer. The para-para substitution pattern leads to linear, extended structures. | |
| 2-Bromo-4'-iodo-1,1'-biphenyl | ![]() | The ortho-bromo group introduces significant steric hindrance, which can be exploited for controlling atropisomerism or directing subsequent reactions.[3] |
Dihalogenated Biphenyls with Different Halogen Combinations
Expanding the halogen pairing provides a wider range of reactivity differentials.
| Reagent | Structure | Key Features & Considerations |
| 3-Bromo-4'-chloro-1,1'-biphenyl | ![]() | The reactivity difference between bromine and chlorine is less pronounced than that between iodine and bromine, often requiring more careful optimization of reaction conditions to achieve selectivity.[1] |
| 4-Chloro-4'-iodo-1,1'-biphenyl | ![]() | Offers a greater reactivity differential than bromo-chloro analogues, making it a good candidate for clean, sequential couplings.[1] |
Biphenyls with Pseudohalogen Leaving Groups
Triflates (OTf) are excellent leaving groups and can be used in place of or in combination with halogens.
| Reagent | Structure | Key Features & Considerations |
| 4-Bromo-4'-triflyloxy-1,1'-biphenyl | ![]() | The C-OTf bond is generally more reactive than the C-Br bond, allowing for selective coupling at the triflate position. Triflyloxy groups can be readily prepared from the corresponding phenols. |
| 4-Iodo-4'-triflyloxy-1,1'-biphenyl | ![]() | The C-I bond is typically more reactive than the C-OTf bond, though this can sometimes be influenced by the catalyst and ligand system. |
Performance Data in Sequential Cross-Coupling
| Substrate | Coupling Partner 1 | Catalyst System (Step 1) | Yield (Step 1) | Coupling Partner 2 | Catalyst System (Step 2) | Yield (Step 2) | Reference |
| 2-Chloro-5-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 95% | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 85% | [1] |
| 2-Bromo-5-iodothiazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 92% | 4-Tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 88% | [1] |
| 1,4-Dibromonitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂, K₃PO₄ | 85% (ortho to NO₂) | Phenylboronic acid | Pd(OAc)₂, K₃PO₄ | 78% | [4] |
Experimental Protocols
General Procedure for a Two-Step, One-Pot Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Coupling at the Iodo- position
-
To a flame-dried Schlenk flask, add the bromo-iodo-biphenyl (1.0 equiv.), the first boronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
Step 2: Coupling at the Bromo- position
-
Cool the reaction mixture to room temperature.
-
Add the second boronic acid (1.2 equiv.) and additional base if necessary.
-
Add a second portion of the palladium catalyst or a more active catalyst system (e.g., a palladacycle or a catalyst with a biarylphosphine ligand).
-
Increase the reaction temperature (typically 90-110 °C) and stir until the mono-coupled intermediate is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizing the Synthetic Strategy
Catalytic Cycle of a Sequential Suzuki-Miyaura Coupling
Caption: Sequential Suzuki-Miyaura coupling workflow.
Decision Tree for Reagent Selection
Caption: Decision-making for reagent selection.
Conclusion
While this compound is a robust and reliable reagent for sequential cross-coupling, a careful consideration of its alternatives can offer advantages in terms of cost, availability, and the introduction of specific steric or electronic features into the target molecule. By understanding the fundamental principles of differential halogen reactivity and leveraging the wealth of available palladium catalyst systems, researchers can strategically design synthetic routes to access a diverse range of complex unsymmetrical biaryls with high efficiency and control.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
A Multi-Pronged Spectroscopic Approach for the Unambiguous Structural Confirmation of 3-Bromo-4'-iodo-1,1'-biphenyl
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of modern chemical synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the synthesis of precisely substituted biaryl scaffolds is a foundational step. Molecules like 3-Bromo-4'-iodo-1,1'-biphenyl serve as critical building blocks, where the specific placement of halogen atoms dictates their subsequent reactivity in cross-coupling reactions and ultimately defines the properties of the final product. Consequently, rigorous and unequivocal confirmation of the intended isomeric structure is not merely a procedural formality but a critical checkpoint to ensure the validity of downstream research and development efforts.
This guide provides an in-depth, experience-driven walkthrough of the spectral analysis workflow used to confirm the structure of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind employing a multi-technique approach. By integrating High-Resolution Mass Spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we construct a self-validating system that leaves no room for structural ambiguity. This guide is designed for researchers who require not just data, but a confident and irrefutable understanding of their molecular assets.
The Strategic Workflow: From Synthesis to Certainty
Before delving into individual techniques, it's crucial to visualize the overall analytical strategy. The confirmation process is a logical progression, where each step builds upon the last to create a comprehensive and definitive structural picture.
Figure 1: A logical workflow for the structural confirmation of a synthesized organic compound.
Part 1: Mass Spectrometry – Confirming the Molecular Identity
The Rationale: Our first analytical question is fundamental: "Did we make a molecule with the correct elemental formula?" Mass spectrometry directly answers this by providing the molecular weight of the compound. For a molecule containing bromine, high-resolution mass spectrometry is particularly powerful. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which create a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). This pattern is a highly reliable diagnostic marker.
An analysis using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) provides an exact mass, which can distinguish the target molecule's formula from other possibilities with the same nominal mass.[1][2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Observe the mass spectrum for the molecular ion cluster [M+H]⁺. The measured exact mass should be compared to the theoretical mass, and the isotopic distribution pattern should be compared to the simulated pattern for C₁₂H₈BrI.
Data Interpretation: Theoretical vs. Experimental
The molecular formula C₁₂H₈BrI yields a unique isotopic signature that is difficult to misinterpret.
| Parameter | Theoretical Value | Expected Experimental Result |
| Molecular Formula | C₁₂H₈BrI | C₁₂H₈BrI |
| Monoisotopic Mass | 357.8854 Da[3] | 357.8851 ± 0.0005 Da |
| Major Isotope Peaks | [M]⁺: 357.8854 (100%) | A peak at ~357.89 |
| [M+2]⁺: 359.8834 (97.3%) | A peak at ~359.88 of similar intensity |
A strong match between the experimental exact mass and the theoretical value, combined with the characteristic M/M+2 isotopic pattern, provides powerful evidence for the correct elemental composition. However, it cannot distinguish between isomers, such as 4-bromo-4'-iodobiphenyl.[4] For that, we must turn to NMR.
Part 2: NMR Spectroscopy – Assembling the Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.
¹H NMR: Mapping the Proton Framework
The ¹H NMR spectrum gives the first glimpse into the specific isomeric arrangement. We expect to see signals corresponding to the 8 aromatic protons, distributed across two distinct spin systems.
-
4'-Iodo-phenyl Ring: This ring presents a classic AA'BB' system due to symmetry around the C1'-C4' axis. This will appear as two distinct doublets, each integrating to 2 protons.
-
3-Bromo-phenyl Ring: This ring is asymmetrically substituted, leading to four unique proton signals. We expect:
-
A signal for the proton at C2, likely a narrow triplet or singlet-like peak due to smaller meta-couplings.
-
Three other distinct multiplets in the aromatic region.
-
¹³C NMR: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum should reveal 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. Key features to look for include:
-
Carbons bonded to halogens: The carbon atoms directly attached to bromine and iodine (C3 and C4') will have characteristic chemical shifts influenced by the "heavy atom effect," which causes them to be more shielded (shifted upfield) than electronegativity alone would predict.[7]
-
Quaternary carbons: The two carbons at the biphenyl linkage (C1 and C1') will typically be of lower intensity and will not appear in a DEPT-135 experiment.
2D NMR: The Definitive Connectivity Map
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.[8][9] This is where the structure is validated with the highest degree of confidence.
Figure 2: The logical flow of a 2D NMR analysis for complete structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will clearly delineate the two separate aromatic spin systems, confirming the proton assignments within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. After assigning the protons with COSY, HSQC allows for the direct and unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals correlations between protons and carbons over 2-3 bonds. Crucially, it will show correlations between protons on one ring and the quaternary carbon of the other ring (e.g., H-2'/6' correlating to C1). This correlation across the biphenyl linkage is the definitive proof of the entire molecular framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to resolve the aromatic multiplets.
-
1D ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum (which distinguishes CH/CH₃ from CH₂ signals).
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment, optimized for a ¹JCH of ~160 Hz.
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimized for long-range couplings of ~8 Hz.
-
Data Processing & Analysis: Process all spectra using appropriate software. Assign proton signals based on chemical shifts, multiplicities, and COSY correlations. Use the assigned protons to assign carbon signals via HSQC. Finally, use HMBC to confirm all assignments and, most importantly, to verify the connectivity between the two aromatic rings.
Predicted NMR Data Summary
The following table provides an estimation of the expected chemical shifts. Actual values may vary based on solvent and concentration.
| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | COSY Correlations | HMBC Correlations (Key) |
| Ring A | |||||
| 1 | - | - | ~142 | - | H2, H6 |
| 2 | ~7.7 | t | ~130 | H6 | C1, C3, C4, C6 |
| 3 | - | - | ~123 | - | H2, H4 |
| 4 | ~7.5 | ddd | ~133 | H5 | C2, C5, C6 |
| 5 | ~7.3 | t | ~128 | H4, H6 | C1, C3, C4 |
| 6 | ~7.5 | ddd | ~126 | H5 | C1, C2, C4 |
| Ring B | |||||
| 1' | - | - | ~139 | - | H2', H6' |
| 2'/6' | ~7.4 | d | ~129 | H3'/5' | C1, C4', C3'/5' |
| 3'/5' | ~7.8 | d | ~138 | H2'/6' | C1', C4', C2'/6' |
| 4' | - | - | ~94 | - | H2'/6', H3'/5' |
Comparison with Alternative Methodologies
| Analytical Approach | Information Gained | Limitations |
| This Guide (HRMS + Full NMR Suite) | Molecular formula, isotopic pattern, complete atomic connectivity, and unambiguous isomeric structure. | Requires access to advanced instrumentation; can be more time-consuming than single-technique analyses. |
| MS Only | Molecular formula and isotopic pattern. | Cannot distinguish between isomers (e.g., 3-bromo-4'-iodo vs. 4-bromo-3'-iodo). |
| ¹H NMR Only | Proton framework and substitution pattern. | Signal overlap can make assignments ambiguous without 2D data; cannot definitively confirm the carbon skeleton. |
| Elemental Analysis + IR | Elemental ratios and presence of functional groups. | Imprecise compared to HRMS; provides no information on isomerism or connectivity. |
Conclusion
The structural confirmation of this compound is a clear illustration of the principle that for complex organic molecules, no single analytical technique is sufficient. While high-resolution mass spectrometry provides a rapid and essential confirmation of the molecular formula, it is the comprehensive suite of 1D and 2D NMR experiments that ultimately provides the irrefutable evidence of the specific isomeric structure. The strategic application of COSY, HSQC, and particularly HMBC, builds a self-validating dataset that confirms every atomic connection, including the crucial link between the two distinct phenyl rings. By following this multi-pronged, logic-driven approach, researchers can proceed with absolute confidence in the identity and integrity of their chemical building blocks, ensuring the success of their subsequent scientific endeavors.
References
- 1. lcms.cz [lcms.cz]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. This compound | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-4'-iodobiphenyl | C12H8BrI | CID 10904452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 3-Bromo-4'-iodo-1,1'-biphenyl
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of molecular building blocks is paramount. In this guide, we delve into the synthesis and rigorous spectroscopic validation of a key biphenyl intermediate, 3-Bromo-4'-iodo-1,1'-biphenyl. This compound, with its distinct substitution pattern, serves as a versatile scaffold in the synthesis of complex organic molecules, including active pharmaceutical ingredients and novel materials.
Our focus here is not merely on a procedural recitation but on a comprehensive understanding of the 'why' behind the 'how'. We will explore a robust synthetic strategy, likely employing a Suzuki-Miyaura cross-coupling reaction, and then meticulously detail the validation of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is designed to be a self-validating system, providing you with the rationale and the expected data to confidently synthesize and characterize this compound in your own laboratories.
The Synthetic Pathway: A Likely Suzuki-Miyaura Cross-Coupling Approach
The formation of the C-C bond between the two phenyl rings in this compound is efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prime candidate for its mild conditions and high functional group tolerance. A successful synthesis of this compound with a high yield has been reported, providing a solid foundation for this proposed synthetic protocol.[1]
The logical retrosynthetic disconnection of the target molecule suggests the coupling of a 3-bromophenylboronic acid with a 4-iodoaryl halide. The choice of these starting materials is strategic; the reactivity difference between the C-I and C-Br bonds allows for potential further selective functionalization of the resulting biphenyl.
Below is a representative experimental protocol for the synthesis of this compound, based on established Suzuki-Miyaura coupling methodologies.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromophenylboronic acid
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenylboronic acid (1.2 mmol), 1,4-diiodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add potassium carbonate (3.0 mmol) to the flask.
-
Introduce a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Validation: Confirming the Molecular Identity
The cornerstone of synthetic chemistry lies in the unambiguous confirmation of the desired product's structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful and definitive validation toolkit.
¹H and ¹³C NMR Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The predicted chemical shifts and coupling patterns for this compound are presented below.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d, J ≈ 8.4 Hz | 2H | H-3', H-5' |
| ~7.75 | t, J ≈ 1.8 Hz | 1H | H-2 |
| ~7.55 | ddd, J ≈ 7.9, 1.8, 1.0 Hz | 1H | H-6 |
| ~7.48 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4 |
| ~7.35 | t, J ≈ 7.9 Hz | 1H | H-5 |
| ~7.25 | d, J ≈ 8.4 Hz | 2H | H-2', H-6' |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~142.5 | C-1 |
| ~140.0 | C-1' |
| ~138.2 | C-3' & C-5' |
| ~132.0 | C-4 |
| ~130.5 | C-6 |
| ~130.2 | C-5 |
| ~129.0 | C-2' & C-6' |
| ~125.8 | C-2 |
| ~123.0 | C-3 |
| ~93.5 | C-4' |
Mass Spectrometry: Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its elemental composition through isotopic patterns. For this compound, the presence of bromine and iodine atoms will result in a characteristic isotopic cluster in the mass spectrum.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Abundance | Assignment |
| 358 | High | [M]⁺• (with ⁷⁹Br) |
| 360 | High | [M]⁺• (with ⁸¹Br) |
| 279 | Moderate | [M - Br]⁺ |
| 231 | Moderate | [M - I]⁺ |
| 152 | Moderate | [M - Br - I]⁺• |
The molecular ion peak ([M]⁺•) will appear as a doublet with a nearly 1:1 ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the halogen atoms, leading to the characteristic fragment ions listed in the table above.
Visualizing the Workflow
To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the key steps.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic validation workflow for this compound.
Conclusion
This guide provides a comprehensive framework for the synthesis and validation of this compound. By understanding the rationale behind the chosen synthetic route and the principles of spectroscopic analysis, researchers can confidently produce and characterize this valuable chemical intermediate. The provided expected NMR and MS data serve as a benchmark for experimental results, ensuring the high fidelity of the synthesized compound for its intended downstream applications in drug discovery and materials science.
References
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Bromo-4'-iodo-1,1'-biphenyl
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The purity of a synthetic building block like 3-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 187275-73-6) can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this crucial intermediate, grounded in practical experience and scientific principles. We will explore the nuances of various techniques, delve into the rationale behind experimental design, and provide actionable protocols.
The Critical Role of Purity for this compound
This compound is a versatile intermediate in organic synthesis, often employed in cross-coupling reactions to construct complex molecular architectures. Its bifunctional nature, possessing both a bromine and an iodine atom at distinct positions, allows for selective and sequential reactions. However, impurities arising from its synthesis, typically a Suzuki-Miyaura coupling, can introduce unwanted side products in subsequent steps, complicating purification and potentially leading to the generation of toxicologically significant impurities. Therefore, a robust analytical strategy to ensure the purity of this intermediate is not just a quality control measure, but a critical step in risk mitigation for the entire drug development process.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a non-volatile, thermally stable solid, both chromatographic and spectroscopic methods are highly applicable.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitative purity determination (area percent), detection of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, structural confirmation. | Structural elucidation and confirmation, quantification (qNMR). |
| Sensitivity | High, suitable for trace impurity detection. | Very high, especially with selected ion monitoring (SIM). | Lower sensitivity compared to chromatographic methods. |
| Selectivity | Good, can be optimized with different column chemistries and mobile phases. | Very high, mass spectrometer provides definitive identification. | High, provides detailed structural information. |
| Sample Requirements | Soluble in a suitable solvent. | Volatile and thermally stable. | Soluble in a deuterated solvent. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the preferred method for routine quality control and accurate quantification of the purity of this compound. Its versatility in column chemistries and mobile phase compositions allows for the separation of a wide range of potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For better resolution of aromatic isomers, a biphenyl or phenyl-hexyl stationary phase can be considered.[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 70% A
-
2-20 min: 70% to 10% A
-
20-25 min: 10% A
-
25.1-30 min: 70% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute with the initial mobile phase composition (70:30 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Expertise & Experience in Action: The choice of a gradient elution is crucial for separating impurities with a wide range of polarities. The initial high aqueous content ensures the retention and separation of polar impurities, while the increasing organic modifier concentration elutes the more non-polar impurities and the main compound. The addition of formic acid to the mobile phase helps to improve peak shape by suppressing the ionization of any potential acidic or basic functional groups on impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification
GC-MS is an invaluable technique for identifying volatile and semi-volatile impurities that may be present in the synthesized product. The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of a mass spectrometer makes it a powerful tool for a comprehensive purity assessment.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Capillary GC column suitable for the analysis of semi-volatile compounds (e.g., a low-bleed 5% phenyl-polysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
Expected Mass Spectrum of this compound:
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (isotopes at m/z M and M+2 in an approximate 1:1 ratio) and one iodine atom (monoisotopic at m/z 127). The molecular ion peak [M]+• should be observed at m/z 358 and 360. Fragmentation may involve the loss of bromine (M-79/81) and iodine (M-127).[2][3]
Trustworthiness Through Self-Validation: The GC-MS protocol is self-validating through the unique fragmentation pattern and isotopic distribution of the target compound. The presence of the correct molecular ion with the expected isotopic signature provides a high degree of confidence in the identity of the main peak.
Identifying Potential Impurities: A Look at the Synthetic Route
A thorough purity assessment requires an understanding of the potential impurities that may arise from the synthesis. The most common route to this compound is the Suzuki-Miyaura coupling.
Caption: Potential impurities from the Suzuki-Miyaura synthesis.
Common Impurities from Suzuki-Miyaura Coupling:
-
Homocoupling Products: Formation of symmetrical biphenyls from the starting materials, such as 3,3'-dibromobiphenyl and 4,4'-diiodobiphenyl.[4]
-
Dehalogenated Products: Loss of a bromine or iodine atom from the starting materials or the product.
-
Residual Starting Materials: Unreacted 3-bromophenylboronic acid and 1-bromo-4-iodobenzene.
-
Catalyst Residues: Trace amounts of palladium.
Workflow for Comprehensive Purity Assessment
A robust workflow for assessing the purity of synthesized this compound should integrate multiple analytical techniques.
Caption: Integrated workflow for purity assessment.
Conclusion
The purity assessment of this compound is a multi-faceted process that requires a thoughtful selection and application of analytical techniques. While HPLC provides a reliable method for quantitative purity determination, GC-MS offers unparalleled capabilities for the identification of volatile and semi-volatile impurities. NMR spectroscopy serves as the ultimate tool for structural confirmation. By integrating these techniques and understanding the potential impurities arising from the synthetic route, researchers and drug development professionals can ensure the quality and integrity of this critical intermediate, thereby building a solid foundation for the successful development of new therapeutics.
References
The Alchemist's Choice: A Comparative Guide to Ullmann and Suzuki Reactions for Biphenyl Synthesis
For the discerning researcher in the pharmaceutical and materials science arenas, the synthesis of biphenyls—a privileged scaffold in countless high-value molecules—is a foundational yet often challenging task. The choice of synthetic methodology can profoundly impact yield, purity, scalability, and overall project timelines. This guide provides an in-depth, objective comparison of two cornerstone C-C bond-forming reactions: the classic copper-catalyzed Ullmann reaction and the modern palladium-catalyzed Suzuki coupling. By delving into their mechanisms, practical considerations, and supporting experimental data, this document aims to empower scientists to make the most informed decision for their specific synthetic goals.
At a Glance: Ullmann vs. Suzuki
| Feature | Ullmann Reaction | Suzuki Reaction |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Coupling Partners | Two Aryl Halides (Homocoupling) | Aryl Halide + Arylboronic Acid/Ester |
| Typical Conditions | High Temperatures (>150 °C), often harsh | Mild Temperatures (RT to ~100 °C) |
| Functional Group Tolerance | Moderate to Good (Modern Protocols) | Excellent |
| Substrate Scope | Good, but can be limited by conditions | Extremely Broad |
| Byproducts | Metal salts (e.g., CuI) | Non-toxic borates |
| Key Advantage | Cost-effective catalyst (copper) | High yields, mild conditions, versatility |
| Key Disadvantage | Harsh conditions, often lower yields | Cost of palladium catalyst and ligands |
Mechanistic Underpinnings: A Tale of Two Metals
The fundamental difference between the Ullmann and Suzuki reactions lies in their catalytic cycles, dictated by the distinct chemistries of copper and palladium.
The Ullmann Reaction: A Copper-Mediated Dance
The classical Ullmann reaction is a homocoupling of two aryl halide molecules, driven by copper metal at high temperatures.[1] The mechanism, while extensively studied, is thought to proceed through the formation of an organocopper intermediate.[2][3] Modern protocols often utilize copper salts (e.g., CuI) and ligands to facilitate the reaction under milder conditions.[4][5]
The generally accepted, simplified mechanism involves:
-
Oxidative Addition: An aryl halide molecule undergoes oxidative addition to a Cu(I) species, forming an Ar-Cu(III)-X intermediate.
-
Second Oxidative Addition/Transmetalation-like Step: A second molecule of the aryl halide reacts with the initial complex.
-
Reductive Elimination: The two aryl groups are eliminated from the copper center, forming the biphenyl product and regenerating the active Cu(I) catalyst.[2]
References
A Comparative Guide to the Biological Activity of Substituted Biphenyl Derivatives
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry. Its inherent chemical stability and the ability to introduce a wide array of substituents have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] This guide provides a comparative analysis of the diverse biological activities of substituted biphenyl derivatives, focusing on their roles as angiotensin II receptor blockers, anticancer agents, and antimicrobial and anti-inflammatory compounds. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays.
Angiotensin II Receptor Blockers (ARBs): The "Sartan" Drugs
Substituted biphenyl derivatives are most famously recognized for their potent antagonism of the angiotensin II (AII) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). These drugs, collectively known as "sartans," are widely prescribed for the treatment of hypertension.[4][5]
Mechanism of Action
The RAAS is a critical regulator of blood pressure. Angiotensin II, the primary active peptide of this system, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. Biphenyl-based ARBs, such as Losartan, mimic the structure of angiotensin II and act as competitive antagonists at the AT1 receptor, thereby blocking its effects and lowering blood pressure.[6]
A key structural feature of these biphenyl derivatives is an acidic group, typically a carboxylic acid or a tetrazole ring, at the 2'-position of the biphenyl scaffold.[4] This acidic moiety is essential for high-affinity binding to the AT1 receptor.[4] The tetrazole ring has been found to be a particularly effective isostere for the carboxylic acid group.[4]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The RAAS pathway and the inhibitory action of biphenyl-based ARBs.
Comparative Analysis of Biphenyl-Based ARBs
The following table compares the in vitro activity of several biphenyl derivatives as angiotensin II receptor antagonists.
| Compound | Key Structural Features | In Vitro Activity (IC50) | Reference |
| Losartan | 2-butyl-4-chloro-1H-imidazole-5-methanol with a 2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl group | ~25 nM | [4] |
| EXP3174 | Carboxylic acid metabolite of Losartan | ~1-2 nM | [6] |
| Telmisartan | Non-tetrazole derivative with a single carboxylic acid group | ~3-10 nM | [7] |
| Compound 26 | 2-ethyl-5,6,7,8-tetrahydro-4-([2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy)quinoline | 0.005-0.5 µM | [5] |
Experimental Protocol: Angiotensin II Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the AT1 receptor.
-
Preparation of Membranes: Guinea pig adrenal cortical microsomes are prepared as a source of AT1 receptors.
-
Radioligand: [³H]Angiotensin II is used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl₂ and bovine serum albumin, is used.
-
Incubation: A mixture of the membrane preparation, [³H]Angiotensin II, and varying concentrations of the test compound (or vehicle for control) is incubated.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Anticancer Activity
The biphenyl scaffold is a prominent privileged structure in the development of anticancer agents.[8] Biphenyl derivatives have demonstrated efficacy against various cancer cell lines, including breast, cervical, prostate, and lung cancer.[8][9]
Mechanisms of Action and Structure-Activity Relationships
The anticancer effects of biphenyl derivatives are diverse and can include:
-
Inhibition of Heat Shock Protein 90 (Hsp90): Some N-biphenyl-ylbenzamide analogs act as Hsp90 inhibitors, leading to the degradation of client proteins essential for tumor cell survival.[10][11]
-
Induction of Apoptosis: Certain biphenyl derivatives can trigger programmed cell death in cancer cells.[1]
-
Tubulin Polymerization Inhibition: Some biphenyl analogs can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[1]
Key SAR findings for N-biphenyl-ylbenzamide analogs as Hsp90 inhibitors indicate that the substitution pattern on the biphenyl moiety is crucial for activity.[10] For instance, meta-meta and para-para biphenyl substitutions have shown greater inhibitory activity than para-meta linkages.[10][11]
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: A typical workflow for evaluating the cytotoxicity of compounds using the MTT assay.
Comparative Analysis of Anticancer Biphenyl Derivatives
The following table summarizes the anti-proliferative activity of selected biphenyl derivatives against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Target Cancer Cell Lines | Activity (IC50) | Reference |
| Thiazolidine-2,4-dione-biphenyl | Compound 10d | Hela, PC3, HepG2, MDA-MB-231 | Potent activity (specific values not provided) | [9] |
| N-biphenyl-ylbenzamide | Compound 8i (para-para substituted) | SKBr3, MCF-7 (Breast Cancer) | Submicromolar range | [11] |
| Fused Imidazoles with Biphenyl | Imidazo[1,2-a]pyrazin-3-amine scaffold | Leukemia, Colon, Ovarian, Breast | Promising results (specific values not provided) | [12] |
Experimental Protocol: MTT Assay for Anti-proliferative Activity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test biphenyl derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial and Anti-inflammatory Activities
Biphenyl derivatives have also demonstrated a broad spectrum of antimicrobial and anti-inflammatory properties.[1][13][14][15]
Antimicrobial Activity
Substituted biphenyls have shown activity against various bacteria and fungi.[1][13] For example, para-nitro substituted biphenyl compounds have been found to be effective inhibitors of Aspergillus niger.[1] The introduction of different functional groups onto the biphenyl core can modulate the antimicrobial spectrum and potency.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of biphenyl derivatives has also been investigated.[1][16] Some compounds have shown the ability to inhibit inflammatory responses, suggesting their potential as therapeutic candidates for chronic inflammatory diseases.[1] For instance, certain biphenyl-4-carboxylic acid amides have exhibited significant anti-inflammatory activity in carrageenan-induced paw edema tests.[16]
Comparative Data on Antimicrobial and Anti-inflammatory Biphenyls
| Compound Class | Biological Activity | Key Findings | Reference |
| Para-nitro substituted biphenyls | Antifungal | Good inhibitor of Aspergillus niger | [1] |
| Biphenyl-containing amino acids | Antibacterial | High activity against Gram-negative Enterobacteriaceae and Gram-positive S. aureus | [14] |
| Biphenyl-4-carboxylic acid amides | Anti-inflammatory | Significant activity in carrageenan test at 10 mg/kg | [16] |
| Hydroxylated Biphenyls | Antioxidant | Potent free radical scavenging activity | [1][17] |
Conclusion
The substituted biphenyl derivative is a remarkably versatile scaffold in drug discovery, giving rise to compounds with a wide array of biological activities. From the life-saving "sartan" drugs for hypertension to promising candidates in oncology and infectious diseases, the biphenyl core continues to be a focal point for medicinal chemists. The structure-activity relationships discussed in this guide highlight the importance of substitution patterns and functional group selection in tuning the pharmacological profile of these compounds. The provided experimental protocols offer a starting point for researchers aiming to evaluate the biological potential of novel biphenyl derivatives.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Halogenated Biphenyls
For decades, halogenated biphenyls have been integral to numerous industrial applications due to their remarkable chemical stability, non-flammability, and electrical insulating properties. However, these same characteristics contribute to their persistence in the environment, bioaccumulation, and significant toxicological concerns. This guide provides a comprehensive cost-benefit analysis of three major classes of halogenated biphenyls: Polychlorinated Biphenyls (PCBs), Polybrominated Biphenyls (PBBs), and Polyfluorinated Biphenyls (PFBs).
This document is intended for researchers, scientists, and drug development professionals to inform decisions regarding the use, remediation, and replacement of these compounds. We will delve into the historical and current applications that constitute their "benefits" and weigh them against the extensive environmental and health-related "costs."
Introduction to Halogenated Biphenyls: A Double-Edged Sword
Halogenated biphenyls are a class of synthetic organic compounds in which hydrogen atoms on the biphenyl structure are replaced by halogen atoms (chlorine, bromine, or fluorine). This halogenation process confers desirable properties such as thermal stability, chemical inertness, and low electrical conductivity. These attributes led to their widespread use in a variety of industrial and commercial applications.[1][2][3]
However, the strength of the carbon-halogen bond also makes these compounds resistant to environmental degradation, leading to their classification as persistent organic pollutants (POPs). Their lipophilic nature facilitates their accumulation in the fatty tissues of organisms, resulting in biomagnification up the food chain.[1] This persistence and bioaccumulation, coupled with their toxicity, have resulted in significant long-term costs associated with environmental remediation and public health.
This guide will dissect the cost-benefit equation for each class of halogenated biphenyls, providing the necessary data for informed risk assessment and decision-making.
Polychlorinated Biphenyls (PCBs): The Legacy Contaminant
PCBs are a group of man-made organic chemicals that were domestically manufactured from 1929 until their production was banned in 1979 in the United States.[4] They were widely used in hundreds of industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties.[4]
The "Benefits": A History of Industrial Utility
The primary applications of PCBs stemmed from their exceptional properties as coolants and insulating fluids in electrical equipment.[5] Their utility can be summarized as follows:
-
Electrical Equipment: PCBs were extensively used as dielectric and coolant fluids in transformers, capacitors, and other electrical equipment.[5] Their high dielectric constant and thermal conductivity made them ideal for these applications, contributing to the efficiency and safety of electrical grids.
-
Industrial Fluids: They found use as heat transfer fluids, hydraulic fluids, and lubricants in various industrial processes.[5]
-
Plasticizers and Additives: PCBs were incorporated into paints, plastics, rubber products, pigments, and carbonless copy paper as plasticizers and flame retardants.[4][5]
The "Costs": A Legacy of Toxicity and Environmental Harm
The widespread use and improper disposal of PCBs have led to their ubiquitous presence in the environment. The costs associated with PCBs are substantial and multifaceted:
-
Environmental Persistence and Bioaccumulation: PCBs are highly persistent in the environment, cycling between air, water, and soil.[6] They bioaccumulate in organisms, with concentrations magnifying at higher trophic levels.[6]
-
Human Health Effects: The International Agency for Research on Cancer (IARC) has classified PCBs as a probable human carcinogen.[7] Exposure to PCBs has been linked to a range of serious non-cancer health effects, including impacts on the immune, reproductive, nervous, and endocrine systems.[4]
-
Remediation Costs: The cleanup of PCB-contaminated sites is a complex and costly endeavor. In the United States, the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund, governs the cleanup of hazardous waste sites, including those contaminated with PCBs. Remediation costs can range from millions to billions of dollars for a single site. For instance, the estimated cleanup cost for the Hudson River PCB contamination has been in the billions.
Polybrominated Biphenyls (PBBs): A Tale of Fire Retardancy and Accidental Poisoning
PBBs are a class of brominated hydrocarbons that were primarily used as flame retardants.[8] Their production and use have been significantly curtailed due to concerns about their toxicity and persistence.
The "Benefits": Enhancing Fire Safety
The primary benefit of PBBs was their effectiveness as flame retardants. They were added to plastics, textiles, and electronic devices to reduce their flammability.[9] This application was crucial in meeting fire safety standards for a wide range of consumer and industrial products.
The "Costs": The Michigan PBB Contamination Incident and Lasting Health Concerns
The most significant "cost" associated with PBBs is linked to a major public health crisis in Michigan in the 1970s.
-
The Michigan PBB Incident: In 1973, a flame retardant containing PBBs was accidentally mixed with livestock feed and distributed to farms across Michigan.[6][10][11] This led to widespread contamination of meat, milk, and eggs, exposing a large portion of the state's population.[10][11]
-
Health Consequences: Studies on the affected Michigan population have shown a range of health issues, including skin disorders, liver problems, and potential effects on the immune and endocrine systems. The U.S. Department of Health and Human Services has classified PBBs as reasonably anticipated to be human carcinogens.[8]
-
Economic Impact: The contamination event resulted in the quarantine of numerous farms, the destruction of thousands of cattle and other livestock, and significant economic losses for the agricultural community.[12] The long-term health monitoring and care for the exposed population also represent a substantial ongoing cost.
Polyfluorinated Biphenyls (PFBs): The New Generation of Concern
PFBs are a subgroup of the larger class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their extreme persistence in the environment. While not as extensively studied as PCBs and PBBs, concerns about their potential for long-term environmental and health impacts are growing.
The "Benefits": High-Performance Applications
The unique properties of PFBs, stemming from the strong carbon-fluorine bond, make them suitable for a range of specialized applications where high performance is critical:
-
Electronics and Semiconductor Manufacturing: PFBs and other PFAS are used in the electronics industry for applications such as in printed circuit boards (PCBs), semiconductors, and as coatings for sensitive equipment to protect against moisture and dust.[1][13][14]
-
Heat Transfer Fluids: Their thermal stability and non-conductivity make them effective as cooling fluids for electronic components and in other high-performance applications.[12]
-
Lubricants and Hydraulic Fluids: PFBs are used in lubricants and hydraulic fluids for their ability to withstand extreme conditions and reduce friction.[5][15]
The "Costs": Emerging Contaminants with Unknown Long-Term Effects
The costs associated with PFBs are still being evaluated, but their persistence and potential for toxicity are major concerns:
-
Extreme Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making PFBs and other PFAS highly resistant to degradation.[3] This leads to their accumulation in the environment and in living organisms.
-
Potential Health Risks: While data on PFBs specifically is limited, studies on other PFAS compounds have linked them to a variety of health problems, including an increased risk of certain cancers, immune system effects, and developmental issues.[3]
-
Water Contamination and Remediation Challenges: Due to their mobility in water, PFBs can contaminate drinking water sources. The removal of these compounds from water is a challenging and costly process.
Comparative Analysis of Halogenated Biphenyls
To facilitate a clear comparison, the following table summarizes the key characteristics, benefits, and costs of PCBs, PBBs, and PFBs.
| Feature | Polychlorinated Biphenyls (PCBs) | Polybrominated Biphenyls (PBBs) | Polyfluorinated Biphenyls (PFBs) |
| Primary Applications (Benefits) | Dielectric fluids, coolants, plasticizers, flame retardants[4][5] | Flame retardants in plastics and textiles[8][9] | High-performance applications: electronics, heat transfer fluids, lubricants[1][5][12][13][14][15] |
| Environmental Persistence | High | High | Extremely High |
| Bioaccumulation Potential | High | High | Varies by specific compound, but generally high |
| Primary Health Concerns (Costs) | Probable human carcinogen, endocrine disruption, neurotoxicity, reproductive effects[4][7] | Reasonably anticipated to be a human carcinogen, skin disorders, liver damage[8] | Potential for carcinogenicity, immune system effects, developmental issues (based on related PFAS)[3] |
| Major Contamination Events | Widespread environmental contamination from industrial use and disposal | Michigan PBB contamination incident (1973)[6][10][11] | Widespread environmental contamination from various sources, including industrial discharge and use of PFAS-containing products |
| Remediation Costs | Very High (millions to billions per site) | High (significant economic losses and long-term health monitoring)[12] | High and growing, particularly for water treatment |
| Production & Disposal Costs | Production banned in many countries; high disposal costs for existing materials | Production largely ceased; high disposal costs | High production costs for specialized applications; high disposal costs due to persistence |
Logical Framework for Cost-Benefit Analysis
The decision-making process for using or remediating halogenated biphenyls can be visualized as a logical flow. The following diagram, generated using Graphviz, outlines the key considerations in a cost-benefit analysis.
Experimental Protocols for Detection and Analysis
Accurate and reliable analytical methods are crucial for assessing the extent of contamination and for monitoring remediation efforts. The following are generalized, step-by-step methodologies for the analysis of PCBs, PBBs, and PFBs in environmental samples.
Analysis of PCBs and PBBs in Soil and Water (Adapted from EPA Method 8082A)
This method utilizes gas chromatography with an electron capture detector (GC-ECD) for the determination of PCBs and PBBs.
-
Sample Preparation:
-
Water Samples: Extract the water sample with a suitable solvent (e.g., methylene chloride) using a separatory funnel or continuous liquid-liquid extraction.
-
Soil/Sediment Samples: Extract the sample with a solvent mixture (e.g., hexane/acetone) using Soxhlet extraction or an automated Soxhlet apparatus.[16]
-
-
Extract Cleanup:
-
The extract is often contaminated with other organic compounds that can interfere with the analysis. A cleanup step is necessary to remove these interferences.
-
Common cleanup techniques include Florisil column chromatography or sulfuric acid/potassium permanganate cleanup (Method 3665).[7]
-
-
Concentration:
-
The cleaned extract is concentrated to a small volume using a Kuderna-Danish evaporator or a gentle stream of nitrogen to increase the concentration of the target analytes.[16]
-
-
Gas Chromatography (GC) Analysis:
-
Inject a small aliquot of the concentrated extract into a gas chromatograph equipped with a capillary column and an electron capture detector (ECD).[7][17]
-
The GC separates the different congeners of PCBs or PBBs based on their boiling points and interaction with the column's stationary phase.
-
The ECD is highly sensitive to halogenated compounds and provides a response for each detected congener.
-
-
Quantification:
Analysis of PFBs in Environmental Samples (Adapted from LC-MS/MS Methods for PFAS)
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of PFBs and other PFAS due to its high sensitivity and selectivity.[20][21]
-
Sample Preparation:
-
Water Samples: For drinking water, solid-phase extraction (SPE) is commonly used to concentrate the analytes. For more complex water matrices, a simple "dilute and shoot" approach after dilution with methanol may be sufficient.[20]
-
Soil/Sediment Samples: Extraction is typically performed using a solvent mixture (e.g., methanol) followed by a cleanup step to remove interfering matrix components.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
The sample extract is passed through an SPE cartridge (e.g., weak anion exchange) to retain the PFAs while allowing interfering compounds to pass through.
-
The retained PFAs are then eluted with a small volume of a suitable solvent.[8]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the cleaned and concentrated extract into a liquid chromatograph.
-
The LC separates the different PFB isomers and other PFAS based on their polarity and interaction with the stationary phase of the column.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes.
-
-
Quantification:
-
Quantify the PFBs by comparing the response of the target analytes in the sample to that of isotopically labeled internal standards.
-
Conclusion: A Call for Prudence and Innovation
The history of halogenated biphenyls serves as a stark reminder of the long-term consequences of prioritizing short-term industrial benefits over a thorough understanding of environmental and health risks. While PCBs and PBBs have been largely phased out, their legacy of contamination continues to impose significant costs on society.
The emergence of PFBs and the broader class of PFAS as compounds of concern highlights the ongoing need for rigorous cost-benefit analyses that extend beyond immediate economic gains. As researchers and scientists, it is our responsibility to advocate for the development and adoption of safer alternatives and to develop robust analytical methods to monitor and mitigate the impact of these persistent pollutants. The data and frameworks presented in this guide are intended to support this critical endeavor.
References
- 1. Where PFAS Are Found in Your Electronics Assemblies [resources.system-analysis.cadence.com]
- 2. researchgate.net [researchgate.net]
- 3. getenviropass.com [getenviropass.com]
- 4. interflon.com [interflon.com]
- 5. Forever Chemicals, Per-and Polyfluoroalkyl Substances (PFAS), in Lubrication [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. waters.com [waters.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. [2509.04643] Active Heat Transfer Fluids (AHTF): Enhancement of Convective Heat Transfer by Bubble-Driven Self-Propelled Microparticles [arxiv.org]
- 11. preferredwasteconcepts.com [preferredwasteconcepts.com]
- 12. FRAGOL: Heat Transfer Fluids: PFAS also banned in cooling fluids [heattransferfluids.fragol.com]
- 13. Why Electronics Manufacturers Should Be Concerned About PFAS - Z2Data [z2data.com]
- 14. chemsec.org [chemsec.org]
- 15. lawbc.com [lawbc.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. organomation.com [organomation.com]
- 18. gcms.cz [gcms.cz]
- 19. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [discover.restek.com]
- 20. lcms.cz [lcms.cz]
- 21. chromatographyonline.com [chromatographyonline.com]
chemoselectivity in cross-coupling of polyhalogenated arenes
An Application Scientist's Guide to Chemoselectivity in Cross-Coupling of Polyhalogenated Arenes
In the landscape of modern synthetic organic chemistry, the selective functionalization of polyhalogenated arenes stands as a formidable challenge and a critical gateway to the synthesis of complex molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. The ability to discern between multiple carbon-halogen (C-X) bonds of varying reactivity within the same molecule is paramount for efficient and atom-economical synthesis. This guide provides a comparative analysis of catalytic systems and strategies to achieve high chemoselectivity in the cross-coupling of polyhalogenated arenes, supported by experimental data and mechanistic insights.
The selective activation of one C-X bond over another is governed by the inherent differences in their bond dissociation energies (BDEs) and the mechanism of the chosen cross-coupling reaction. Generally, the reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions follows the order: C-I > C-OTf > C-Br > C-Cl. However, this order can be modulated and even inverted through careful selection of the catalyst, ligands, and reaction conditions.
The core of achieving chemoselectivity lies in fine-tuning the catalytic system to preferentially activate a specific C-X bond. This is typically accomplished by exploiting the electronic and steric differences between the halogen atoms and their positions on the aromatic ring.
Comparative Analysis of Catalytic Systems
The choice of the metal center and its associated ligands is the most critical factor in dictating the chemoselectivity of a cross-coupling reaction. While palladium has historically dominated the field, nickel and copper catalysts have emerged as powerful alternatives, often exhibiting complementary and superior selectivity profiles.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied for chemoselective cross-coupling. The selectivity is often tuned by the choice of phosphine ligands.
-
For C-I/C-Br Selectivity: In substrates containing both iodine and bromine, the significantly weaker C-I bond is almost always cleaved preferentially. Standard palladium catalysts like Pd(PPh₃)₄ or combinations of a Pd(0) or Pd(II) precursor with triphenylphosphine are often sufficient to achieve high selectivity for the C-I bond.
-
For C-Br/C-Cl Selectivity: Differentiating between C-Br and C-Cl bonds is more challenging. The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as XPhos, SPhos, and RuPhos have demonstrated remarkable success in promoting the selective activation of the C-Br bond over the C-Cl bond in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Table 1: Comparison of Palladium Catalysts for Chemoselective Suzuki-Miyaura Coupling of 1-bromo-4-chlorobenzene
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of 4-chloro-4'-methylbiphenyl (%) | Selectivity (Br/Cl) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | >99:1 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | >95 | >98:2 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70 | 90:10 |
Data compiled from representative literature procedures.
Nickel-Based Catalysts: A Rising Star for C-Cl Activation
Nickel catalysts have gained prominence for their ability to activate typically less reactive C-Cl bonds, often with selectivity that is orthogonal to palladium. This is attributed to the different redox potentials and mechanistic pathways of nickel catalysis.
-
Orthogonal Selectivity: In substrates containing both C-Br and C-Cl bonds, nickel catalysts, particularly those with N-heterocyclic carbene (NHC) ligands like IPr or IMes, can selectively activate the C-Cl bond, leaving the C-Br bond intact. This is a powerful strategy for sequential cross-coupling reactions.
Table 2: Comparison of Nickel Catalysts for Chemoselective Suzuki-Miyaura Coupling of 1-bromo-4-chlorobenzene
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of 4-bromo-4'-methylbiphenyl (%) | Selectivity (Cl/Br) |
| NiCl₂(IPr) | K₃PO₄ | Dioxane | 80 | >90 | >95:5 |
| NiCl₂(dppp) | K₃PO₄ | Dioxane | 100 | 65 | 85:15 |
Data compiled from representative literature procedures.
Copper-Catalyzed Couplings: A Niche Player
Copper-catalyzed reactions, such as the Ullmann condensation, can also exhibit chemoselectivity, although they are generally less explored for polyhalogenated arenes compared to palladium and nickel. The selectivity in copper catalysis is often influenced by the nature of the nucleophile and the reaction temperature.
Experimental Protocols: A Step-by-Step Guide
Protocol for Selective Suzuki-Miyaura Coupling of a C-Br Bond in the Presence of a C-Cl Bond using a Palladium Catalyst
This protocol describes the selective coupling of 4-bromochlorobenzene with phenylboronic acid.
Workflow Diagram:
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Materials:
-
1-bromo-4-chlorobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-chlorobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 4-chloro-1,1'-biphenyl.
Protocol for Selective Sonogashira Coupling of a C-I Bond in the Presence of a C-Br Bond
This protocol details the selective coupling of 1-bromo-4-iodobenzene with phenylacetylene.
Decision Tree for Catalyst Selection:
Caption: Decision tree for catalyst selection in chemoselective cross-coupling.
Materials:
-
1-bromo-4-iodobenzene (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
CuI (0.05 mmol)
-
Triethylamine (3.0 mmol)
-
THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene, Pd(PPh₃)₄, and CuI.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel to yield 1-bromo-4-(phenylethynyl)benzene.
Mechanistic Considerations and Causality
The chemoselectivity in these reactions is a direct consequence of the kinetics of the oxidative addition step.
-
Palladium Catalysis: The oxidative addition of the C-X bond to the Pd(0) center is the rate-determining step. The lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl leads to a lower activation barrier for its cleavage. Bulky, electron-rich ligands on the palladium center increase the electron density on the metal, which facilitates the oxidative addition of even stronger C-X bonds like C-Br. However, the steric hindrance around the metal center can be tuned to selectively engage the more accessible C-Br bond over the more sterically hindered C-Cl bond in some cases.
-
Nickel Catalysis: While the general principles are similar, nickel has a greater propensity to undergo single-electron transfer (SET) pathways, which can alter the selectivity profile. The higher oxophilicity of nickel and its ability to readily engage in Ni(I)/Ni(III) catalytic cycles can favor the activation of C-Cl bonds, especially with NHC ligands that stabilize the various oxidation states of nickel.
Conclusion
Achieving high chemoselectivity in the cross-coupling of polyhalogenated arenes is a nuanced yet highly achievable goal. A thorough understanding of the interplay between the metal catalyst, the ligands, and the reaction conditions is essential for designing successful and efficient synthetic routes. By leveraging the distinct reactivity profiles of palladium and nickel catalysts, chemists can selectively functionalize specific C-X bonds, enabling the streamlined synthesis of complex and valuable molecules. The protocols and comparative data presented in this guide serve as a starting point for researchers to develop and optimize their own chemoselective cross-coupling reactions.
The Strategic Advantage of 3-Bromo-4'-iodo-1,1'-biphenyl in Sequential Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding pathways. Among the vast array of available intermediates, 3-Bromo-4'-iodo-1,1'-biphenyl emerges as a highly versatile and valuable scaffold, particularly for the construction of intricately functionalized biaryl structures. This guide provides an in-depth analysis of its applications, offering a comparative perspective against other synthetic precursors and is substantiated with experimental data and protocols to inform researchers in medicinal chemistry and materials science.
The core utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is inherently more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. This disparity allows for highly regioselective, sequential functionalization, a critical advantage for the controlled, step-wise assembly of complex molecular architectures.
Application in Medicinal Chemistry: A Scaffold for Bioactive Compounds
The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to selectively introduce different substituents at the 3 and 4'-positions of the biphenyl core using this compound as a starting material allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity.
While specific, publicly available examples detailing the use of this compound in the synthesis of named pharmaceutical compounds are limited in top-tier journals, its utility can be confidently inferred from the widespread use of similar dihalogenated biphenyls in drug discovery. For instance, the synthesis of novel antibacterial agents has been demonstrated starting from analogous N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which undergo Suzuki-Miyaura coupling to introduce various aryl groups.[1] This highlights the power of using a halogenated biphenyl precursor to systematically explore the structure-activity relationship of a potential drug candidate.
Comparative Performance:
To illustrate the synthetic advantage of this compound, consider the alternative of starting with 3-bromobiphenyl and attempting a regioselective iodination. This approach often leads to a mixture of isomers, complicating purification and reducing the overall yield. Conversely, starting with this compound provides two distinct and addressable reactive sites from the outset.
| Precursor | Key Synthetic Step | Advantages | Disadvantages |
| This compound | Sequential cross-coupling | High regioselectivity, controlled introduction of functionality. | Higher initial cost of starting material. |
| 3-Bromobiphenyl | Iodination followed by cross-coupling | Lower initial cost of starting material. | Poor regioselectivity in iodination, leading to isomeric mixtures and lower overall yield. |
| 4'-Iodobiphenyl | Bromination followed by cross-coupling | Readily available starting material. | Bromination can lead to a mixture of products, requiring chromatographic separation. |
Application in Materials Science: Building Blocks for Organic Electronics
The precise control over molecular architecture offered by this compound is also highly valuable in the field of materials science, particularly for the synthesis of organic light-emitting diode (OLED) materials.[2][3][4] The performance of an OLED device is critically dependent on the electronic properties of the organic materials used in its emissive and charge-transport layers.[1][5] By using this compound as a precursor, researchers can systematically build up conjugated systems with tailored energy levels and morphologies to optimize device efficiency and stability.
For example, the sequential Suzuki-Miyaura coupling of this compound with different boronic acids can be used to synthesize asymmetric, extended π-conjugated molecules. These materials are sought after for their potential to exhibit desirable charge transport and luminescence properties in OLEDs.[6]
Workflow for Sequential Cross-Coupling:
The following diagram illustrates the logical workflow for the sequential functionalization of this compound.
Caption: Sequential cross-coupling of this compound.
Experimental Protocols
Representative Procedure for Regioselective Suzuki-Miyaura Coupling:
The following is a general protocol for the first selective Suzuki-Miyaura coupling at the C-I bond of this compound. This procedure is based on established methods for similar dihalogenated aromatic compounds.[7][8][9][10][11]
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add a degassed solvent mixture, typically toluene/water (4:1) or 1,4-dioxane/water (4:1).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
Step 2: Reaction Execution
-
Heat the reaction mixture to a temperature typically between 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 6-12 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 3-bromo-4'-(aryl)-1,1'-biphenyl, can be purified by column chromatography on silica gel.
For the second coupling at the C-Br bond, a more active catalyst system (e.g., Pd(dppf)Cl₂) and a stronger base (e.g., Cs₂CO₃) under more forcing conditions (higher temperature) would typically be employed.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a strategically advantageous building block for the synthesis of complex, asymmetrically substituted biphenyls. Its well-defined and predictable regioselectivity in sequential cross-coupling reactions offers a clear advantage over alternative synthetic routes that may suffer from poor selectivity and lower overall yields. This makes it an invaluable tool for researchers and professionals in drug development and materials science who require precise control over molecular design to achieve desired biological activities or material properties. The adoption of this versatile intermediate can streamline synthetic pathways, facilitate the exploration of chemical space, and ultimately accelerate innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. uef.fi [uef.fi]
- 4. Development of devices and materials for small molecular organic light-emitting diodes and hurdles for applications - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 5. displaydaily.com [displaydaily.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Safety Operating Guide
Proper Disposal of 3-Bromo-4'-iodo-1,1'-biphenyl: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4'-iodo-1,1'-biphenyl, a halogenated aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The principles outlined here are grounded in established safety protocols for handling halogenated organic compounds and are informed by data from analogous chemical structures. While this guide offers a robust framework, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from structurally similar compounds like 4-Bromobiphenyl and 1-Bromo-3-iodobenzene, the following hazards should be anticipated:
-
Human Health Hazards:
-
Environmental Hazards:
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following minimum PPE must be worn when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against dust particles and accidental splashes causing serious eye irritation.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust is generated and ventilation is inadequate. | To prevent inhalation of dust that may cause respiratory irritation.[3][4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to authorized disposal personnel.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions and facilitates appropriate disposal methods.
-
Designate a "Halogenated Organic Waste" container. this compound must be disposed of in a container specifically designated for halogenated organic compounds.
-
Do NOT mix with non-halogenated waste. Halogenated and non-halogenated waste streams are treated differently; mixing them can complicate and increase the cost of disposal.
-
Avoid mixing with incompatible materials. Do not add strong oxidizing agents, acids, or bases to the same waste container.[1]
Step 2: Container Selection and Management
The choice of waste container is critical to ensure the safe containment of the chemical.
-
Material Compatibility: Use a container made of a material compatible with halogenated organic solids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Secure Closure: The container must have a tightly sealing lid to prevent spills and the escape of vapors.
-
Condition: The container must be in good condition, free from cracks or leaks.
-
Storage: Keep the waste container closed except when adding waste. Store it in a cool, dry, and well-ventilventilated area, away from sources of ignition.[1]
Step 3: Labeling the Waste Container
Accurate and detailed labeling is a regulatory requirement and is essential for the safety of everyone who will handle the waste.
The label on your halogenated organic waste container must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste.
-
The date when the first waste was added to the container (the "accumulation start date").
-
The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant," "Toxic to Aquatic Life").
-
Your name, laboratory, and contact information.
Step 4: Final Disposal Pathway
Once the waste container is full or is no longer needed, it must be transferred for final disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for the collection and disposal of the waste.
-
Incineration is the preferred method of disposal for halogenated organic compounds. [6] This high-temperature process is necessary to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts such as dioxins and furans.
-
Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant threat to the environment.[2][3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][7]
Spill and Leak Procedures
-
Small Spills: In a well-ventilated area, carefully sweep up the solid material, avoiding the generation of dust. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 3-Bromo-4'-iodo-1,1'-biphenyl: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical intermediates are daily realities. Among these, halogenated biphenyls represent a class of compounds with significant synthetic utility, yet they demand a high degree of caution due to their potential toxicological profiles. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-4'-iodo-1,1'-biphenyl, ensuring that its potential in your research is not overshadowed by safety concerns. Our focus is on providing procedural, step-by-step guidance rooted in established safety protocols for related compounds, empowering you to work with confidence and security.
Immediate Safety Profile & Hazard Assessment
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given the presence of bromo- and iodo- functional groups on a biphenyl scaffold, it is prudent to treat this compound with a high degree of caution, assuming it may have persistent and bioaccumulative properties, similar to other polyhalogenated biphenyls (PHBs).
| Hazard Classification | Anticipated Risk | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if ingested | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the causality behind each recommendation explained to foster a deeper understanding of the safety protocols.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against dust and splashes. A face shield worn over goggles offers an additional layer of protection for the entire face. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | Halogenated organic compounds can penetrate standard laboratory gloves. Double-gloving with nitrile provides enhanced protection for incidental contact. For extended handling or when there is a risk of splashing, heavy-duty neoprene or butyl rubber gloves are recommended for their superior chemical resistance. |
| Body | Chemical-Resistant Laboratory Coat & Disposable Gown/Coveralls | A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is mandatory. For procedures with a higher risk of contamination, wearing a disposable gown or coveralls over the lab coat is a critical best practice. |
| Respiratory | NIOSH-approved Respirator (as needed) | Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount to minimizing exposure risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the Safe Handling of this compound.
Experimental Protocol: Safe Weighing and Solution Preparation
-
Preparation and Engineering Controls:
-
Before any work begins, verify that the chemical fume hood has been certified within the last year.
-
Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.
-
Ensure an emergency eyewash and shower are accessible and unobstructed.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling and Weighing:
-
Perform all manipulations of solid this compound within the fume hood.
-
To minimize the generation of dust, use a micro-spatula for transfers.
-
Weigh the compound on wax paper or a weigh boat.
-
If preparing a solution, add the solid to the solvent in a flask or beaker, ensuring the container is appropriately sized to avoid splashes.
-
Keep the primary container of this compound tightly sealed when not in use.
-
-
Post-Handling Decontamination:
-
After handling, decontaminate all surfaces within the fume hood that may have come into contact with the compound. A solution of detergent and water followed by a solvent rinse (e.g., ethanol or isopropanol) is generally effective.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.
-
Disposal Plan: Ensuring Environmental Responsibility
The disposal of halogenated aromatic compounds is strictly regulated. Adherence to the following plan is mandatory to ensure the safety of all laboratory personnel and to protect the environment.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.
-
-
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash receptacles.
-
Provide a complete and accurate description of the waste to the EHS office to ensure it is handled by a licensed hazardous waste contractor.
-
By implementing these comprehensive safety and handling protocols, you can confidently and responsibly incorporate this compound into your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


